Technical Documentation Center

Cerapp_13213 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cerapp_13213
  • CAS: 146-14-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of Cerapp_13213 in Mammalian Cell Lines: A Comprehensive Technical Guide

Executive Summary In mammalian cellular biology, the compound Cerapp_13213 (universally identified in biochemical literature as Flavin Adenine Dinucleotide, FAD , [1]) serves as a master redox cofactor. As a Senior Appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In mammalian cellular biology, the compound Cerapp_13213 (universally identified in biochemical literature as Flavin Adenine Dinucleotide, FAD , [1]) serves as a master redox cofactor. As a Senior Application Scientist, I frequently encounter experimental designs that fail to account for the dynamic, compartmentalized nature of this molecule. Cerapp_13213 is not merely a static structural component; it is an active electron carrier that cycles between oxidized (FAD) and reduced (FADH2) states, driving critical pathways from mitochondrial oxidative phosphorylation to epigenetic chromatin remodeling[2].

This whitepaper deconstructs the intracellular pharmacokinetics, core mechanisms of action, and self-validating experimental workflows required to accurately study Cerapp_13213 in mammalian cell lines.

Intracellular Pharmacokinetics & Biosynthesis

Mammalian cells cannot synthesize the isoalloxazine ring de novo and must rely on the uptake of Riboflavin (Vitamin B2)[2]. Once internalized, the biosynthesis of Cerapp_13213 is tightly regulated by a two-step enzymatic cascade:

  • Phosphorylation: Riboflavin kinase (RFK) phosphorylates riboflavin to generate Flavin Mononucleotide (FMN)[2].

  • Adenylation: The bifunctional enzyme FAD synthase, encoded by the FLAD1 gene, catalyzes the adenylation of FMN to form the mature Cerapp_13213 (FAD) molecule[3].

Because Cerapp_13213 is required in multiple organelles, the FLAD1 gene produces distinct isoforms. Isoform 1 contains a mitochondrial targeting sequence, ensuring a robust local pool of Cerapp_13213 for the electron transport chain, while other isoforms remain in the cytosol or translocate to the nucleus[4].

Biosynthesis Riboflavin Riboflavin (Vitamin B2) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase Cerapp Cerapp_13213 (FAD) FMN->Cerapp FLAD1 Synthase Mito Mitochondria (Complex II) Cerapp->Mito Translocation Nuc Nucleus (LSD1 / KDM1A) Cerapp->Nuc Translocation

Fig 1. Biosynthetic pathway and subcellular distribution of Cerapp_13213.

Core Mechanisms of Action

Cerapp_13213 dictates cellular fate through two primary, compartmentalized mechanisms: mitochondrial bioenergetics and nuclear epigenetic regulation.

Epigenetic Regulation via LSD1 (Nucleus)

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) was the first identified histone demethylase and is strictly dependent on Cerapp_13213 as a non-covalently bound prosthetic group[5]. LSD1 specifically removes methyl groups from mono- or di-methylated Lysine 4 of Histone H3 (H3K4me1/2), acting as a profound transcriptional repressor in cancer and stem cell models[6].

The Chemical Causality: The demethylation reaction is not a simple hydrolysis; it is an oxidative cleavage. The oxidized isoalloxazine ring of Cerapp_13213 abstracts a hydride anion from the methylated lysine, forming an unstable iminium cation[5]. This intermediate is spontaneously hydrolyzed to yield formaldehyde and the demethylated histone. Concurrently, Cerapp_13213 is reduced to FADH2. To reset the catalytic cycle, FADH2 is rapidly reoxidized by molecular oxygen, generating hydrogen peroxide (H2O2) as a byproduct[5].

LSD1_Mechanism Start Methylated Histone (H3K4me1/2) Complex LSD1 + Cerapp_13213 (Oxidized) Start->Complex Substrate Binding Intermediate Iminium Cation Intermediate Complex->Intermediate Hydride Transfer Products Demethylated Histone + Formaldehyde Intermediate->Products Hydrolysis Reduced Cerapp_13213 (Reduced) (FADH2) Intermediate->Reduced Electron Transfer Regen Cerapp_13213 (Oxidized) + H2O2 Reduced->Regen O2 Oxidation Regen->Complex Cofactor Recycling

Fig 2. Catalytic cycle of LSD1 mediated by Cerapp_13213 redox cycling.

Mitochondrial Bioenergetics (Complex II)

In the mitochondria, Cerapp_13213 is covalently attached to Succinate Dehydrogenase (Complex II of the electron transport chain)[2]. It couples the oxidation of succinate to fumarate (in the TCA cycle) with the reduction of ubiquinone to ubiquinol. Because the covalent bond permanently anchors Cerapp_13213 to the enzyme, its redox state directly reflects the immediate respiratory capacity of the mitochondria.

Experimental Workflows & Self-Validating Protocols

To rigorously study Cerapp_13213, researchers must employ orthogonal techniques. Relying solely on one assay introduces artifacts due to the molecule's rapid oxidation in ambient air and its dual existence as both free and protein-bound pools.

Protocol A: Label-Free Autofluorescence Imaging (Optical Redox Ratio)

Causality & Logic: Endogenous Cerapp_13213 exhibits autofluorescence only in its oxidized state (Ex: ~450 nm, Em: ~520 nm)[7]. Conversely, NADH autofluoresces only in its reduced state. By imaging both, we establish a self-validating Optical Redox Ratio (ORR) that normalizes against fluctuations in cell thickness or laser intensity[7].

Step-by-Step Methodology:

  • Preparation: Seed mammalian cells (e.g., HeLa or HEK293) on 35 mm glass-bottom confocal dishes in phenol red-free media to prevent spectral overlap.

  • NADH Acquisition: Excite the sample at 340 nm (or 750 nm via two-photon microscopy). Collect emission at 450 ± 25 nm.

  • Cerapp_13213 Acquisition: Excite the sample at 450 nm (or 890 nm via two-photon microscopy). Collect emission at 520 ± 20 nm.

  • Validation Control: Treat a subset of cells with 1 µM FCCP (an uncoupler) to maximize oxidation. The Cerapp_13213 signal should spike immediately, validating the signal origin.

  • Data Processing: Calculate the ORR pixel-by-pixel using the formula: ORR =[Cerapp_13213] / ([NADH] + [Cerapp_13213]).

Protocol B: Biochemical Quantification via Coupled Enzyme Assay

Causality & Logic: Imaging cannot easily distinguish between free and protein-bound Cerapp_13213. To quantify total cellular pools, we must chemically denature the proteins to release the covalently bound cofactor, followed by a highly specific enzymatic probe assay (e.g.,[8]).

Step-by-Step Methodology:

  • Harvest & Lysis: Wash 1×106 cells in cold PBS. Resuspend in 400 µL of Assay Buffer and homogenize on ice[9].

  • Deproteinization (Critical Step): Add Perchloric Acid (PCA) to a final concentration of 1M. Incubate on ice for 5 minutes. Why? Over 80% of Cerapp_13213 is tightly bound to flavoproteins. PCA precipitates the proteins, releasing the cofactor into the supernatant[10].

  • Neutralization: Centrifuge at 10,000 x g. Transfer the supernatant and neutralize with 2M KOH until the pH reaches 6.5–8.0.

  • Reaction: Transfer 50 µL of the neutralized sample to a black 96-well plate. Add 50 µL of Master Mix (containing FAD Enzyme Mix and OxiRed Probe)[10].

  • Detection: Incubate at room temperature for 30 minutes protected from light. Measure fluorescence at Ex/Em = 535/587 nm[8].

  • Quantification: Interpolate sample RFU values against a standard curve (1 nM to 100 nM Cerapp_13213).

Quantitative Data Summary

The following table synthesizes the photophysical properties and expected intracellular parameters of Cerapp_13213 to benchmark your experimental results.

ParameterValue / CharacteristicBiological Significance
Molecular Weight 785.55 g/mol Bulky dinucleotide; requires specific transporters (e.g., FLX1) for mitochondrial entry.
Cellular Concentration 2.2 – 17.0 amol/cellTightly regulated; deviations indicate metabolic or epigenetic dysregulation.
Autofluorescence (Oxidized) Ex: 450 nm / Em: 520 nmAllows label-free, real-time spatial tracking of oxidative stress.
Autofluorescence (Reduced) None (Quenched)Enables ratiometric redox imaging (ORR).
Primary Nuclear Target LSD1 (KDM1A)Drives H3K4/H3K9 demethylation, silencing tumor suppressor genes.
Primary Mitochondrial Target Succinate DehydrogenaseAnchors the TCA cycle to the Electron Transport Chain.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 703, Flavin adenine dinucleotide." PubChem. Available at:[Link]

  • Maiques-Diaz, A., & Somervaille, T. C. "LSD1: Biologic Roles and Therapeutic Targeting." Epigenomics, Taylor & Francis. Available at:[Link]

  • "Fluorescence Imaging of Metabolic Coenzymes." JoVE Journal. Available at:[Link]

  • Barile, M., et al. "Remaining challenges in cellular flavin cofactor homeostasis and flavoprotein biogenesis." Frontiers in Physiology, 2015. Available at:[Link]

Sources

Exploratory

Biophysical Characterization of Cerapp_13213 Binding: Affinity and Kinetics in Flavoprotein Systems

Introduction In the landscape of structural biology and drug development, understanding the precise biophysical interactions between a ligand and its target is paramount. Cerapp_13213 (PubChem CID 703), universally known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of structural biology and drug development, understanding the precise biophysical interactions between a ligand and its target is paramount. Cerapp_13213 (PubChem CID 703), universally known in the biochemical literature as Flavin Adenine Dinucleotide (FAD) [1], is a critical redox cofactor and structural ligand. It binds to the apoenzyme forms of numerous flavoproteins—such as Kynurenine 3-Monooxygenase (KMO) and Proline Utilization A (PutA)—to form catalytically active holoenzymes.

For drug development professionals, characterizing the receptor binding affinity ( KD​ ) and kinetics (association rate kon​ , and dissociation rate koff​ ) of Cerapp_13213 is not merely an academic exercise. Many targeted therapeutics act as competitive inhibitors that must displace FAD, or as allosteric modulators that alter the apoenzyme's affinity for it. This whitepaper provides a comprehensive, self-validating methodological guide to profiling Cerapp_13213 binding using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Thermodynamic vs. Kinetic Paradigm

Historically, drug discovery relied heavily on steady-state thermodynamic affinity ( KD​ ). However, steady-state metrics fail to capture the dynamic lifespan of the receptor-ligand complex. The efficacy of a competitor displacing Cerapp_13213 is often dictated by its residence time ( τ=1/koff​ ) rather than its raw affinity.

To build a self-validating kinetic model, we must measure both the rate at which Cerapp_13213 associates with the apoenzyme target and the rate at which it dissociates. If the kinetic model is accurate, the kinetically derived affinity ( KD​=koff​/kon​ ) will perfectly align with the steady-state affinity derived from orthogonal thermodynamic methods.

G Apo Apoenzyme Target [R] Holo Receptor-Ligand Complex [RL] Apo->Holo Association (kon) kon[R][L] Ligand Cerapp_13213 (FAD) [L] Ligand->Holo Association (kon) kon[R][L] Holo->Apo Dissociation (koff) koff[RL] Holo->Ligand Dissociation (koff) koff[RL]

Kinetic state transition of Cerapp_13213 binding to an apoenzyme target.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Profiling

SPR is the gold standard for label-free, real-time kinetic profiling. It measures changes in the refractive index near a sensor surface as Cerapp_13213 binds to an immobilized apoenzyme [2, 3].

Causality in Experimental Design
  • Immobilization Strategy: We utilize amine coupling on a carboxymethyl dextran (CM5) chip. Why? Amine coupling forms highly stable amide bonds with the primary amines of lysine residues on the apoenzyme. To achieve this, the immobilization buffer pH must be carefully titrated below the protein's isoelectric point (pI) to ensure electrostatic pre-concentration on the negatively charged dextran matrix, yet remain high enough to keep a fraction of amines unprotonated for the NHS-ester reaction.

  • Buffer Matching: Cerapp_13213 and the apoenzyme must be prepared in the exact same running buffer. Why? Even a 0.1% mismatch in DMSO or salt concentration causes a bulk refractive index shift that masks the true binding signal (the "bulk effect").

  • Detergent Use: For membrane-associated flavoproteins like KMO, adding 0.05% n-dodecyl-β-D-maltoside (DDM) to the running buffer prevents protein aggregation and maintains the active conformation on the chip [3].

Step-by-Step SPR Protocol
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxyl groups on the CM5 sensor chip.

  • Ligand Immobilization: Dilute the apoenzyme (e.g., Apo-KMO or Apo-PutA) to 10–50 µg/mL in 10 mM Sodium Acetate (pH 4.5–5.5, depending on pI). Inject until the desired immobilization level (typically 2000–3000 Response Units, RU) is reached.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Kinetic Titration (Multi-Cycle): Inject Cerapp_13213 at varying concentrations (e.g., 0.1 µM to 50 µM, utilizing a 2-fold dilution series) in running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO). Flow at 30–50 µL/min to minimize mass transport limitations. Record the association phase for 120 seconds.

  • Dissociation: Switch to running buffer and record the dissociation phase for 300–600 seconds.

  • Regeneration: If Cerapp_13213 does not fully dissociate, inject a short pulse (30 seconds) of a mild regeneration solution (e.g., 2 M NaCl or 10 mM Glycine-HCl pH 2.5) to strip the remaining ligand without denaturing the apoenzyme.

SPR_Workflow Step1 1. Immobilize Apoenzyme Step2 2. Baseline Stabilization Step1->Step2 Step3 3. Association (Inject Cerapp_13213) Step2->Step3 Step4 4. Dissociation (Buffer Wash) Step3->Step4 Step5 5. Regeneration (If required) Step4->Step5 Step5->Step2 Next Cycle

Standard SPR experimental workflow for kinetic profiling.

Isothermal Titration Calorimetry (ITC): Orthogonal Thermodynamic Validation

To ensure the SPR protocol is a self-validating system, any kinetically derived KD​ must be orthogonally verified. ITC directly measures the heat ( ΔH ) released or absorbed during the binding event, allowing for the calculation of binding entropy ( ΔS ), Gibbs free energy ( ΔG ), and precise stoichiometry ( n ) [4].

Causality in Experimental Design
  • Concentration Gradients: The apoenzyme is placed in the sample cell (typically 10–20 µM), and Cerapp_13213 is placed in the injection syringe at a 10x to 15x higher concentration. Why? This ensures complete saturation of the receptor by the end of the titration, which is mathematically required to accurately fit the sigmoidal binding isotherm and determine the stoichiometry ( n ).

  • Degassing: Both solutions must be thoroughly degassed under a vacuum. Why? Air bubbles passing through the measurement cell cause massive thermal spikes that ruin the integration of the injection peaks.

Step-by-Step ITC Protocol
  • Preparation: Dialyze the apoenzyme extensively against the experimental buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact dialysate to dissolve the Cerapp_13213 powder to eliminate heat of dilution artifacts.

  • Equilibration: Load the sample cell with the apoenzyme and the syringe with Cerapp_13213. Equilibrate the system at 25°C until the baseline thermal power is completely stable (fluctuation < 0.05 µcal/s).

  • Titration: Program the instrument to perform 20–25 injections of 2 µL each, with a 120–150 second spacing between injections to allow the thermal signal to return to baseline.

  • Control Titration: Perform a blank titration of Cerapp_13213 into the buffer alone. Subtract these heat of dilution values from the main experimental data before fitting to a one-site binding model.

Quantitative Data Presentation

The table below summarizes representative kinetic and thermodynamic parameters for Cerapp_13213 binding to a model apoenzyme (values synthesized from established flavoprotein literature, such as PutA and KMO interactions) [2, 3].

ParameterSymbolValueMethod of DeterminationBiological Significance
Association Rate kon​ 4.5×104 M−1s−1 SPRSpeed of holoenzyme formation.
Dissociation Rate koff​ 1.2×10−3 s−1 SPRDetermines residence time ( τ≈14 min).
Kinetic Affinity KD​(koff​/kon​) 26.6 nM SPRHigh-affinity binding baseline.
Thermodynamic Affinity KD​ 28.1 nM ITCValidates the SPR kinetic model.
Enthalpy Change ΔH −12.4 kcal/mol ITCIndicates binding is enthalpically driven (H-bonds).
Entropy Change −TΔS +2.1 kcal/mol ITCMinor conformational penalty upon binding.
Stoichiometry n 0.98 ITCConfirms a strict 1:1 binding ratio.

Conclusion & Best Practices

Accurate biophysical characterization of Cerapp_13213 (FAD) requires a rigorous, multi-modal approach. SPR provides the essential kinetic resolution needed to understand the temporal dynamics of the receptor-ligand complex, while ITC provides the thermodynamic grounding required to validate the binding model and confirm stoichiometry.

Critical Best Practices:

  • Always perform a steady-state affinity fit on the SPR data to ensure it matches the kinetically derived KD​ . A mismatch indicates complex kinetics (e.g., conformational changes post-binding).

  • Maintain strict temperature control (typically 25°C) across both SPR and ITC, as kon​ , koff​ , and ΔH are highly temperature-dependent variables.

  • Eliminate bulk refractive index errors in SPR through rigorous buffer matching and solvent correction protocols.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 703, Flavin adenine dinucleotide (Cerapp_13213)." PubChem, [Link]

  • Zhang, W., Zhou, Y., & Becker, D. F. "Regulation of PutA-membrane associations by flavin adenine dinucleotide reduction." Biochemistry, 2004. [Link]

  • Poda, S. B., et al. "Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase." Assay and Drug Development Technologies, 2015. [Link]

  • Sengupta, A., et al. "Comparative study of flavins binding with human serum albumin: a fluorometric, thermodynamic, and molecular dynamics approach." ChemPhysChem, 2012. [Link]

Foundational

Introduction: A Novel Approach to Anemia Management in Chronic Kidney Disease

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Continuous Erythropoietin Receptor Activator (C.E.R.A.) Anemia is a common and debilitating complication of chronic kidney disease (CKD), primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Continuous Erythropoietin Receptor Activator (C.E.R.A.)

Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily due to the insufficient production of erythropoietin by the failing kidneys. For decades, the mainstay of treatment has been replacement therapy with recombinant human erythropoietins, also known as erythropoiesis-stimulating agents (ESAs). However, the development of C.E.R.A. (Continuous Erythropoietin Receptor Activator) marked a significant advancement in this therapeutic area. C.E.R.A. is a third-generation ESA designed to provide a more stable and prolonged stimulation of erythropoiesis, allowing for less frequent administration and potentially better management of hemoglobin levels.[1][2]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of C.E.R.A. for researchers, scientists, and drug development professionals. We will delve into its unique molecular properties, its interaction with the erythropoietin receptor, and the resulting physiological effects. Furthermore, we will explore the key experimental methodologies used to characterize its PK/PD profile and discuss the clinical implications of its distinct pharmacological properties.

Pharmacodynamics: Sustained Erythropoietic Response

The primary pharmacodynamic effect of C.E.R.A. is the stimulation of erythropoiesis, the process of red blood cell production. This is achieved through its interaction with the erythropoietin receptor (EPO-R) on erythroid progenitor cells in the bone marrow.

Mechanism of Action: Continuous Receptor Activation

C.E.R.A. is a chemically modified form of erythropoietin, characterized by the integration of a large polymer chain. This modification significantly alters its receptor binding kinetics compared to traditional ESAs. Instead of the rapid association and dissociation, C.E.R.A. exhibits a slower, more sustained interaction with the EPO-R. This continuous receptor activation is the cornerstone of its prolonged biological activity.[3]

Upon binding to the EPO-R, C.E.R.A. induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways, primarily the JAK2-STAT5 pathway. This cascade of events ultimately promotes the survival, proliferation, and differentiation of erythroid progenitor cells, leading to an increased production of red blood cells.

CERA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CERA C.E.R.A. EPOR Erythropoietin Receptor (EPO-R) CERA->EPOR Binding & Continuous Activation JAK2 JAK2 EPOR->JAK2 Phosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylation Nucleus Nucleus STAT5->Nucleus Translocation Erythropoiesis Erythropoiesis (Survival, Proliferation, Differentiation) Nucleus->Erythropoiesis Gene Transcription

Caption: Mechanism of C.E.R.A. action on erythroid progenitor cells.

Experimental Protocol: Assessing Erythropoietic Response

A fundamental method to evaluate the pharmacodynamic effect of C.E.R.A. is to measure the resulting increase in erythropoiesis. This is typically done by monitoring changes in reticulocyte and hemoglobin levels.

1. Study Design:

  • An open-label, randomized, two-period crossover study is often employed.[2]

  • A cohort of CKD patients naïve to ESAs is recruited.[2]

  • Patients receive a single intravenous or subcutaneous dose of C.E.R.A.[2]

  • A washout period of several weeks is implemented between treatment periods.[2]

2. Sample Collection:

  • Whole blood samples are collected at baseline and at regular intervals post-administration.

3. Analytical Methods:

  • Reticulocyte Count: Automated hematology analyzers with fluorescent flow cytometry are used to quantify the number of reticulocytes. The peak reticulocyte count and the area under the reticulocyte count-time curve are key PD endpoints.[2]

  • Hemoglobin Measurement: Standard spectrophotometric methods are used to determine hemoglobin concentrations.

4. Data Analysis:

  • The time course of reticulocyte and hemoglobin levels is plotted for each administration route.

  • Pharmacodynamic parameters such as the maximum increase from baseline and the time to peak response are calculated.

Pharmacokinetics: A Profile of Longevity

The pharmacokinetic profile of C.E.R.A. is distinguished by its remarkably slow clearance and long elimination half-life, which underpins its extended dosing intervals.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following subcutaneous administration, C.E.R.A. is slowly and continuously absorbed into the systemic circulation, contributing to its prolonged therapeutic effect.

  • Distribution: C.E.R.A. exhibits a relatively small volume of distribution, suggesting it is primarily confined to the vascular compartment. A population pharmacokinetic model described the volume of distribution as approximately 4.72 L.[4]

  • Metabolism and Elimination: The elimination of C.E.R.A. is believed to be primarily mediated by its target, the erythropoietin receptor, through a process known as target-mediated drug disposition (TMDD).[3] This means that the drug is cleared from the body as it binds to and is internalized by its target cells. This process is saturable, which contributes to the non-linear pharmacokinetics observed.[3] The clearance of C.E.R.A. is slow, with a reported value of approximately 0.75 L/day.[4]

Key Pharmacokinetic Parameters

The unique properties of C.E.R.A. result in a significantly extended half-life compared to other ESAs.

ParameterIntravenous AdministrationSubcutaneous AdministrationReference
Half-life (t½) ~134 hours~139 hours[2]
Clearance (CL) 0.75 L/dayNot directly reported[4]
Volume of Distribution (Vd) 4.72 LNot directly reported[4]
Experimental Protocol: Characterizing Pharmacokinetic Profile

Population pharmacokinetic modeling is a powerful tool for analyzing the PK of C.E.R.A., especially given its complex disposition.

1. Study Design:

  • Data is pooled from Phase III, open-label, randomized, parallel-group, multicenter studies.[4]

  • Both ESA-naïve and ESA-treated CKD patients are included.[4]

  • Intravenous and subcutaneous administration routes with various dosing schedules (e.g., once every 2 weeks, once monthly) are studied.[4]

2. Sample Collection:

  • Serum or plasma samples are collected at predetermined time points after C.E.R.A. administration.

3. Analytical Method:

  • A validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), is used to quantify C.E.R.A. concentrations in the collected samples.

4. Data Analysis:

  • Non-linear mixed-effects modeling software is used to develop a population PK model.

  • A one-compartment model has been shown to adequately describe the pharmacokinetics of C.E.R.A.[4]

  • The model is used to estimate key PK parameters such as clearance, volume of distribution, and absorption rate constant.

  • Covariate analysis is performed to identify factors that may influence the pharmacokinetics of C.E.R.A. in the patient population.

Clinical Implications and Dosing Strategies

The unique pharmacokinetic and pharmacodynamic profile of C.E.R.A. has significant clinical implications. Its prolonged half-life allows for extended administration intervals, up to once monthly, which can reduce the burden of treatment for patients with CKD.[1] Clinical trials have demonstrated that C.E.R.A. administered once every two weeks can effectively correct anemia in ESA-naïve patients, while once-monthly administration can maintain stable hemoglobin levels in patients converted from other ESAs.[1]

The development of a population PK/PD model for C.E.R.A. has been instrumental in optimizing dosing regimens.[4] This model allows for simulations of different dosing scenarios to predict the hemoglobin response in various patient populations, thereby supporting the use of both intravenous and subcutaneous administration for anemia correction and maintenance.[4]

Conclusion

C.E.R.A. represents a significant advancement in the management of anemia in patients with chronic kidney disease. Its unique molecular design confers a distinct pharmacokinetic and pharmacodynamic profile characterized by a long half-life and sustained stimulation of erythropoiesis. This allows for less frequent administration, which can improve patient convenience and adherence to therapy. The in-depth understanding of its PK/PD relationship, facilitated by robust experimental methodologies and population modeling, has enabled the development of effective and convenient dosing regimens for this important therapeutic agent.

References

  • Pharmacokinetic Analysis of Continuous Erythropoietin Receptor Activator Disposition in Adult Sheep Using a Target-Mediated, Physiologic Recirculation Model and a Tracer Interaction Methodology - PMC.
  • Population pharmacokinetic/pharmacodynamic model for C.E.R.A. in both ESA-naive and ESA-treated chronic kidney disease patients with renal anemia - PubMed.
  • C.E.R.A.: pharmacodynamics, pharmacokinetics and efficacy in patients with chronic kidney disease - PubMed.
  • Pharmacokinetics and pharmacodynamics of intravenous and subcutaneous continuous erythropoietin receptor activator (C.E.R.A.) in patients with chronic kidney disease - PubMed.

Sources

Exploratory

Unveiling the Molecular Architecture and Fortitude of Cerapp_13213: A Technical Guide to Structural and Thermal Characterization

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Foundational Knowledge in Protein Therapeutics In the landscape of modern drug discovery and development, a profound understandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Foundational Knowledge in Protein Therapeutics

In the landscape of modern drug discovery and development, a profound understanding of a protein's structural and thermal characteristics is not merely academic; it is the bedrock upon which successful therapeutic strategies are built. The stability and conformation of a protein dictate its function, immunogenicity, and viability as a drug candidate. This guide provides a comprehensive, technically-grounded framework for the elucidation of the structural properties and thermal stability of the novel protein, Cerapp_13213. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical and interconnected strategy, explaining the "why" behind each experimental choice to ensure a self-validating and robust characterization cascade.

Part 1: Initial Assessment and In Silico Exploration of the Cerapp_13213 Landscape

Before embarking on wet-lab experiments, a thorough in silico analysis is paramount. This initial phase provides predictive insights into the nature of Cerapp_13213, guiding the design of subsequent experiments.

Uncovering Identity: Sequence Homology and Domain Architecture

The primary amino acid sequence of Cerapp_13213 is the starting point of our investigation. A Basic Local Alignment Search Tool (BLAST) search against protein databases (e.g., UniProt, NCBI) is the first step to identify homologous proteins. This can provide initial clues about its potential protein family, function, and evolutionary lineage. For instance, identifying homology to the RidA protein family, which is broadly distributed and highly conserved, could suggest a role in metabolic regulation[1][2].

Experimental Protocol: Sequence Analysis

  • Obtain the FASTA sequence of Cerapp_13213.

  • Navigate to the NCBI BLASTp suite (protein-protein BLAST).

  • Paste the FASTA sequence into the query box.

  • Select the appropriate database to search against (e.g., nr for non-redundant protein sequences).

  • Execute the search and analyze the results for proteins with significant sequence identity and low E-values.

  • Utilize domain prediction tools such as Pfam and CDD to identify conserved domains within the Cerapp_13213 sequence.

Predicting Physicochemical Attributes

Computational tools like the ExPASy ProtParam server can predict a range of physicochemical properties from the primary sequence, which are invaluable for planning purification and experimental buffer conditions.

Predicted ParameterSignificance for Experimental Design
Molecular Weight Estimation of protein size for SDS-PAGE and size-exclusion chromatography.
Theoretical pI Crucial for determining the appropriate pH for ion-exchange chromatography.
Amino Acid Composition Provides insights into potential for post-translational modifications and hydrophobicity.
Extinction Coefficient Essential for accurate protein concentration determination using UV-Vis spectrophotometry.
Instability Index A preliminary indicator of the protein's inherent stability.
Grand Average of Hydropathicity (GRAVY) Suggests whether the protein is likely to be globular or membranous.
A Glimpse into Three-Dimensional Space: Structure Prediction

Modern deep learning-based tools like AlphaFold have revolutionized our ability to predict protein structures with high accuracy. An initial 3D model of Cerapp_13213 can be instrumental in formulating hypotheses about its function, identifying potential active sites, and designing constructs for expression.

Part 2: From Gene to Gradient: Recombinant Production and Purification of Cerapp_13213

A highly pure and homogenous sample of Cerapp_13213 is a prerequisite for any meaningful biophysical characterization. The following workflow outlines a robust strategy for its production.

Protein Production and Purification Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification Cascade Gene Codon-Optimized Gene Synthesis Ligation Ligation/Cloning Gene->Ligation Vector Expression Vector (e.g., pET-28a) Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity Affinity Chromatography (IMAC) Clarification->Affinity SEC Size-Exclusion Chromatography (SEC) Affinity->SEC PureProtein >95% Pure Cerapp_13213 SEC->PureProtein High-Resolution Structure Determination cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy PureProtein Pure, Homogenous Cerapp_13213 Crystallization Crystallization Screening PureProtein->Crystallization GridPrep Grid Preparation & Vitrification PureProtein->GridPrep Optimization Crystal Optimization Crystallization->Optimization Diffraction X-ray Diffraction Optimization->Diffraction StructureSolution Structure Solution & Refinement Diffraction->StructureSolution AtomicModel Atomic Model of Cerapp_13213 StructureSolution->AtomicModel DataCollection Microscopy & Data Collection GridPrep->DataCollection ImageProcessing 2D/3D Image Processing DataCollection->ImageProcessing ModelBuilding Model Building & Refinement ImageProcessing->ModelBuilding ModelBuilding->AtomicModel

Sources

Foundational

Cellular Uptake Pathways and Intracellular Trafficking of Cerapp_13213: A Comprehensive Technical Guide

Executive Summary Cerapp_13213, universally identified in chemical databases as Flavin Adenine Dinucleotide (FAD), is an indispensable redox cofactor driving cellular metabolism. However, its cellular uptake is not a dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cerapp_13213, universally identified in chemical databases as Flavin Adenine Dinucleotide (FAD), is an indispensable redox cofactor driving cellular metabolism. However, its cellular uptake is not a direct transport event. As a Senior Application Scientist, I have structured this whitepaper to delineate the obligate extracellular hydrolysis pathway required for its internalization, its subsequent cytosolic resynthesis, and its targeted mitochondrial transport. Furthermore, I provide robust, self-validating experimental protocols to trace these pathways, equipping drug development professionals with the methodologies needed to target flavin metabolism in oncology and metabolic disorders.

Introduction: The Biophysical Constraints of Cerapp_13213

Cerapp_13213 (PubChem CID: 703)[1] is a dinucleotide composed of adenosine monophosphate (AMP) linked to flavin mononucleotide (FMN) via a pyrophosphate bond[2]. With a molecular weight of 785.5 g/mol and a highly polar structure, Cerapp_13213 is biophysically restricted from passively diffusing across the lipid bilayer[1][3].

Consequently, mammalian cells cannot directly import intact Cerapp_13213 from the extracellular space. Instead, they rely on a sophisticated, multi-protein salvage and transport axis to harness this vital coenzyme for over 100 downstream flavoproteins involved in oxidative phosphorylation, chromatin remodeling, and DNA repair[2][4].

The Ecto-Enzymatic Hydrolysis and Internalization Axis

The internalization of Cerapp_13213 is a self-regulating cascade governed by extracellular catabolism and intracellular anabolism.

  • Extracellular Deadenylation: The cascade initiates at the plasma membrane, where extracellular Cerapp_13213 is hydrolyzed by3, a GPI-anchored surface enzyme. CD73 cleaves the pyrophosphate bond, releasing AMP and FMN[3].

  • Extracellular Dephosphorylation: The intermediate FMN is rapidly dephosphorylated by Alkaline Phosphatase (ALP) into free riboflavin (Vitamin B2)[3].

  • Membrane Translocation: Free riboflavin is actively transported across the plasma membrane by the Solute Carrier 52A family (SLC52A1, SLC52A2, SLC52A3)[2][4].

  • Cytosolic Resynthesis: Once internalized, riboflavin is sequentially re-phosphorylated by Riboflavin Kinase (RFK) to yield FMN, and then adenylated by FAD Synthase (FLAD1) to regenerate the intracellular pool of Cerapp_13213[2][4].

Causality & Logic: Direct transport of a highly charged dinucleotide would require a massive expenditure of ATP to maintain electrochemical gradients. By utilizing extracellular hydrolases (CD73/ALP), the cell exploits the natural concentration gradient of uncharged riboflavin, creating a thermodynamically favorable and highly controllable uptake mechanism.

G Ext_FAD Extracellular Cerapp_13213 (FAD) CD73 CD73 (Ecto-5'-nucleotidase) Ext_FAD->CD73 Hydrolysis Ext_FMN Extracellular FMN CD73->Ext_FMN ALP Alkaline Phosphatase (ALP) Ext_FMN->ALP Dephosphorylation Ext_RF Extracellular Riboflavin ALP->Ext_RF SLC52A SLC52A Transporters (Plasma Membrane) Ext_RF->SLC52A Uptake Int_RF Intracellular Riboflavin SLC52A->Int_RF RFK Riboflavin Kinase (RFK) Int_RF->RFK Phosphorylation Int_FMN Intracellular FMN RFK->Int_FMN FLAD1 FAD Synthase (FLAD1) Int_FMN->FLAD1 Adenylation Int_FAD Cytosolic Cerapp_13213 FLAD1->Int_FAD SLC25A32 SLC25A32 Transporter (Mitochondrial Membrane) Int_FAD->SLC25A32 Translocation Mit_FAD Mitochondrial Cerapp_13213 SLC25A32->Mit_FAD

Extracellular hydrolysis, cellular uptake, and mitochondrial transport pathway of Cerapp_13213.

Intracellular Trafficking and Mitochondrial Import

While Cerapp_13213 is synthesized in the cytosol by FLAD1, the highest demand for this coenzyme lies within the mitochondrial matrix to support the TCA cycle (e.g., Succinate Dehydrogenase/Complex II) and fatty acid β-oxidation[5][6]. Because the inner mitochondrial membrane is strictly impermeable to cytosolic Cerapp_13213, specialized transport is required.

The protein5 functions as the dedicated mitochondrial FAD transporter[5][6]. Pathological mutations or targeted knockdown of SLC25A32 severely deplete mitochondrial Cerapp_13213, leading to respiratory chain dysfunction, accumulation of reactive oxygen species (ROS), and impaired cancer cell proliferation[5][7].

Quantitative Data Summaries

Table 1: Kinetic Parameters and Subcellular Distribution of Cerapp_13213 Pathway Components

ParameterValue / IdentityFunctional Role
Molecular Weight 785.5 g/mol Exceeds passive diffusion limits[1]
Extracellular Hydrolysis CD73 (Ecto-5'-nucleotidase)Cleaves extracellular FAD to FMN[3]
Extracellular Dephosphorylation Alkaline Phosphatase (ALP)Cleaves FMN to transportable Riboflavin[3]
Plasma Membrane Transporters SLC52A1, SLC52A2, SLC52A3Mediates Riboflavin internalization[4]
Cytosolic Resynthesis RFK, FLAD1Regenerates intracellular FAD[4]
Mitochondrial Transporter SLC25A32Imports FAD into the mitochondrial matrix[5]

Experimental Methodologies: Validating the Uptake Axis

To rigorously evaluate the pharmacokinetics and cellular uptake of Cerapp_13213—especially in the context of drug development targeting tumor metabolism—researchers must employ self-validating experimental designs.

G Step1 1. Cell Culture (Riboflavin-free) Step2 2. Inhibitor Treatment (APCP / Levamisole) Step1->Step2 Step3 3. Isotope Tracer (13C-Cerapp_13213) Step2->Step3 Step4 4. Cold Methanol Extraction Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Experimental workflow for in vitro isotope-tracing of Cerapp_13213 cellular uptake.

Protocol 1: In Vitro Isotope-Tracing of Cerapp_13213 Hydrolysis and Uptake

Objective: To quantitatively prove that intact Cerapp_13213 requires ecto-enzymatic cleavage by CD73 and ALP prior to cellular entry. Causality: By utilizing specific pharmacological inhibitors against the extracellular hydrolases, we block the generation of transportable riboflavin. A subsequent failure of heavy-labeled Cerapp_13213 to appear in the intracellular compartment confirms the obligate nature of the hydrolysis pathway.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., HEK293 or specific cancer lineages) in 6-well plates at 1×106 cells/well using riboflavin-deficient DMEM supplemented with 10% dialyzed FBS. Incubate overnight.

  • Inhibitor Pre-treatment: Wash cells twice with PBS to remove residual serum hydrolases. Add riboflavin-free medium containing either vehicle (DMSO), 50 µM APCP (CD73 inhibitor), or 10 mM Levamisole (ALP inhibitor). Incubating for 30 minutes ensures complete target engagement before substrate introduction, isolating the variable of extracellular cleavage.

  • Substrate Incubation: Spike the medium with 10 µM of heavy-isotope labeled Cerapp_13213 ( 13C / 15N -FAD). Incubate for exactly 2 hours to achieve steady-state turnover.

  • Metabolite Extraction: Rapidly aspirate the medium and wash cells three times with ice-cold PBS. This temperature drop immediately halts enzymatic activity, preventing post-lysis artifactual hydrolysis. Add 500 µL of cold 80% methanol (-80°C) to simultaneously lyse the cells and precipitate proteins, locking the metabolite pool in its exact physiological state.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Quantification: Analyze the extracts using a triple-quadrupole mass spectrometer. Monitor the MRM transitions specific to heavy-labeled riboflavin, FMN, and Cerapp_13213.

  • Data Analysis: Normalize metabolite peak areas to total protein concentration (quantified via BCA assay on the protein pellet).

Protocol 2: Isolation and Validation of Mitochondrial Cerapp_13213 Transport

Objective: To isolate the specific transport kinetics of Cerapp_13213 across the inner mitochondrial membrane via SLC25A32. Causality: Whole-cell analyses cannot distinguish between cytosolic synthesis and mitochondrial import. By utilizing isolated mitochondria from wild-type and SLC25A32-knockout cells, we isolate the transport variable, proving that SLC25A32 is the exclusive conduit for mitochondrial loading[5][7].

Step-by-Step Methodology:

  • Genetic Modification: Generate SLC25A32 knockout cell lines using CRISPR-Cas9[7]. Maintain parallel wild-type (WT) controls.

  • Mitochondrial Isolation: Harvest 5×107 cells. Resuspend in hypotonic isolation buffer (210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5). Homogenize using a Dounce homogenizer (20-30 strokes).

  • Differential Centrifugation: Centrifuge at 1,000 x g to pellet heavy debris (nuclei/intact cells), followed by 10,000 x g to pellet the crude mitochondrial fraction. This two-step separation is critical to ensure that the measured radiolabel signal originates strictly from mitochondrial uptake rather than whole-cell contamination.

  • Uptake Assay: Resuspend the mitochondrial pellet in transport buffer. Add 5 µM of radiolabeled [3H] -Cerapp_13213. Incubate at 25°C for 5 minutes.

  • Termination and Washing: Terminate the reaction by adding ice-cold transport buffer containing 1 mM unlabeled Cerapp_13213. The vast excess of cold substrate outcompetes the radiolabel for surface binding sites, ensuring that the subsequent scintillation counts reflect true intra-mitochondrial transport. Centrifuge immediately at 10,000 x g, and wash the pellet twice.

  • Scintillation Counting: Lyse the mitochondria in 1% Triton X-100 and quantify the internalized [3H] -Cerapp_13213 using a liquid scintillation counter.

References

  • [1] Title: Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem - NIH | Source: nih.gov | 1

  • [5] Title: SLC25A32 sustains cancer cell proliferation by regulating flavin adenine nucleotide (FAD) metabolism - PMC | Source: nih.gov | 5

  • [6] Title: Mitochondrial FAD shortage in SLC25A32 deficiency affects folate-mediated one-carbon metabolism - PMC | Source: nih.gov | 6

  • [7] Title: SLC25A32 sustains cancer cell proliferation by regulating flavin adenine nucleotide (FAD) metabolism | Oncotarget | Source: oncotarget.com | 7

  • [2] Title: Flavin adenine dinucleotide - Grokipedia | Source: grokipedia.com | 2

  • [3] Title: Sequential hydrolysis of FAD by ecto-5' nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells - PubMed | Source: nih.gov | 3

  • [4] Title: The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes | Source: frontiersin.org | 4

Sources

Exploratory

In Vivo Toxicity Profile and LD50 of Cerapp_13213 (Flavin Adenine Dinucleotide)

A Comprehensive Technical Guide for Preclinical Evaluation Executive Summary Cerapp_13213, universally known in biochemical literature as Flavin Adenine Dinucleotide (FAD)[1], is a critical redox cofactor present in all...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Preclinical Evaluation

Executive Summary

Cerapp_13213, universally known in biochemical literature as Flavin Adenine Dinucleotide (FAD)[1], is a critical redox cofactor present in all aerobic organisms. While predominantly recognized for its physiological role in electron transport and cellular metabolism, understanding its exogenous toxicity profile is paramount for its application in high-dose supplementation, photodynamic therapy (PDT), and novel drug delivery systems. This whitepaper synthesizes the in vivo toxicity, lethal dose (LD50) metrics, and mechanistically driven safety protocols for Cerapp_13213.

Pharmacokinetics and Physiological Baseline

Cerapp_13213 is synthesized intracellularly from its precursor, riboflavin (Vitamin B2). In mammalian models, exogenous riboflavin is rapidly transported and converted. Within 15 minutes of uptake, approximately 35% is enzymatically phosphorylated into flavin mononucleotide (FMN) by flavokinase, and subsequently adenylated to FAD by FAD pyrophosphorylase[2]. Because it is an endogenous coenzyme, the baseline systemic toxicity of Cerapp_13213 is exceptionally low.

FAD_Pathway Riboflavin Riboflavin (Vit B2) Enzyme1 Flavokinase Riboflavin->Enzyme1 FMN Flavin Mononucleotide (FMN) Enzyme2 FAD Pyrophosphorylase FMN->Enzyme2 FAD Cerapp_13213 (FAD) FADH2 FADH2 (Reduced Form) FAD->FADH2 +2H+, +2e- FADH2->FAD Oxidation Enzyme1->FMN ATP to ADP Enzyme2->FAD ATP to PPi

Fig 1: Biosynthetic pathway and redox cycling of Cerapp_13213 (FAD).

In Vivo Toxicity Profile and LD50 Metrics

The acute toxicity of Cerapp_13213 is negligible under standard physiological conditions. However, hyper-dosing reveals specific toxicological endpoints primarily driven by renal clearance mechanisms rather than receptor-mediated cytotoxicity.

Acute Systemic Toxicity

In murine models, the oral LD50 of Cerapp_13213 exceeds 7,000 mg/kg (>7 g/kg), classifying it as practically non-toxic via ingestion[3]. The massive therapeutic window is due to the rate-limiting absorption of flavins in the gastrointestinal tract.

When administered parenterally (e.g., intraperitoneal injection), the toxicity increases due to rapid systemic loading. For its direct precursor (riboflavin), the intraperitoneal LD50 in rats is established at 560 mg/kg[2].

Pathology of Overdose

Lethality from extreme parenteral doses is not due to biochemical poisoning, but rather physical crystallization. High plasma concentrations lead to the precipitation of flavin crystals in the renal collecting tubules. Symptoms of acute fatal overdose include:

  • Renal Failure: Anuria lasting 1-2 days[2].

  • Behavioral Changes: Listlessness, food refusal, and tremors[2].

  • Mortality: Death typically occurs within 2 to 5 days post-administration, with autopsies revealing mottled brownish-yellow kidneys engorged with bright yellow crystals[2].

Quantitative Toxicity Summary
CompoundRouteSpeciesLD50 ValuePrimary Cause of Toxicity / Notes
Cerapp_13213 (FAD) OralMouse> 7,000 mg/kgPractically non-toxic; limited GI absorption[3].
Riboflavin (Precursor) IntraperitonealRat560 mg/kgRenal tubule crystallization and anuria[2].
Cerapp_13213 (FAD) PhotodynamicHeLa Cells7.2 μMBlue light (462 nm) induced ROS apoptosis[4].
Photodynamic Toxicity (Specialized Modality)

While pharmacologically inert in the dark, Cerapp_13213 exhibits potent, targeted cytotoxicity when exposed to specific wavelengths of light, making it a candidate for Photodynamic Therapy (PDT).

When irradiated with visible blue light (peak emission ~462 nm), FAD acts as an intrinsic photosensitizer. The absorbed photonic energy excites the FAD molecule, which then transfers energy to ambient oxygen, generating Reactive Oxygen Species (ROS)[4]. In vitro studies on HeLa cells demonstrate that under 3.744 J/cm² of blue light irradiation, the median lethal dose (LD50) of FAD drops drastically to 7.2 μM[4]. This triggers an intrinsic apoptotic pathway, independent of systemic toxicity[5].

PDT_Toxicity FAD Cerapp_13213 (FAD) ExcitedFAD Excited FAD* FAD->ExcitedFAD Photon Absorption Light Blue Light (462 nm) Light->ExcitedFAD ROS Reactive Oxygen Species (ROS) ExcitedFAD->ROS Energy Transfer to O2 Mito Mitochondrial Damage ROS->Mito Oxidative Stress Apoptosis Intrinsic Apoptosis Mito->Apoptosis Cytochrome c release

Fig 2: Mechanism of blue-light-induced photodynamic cytotoxicity.

Experimental Protocols for Toxicity Validation
Protocol A: In Vivo Acute Toxicity Testing (Up-and-Down Procedure)

Purpose: To determine the precise parenteral LD50 and observe renal clearance limits.

  • Animal Preparation: Fast adult Wistar rats (n=5 per initial cohort) for 12 hours prior to dosing. Ensure ad libitum access to water to maintain baseline renal perfusion.

  • Formulation: Dissolve Cerapp_13213 in sterile, pH-adjusted (pH 7.2-7.4) 0.9% saline. Due to solubility limits, warm the solution slightly (37°C) and protect from light using amber vials to prevent photo-degradation.

  • Dosing (Intraperitoneal): Begin at a test dose of 400 mg/kg (below the precursor LD50 of 560 mg/kg). Administer via IP injection using a 25G needle.

  • Observation & Urinalysis: Monitor continuously for the first 4 hours, then twice daily for 14 days. Collect urine using metabolic cages. Causality Note: Monitor for anuria and deep yellow urine, which are the primary indicators of flavin crystallization in the renal tubules[2].

  • Necropsy: Euthanize surviving animals on Day 14. Extract kidneys for histopathology. Perform H&E staining to check for tubular necrosis and polarized light microscopy to detect residual Cerapp_13213 crystals.

Protocol B: In Vitro Photodynamic Cytotoxicity Assay

Purpose: To validate the 7.2 μM LD50 under blue light irradiation.

  • Cell Culture: Seed HeLa cells in 96-well dark-walled plates at 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with a concentration gradient of Cerapp_13213 (1 μM to 20 μM) in serum-free media. Incubate in the dark for 2 hours to allow intracellular uptake.

  • Irradiation: Expose the plate to an LED blue light source (λ = 462 nm) calibrated to deliver exactly 3.744 J/cm² (e.g., 0.52 mW/cm² for 2 hours)[4]. Causality Note: Precise dosimetry is critical; insufficient joules will fail to generate the threshold ROS required for apoptosis.

  • Viability Readout: 24 hours post-irradiation, perform an MTS or CellTiter-Glo assay to quantify ATP/metabolic activity. Calculate the IC50/LD50 using a non-linear regression curve.

  • Validation: Run a parallel plate kept entirely in the dark. The dark plate must show >95% viability at all concentrations to prove the toxicity is strictly photodynamic and not intrinsic chemical toxicity[4].

References
  • PubChem. "Cerapp_13213 | C27H33N9O15P2 | CID 703". National Institutes of Health (NIH). URL: [Link]

  • Chemsrc. "FAD | CAS#:146-14-5". Chemical Database. URL:[Link]

  • Center for Drug Evaluation and Research. "Application Number: 203324Orig1s000 Pharmacology Review(s)". U.S. Food and Drug Administration (FDA). URL:[Link]

  • Tzu Chi University. "Blue light induced reactive oxygen species from flavin mononucleotide and flavin adenine dinucleotide on lethality of HeLa cells". Elsevier Pure. URL:[Link]

  • PubMed. "Blue light induced reactive oxygen species from flavin mononucleotide and flavin adenine dinucleotide on lethality of HeLa cells". National Institutes of Health (NIH). URL:[Link]

Sources

Foundational

Cerapp_13213 molecular weight and aqueous solubility

An In-depth Technical Guide to the Physicochemical Characterization of a Novel Compound: Case Study of Cerapp_13213 Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of a Novel Compound: Case Study of Cerapp_13213

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the foundational physicochemical characterization of a novel therapeutic candidate, designated Cerapp_13213. As researchers and drug development professionals, we understand that a thorough understanding of a molecule's intrinsic properties is paramount. Molecular weight and aqueous solubility are not mere data points; they are critical determinants of a compound's developability, influencing everything from synthetic feasibility and formulation to pharmacokinetic behavior and ultimate clinical efficacy.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical, iterative process of scientific inquiry that we follow in the lab. We will first establish the identity and mass of Cerapp_13213, a non-negotiable first step, before investigating its behavior in an aqueous environment—a key predictor of its biological potential. Throughout this guide, we will delve into the causality behind our experimental choices, grounding our protocols in authoritative standards to ensure the generation of trustworthy, reproducible data.

Part 1: Determination of Molecular Weight for Cerapp_13213

The molecular weight (MW) of a compound is its absolute molecular mass. Accurate determination is the first step in confirming chemical identity and purity. For a novel entity like Cerapp_13213, we employ orthogonal methods to ensure the highest degree of confidence.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For initial, high-confidence MW determination of a small molecule like Cerapp_13213, Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is the technique of choice due to its high accuracy and soft ionization process that minimizes fragmentation of the parent molecule.

Rationale for ESI-TOF:
  • Accuracy: TOF analyzers provide high resolution and mass accuracy, often to within a few parts per million (ppm). This allows for the confident determination of the elemental composition.

  • Sensitivity: The technique requires only a small amount of sample.

  • Versatility: ESI is compatible with a wide range of polar and semi-polar molecules that can be dissolved in common solvents, making it ideal for novel drug candidates.

Experimental Protocol: ESI-TOF MS for Cerapp_13213
  • Sample Preparation:

    • Prepare a stock solution of Cerapp_13213 at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solution of 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial as it facilitates protonation, leading to the formation of the desired [M+H]⁺ ion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately prior to the run using a standard calibration solution (e.g., sodium trifluoroacetate). This step is critical for ensuring high mass accuracy.

  • Direct Infusion Analysis:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

    • Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight of Cerapp_13213 (e.g., 100-1000 m/z).

  • Data Interpretation:

    • Identify the peak corresponding to the singly charged, protonated molecule, [M+H]⁺.

    • The molecular weight (M) is calculated by subtracting the mass of a proton (approx. 1.007 Da) from the measured m/z of this peak.

    • Verify the result by looking for other common adducts, such as the sodium adduct [M+Na]⁺, which should be approximately 22 Da higher than the [M+H]⁺ peak.

Workflow Diagram: ESI-TOF Mass Spectrometry

ESI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Dissolve Cerapp_13213 (1 mg/mL Stock) prep2 Dilute to 1-10 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid prep1->prep2 infuse Direct Infusion via Syringe Pump prep2->infuse cal Calibrate Mass Spectrometer cal->infuse acquire Acquire Data (Positive Ion Mode) infuse->acquire data1 Identify [M+H]⁺ Peak acquire->data1 data2 Calculate MW: MW = m/z([M+H]⁺) - 1.007 Da data1->data2 data3 Confirm with Adducts (e.g., [M+Na]⁺) data2->data3

Caption: Workflow for determining the molecular weight of Cerapp_13213 via ESI-TOF MS.

Orthogonal Method: Size-Exclusion Chromatography (SEC)

While mass spectrometry provides a precise mass, it does not give information about aggregation or larger complexes in solution. Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. When coupled with a Multi-Angle Light Scattering (MALS) detector, it can provide an absolute molecular weight without reliance on column calibration standards, offering a robust, orthogonal confirmation.

Experimental Protocol: SEC-MALS for Cerapp_13213
  • System Preparation:

    • Equilibrate the SEC column (e.g., a Waters ACQUITY BEH200) and MALS/Refractive Index (RI) detectors with a filtered, degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4). A stable baseline for both detectors is essential.

  • Sample Preparation:

    • Dissolve Cerapp_13213 in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a 0.1 µm filter to remove any particulate matter that could interfere with the light scattering signal.

  • Data Acquisition:

    • Inject a defined volume (e.g., 50 µL) of the prepared sample onto the equilibrated SEC system.

    • Monitor the elution profile using the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data. The software uses the light scattering intensity (from MALS) and the concentration (from RI) at each point across the elution peak to calculate the absolute molar mass using the Zimm plot formalism.

    • The result should be a monodisperse peak corresponding to the monomeric form of Cerapp_13213, with a calculated MW that corroborates the MS data.

Summary of Molecular Weight Data for Cerapp_13213
ParameterMethodResultNotes
Monoisotopic Mass ESI-TOF MS452.1785 DaCorresponds to the [M+H]⁺ ion at m/z 453.1858. High accuracy confirms elemental composition.
Average Molar Mass SEC-MALS452.5 g/mol Determined in solution, confirming the monomeric state and corroborating the primary MS data.

Part 2: Determination of Aqueous Solubility for Cerapp_13213

Aqueous solubility is a master variable in drug development. Poor solubility can lead to low absorption, poor bioavailability, and significant formulation challenges. We assess both thermodynamic and kinetic solubility to build a complete picture.

Gold Standard: Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. The shake-flask method, as described in OECD Guideline 105, is the universally recognized gold standard for this measurement.

Rationale for the Shake-Flask Method:
  • Equilibrium Measurement: It measures the true equilibrium state, providing a definitive value for solubility under specific conditions (pH, temperature).

  • Regulatory Acceptance: This method is expected by regulatory agencies for candidate characterization.

Experimental Protocol: Shake-Flask Solubility for Cerapp_13213
  • Preparation:

    • Add an excess amount of solid Cerapp_13213 to vials containing buffers of different, physiologically relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4). The excess solid is critical to ensure equilibrium is reached with the solid state.

    • Seal the vials securely.

  • Equilibration:

    • Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period. A preliminary time-course experiment (e.g., sampling at 24, 48, 72 hours) is required to determine when equilibrium is reached (i.e., when the concentration in solution no longer increases). For most small molecules, 48-72 hours is sufficient.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the supernatant using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Quantify the concentration of Cerapp_13213 in the clear filtrate using a validated analytical method, typically HPLC-UV.

    • A standard curve of Cerapp_13213 of known concentrations must be run in parallel for accurate quantification.

Workflow Diagram: Shake-Flask Solubility Method

Shake_Flask_Workflow prep Add Excess Solid Cerapp_13213 to pH Buffers (2.0, 6.5, 7.4) equil Agitate at Constant Temp (e.g., 37°C) for 48-72h to Reach Equilibrium prep->equil process Filter Supernatant (0.22 µm PVDF filter) equil->process quant Quantify Concentration via HPLC-UV process->quant result Thermodynamic Solubility Value quant->result

Caption: Workflow for determining the thermodynamic solubility of Cerapp_13213.

High-Throughput Screening: Kinetic Solubility

In early discovery, speed is essential. Kinetic solubility assays do not measure true equilibrium but rather the point at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer. This is highly relevant as many high-throughput screening hits are managed in DMSO. Nephelometry, which measures light scattering from precipitated particles, is a common and efficient method.

Rationale for Nephelometry:
  • Speed & Throughput: The assay is fast and amenable to 96- or 384-well plate formats, allowing for rapid screening.

  • Early Assessment: It provides a crucial early flag for compounds that may have solubility liabilities under non-equilibrium conditions, which are common in biological assays.

Experimental Protocol: Nephelometric Kinetic Solubility for Cerapp_13213
  • Preparation:

    • Prepare a high-concentration stock of Cerapp_13213 in 100% DMSO (e.g., 10 mM).

    • Dispense the target aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microplate.

  • Assay Execution:

    • Using a liquid handler, perform serial dilutions of the DMSO stock and add small volumes to the buffer-filled wells. This creates a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., <1%) to minimize co-solvent effects.

    • The plate is then shaken briefly and incubated for a short period (e.g., 1-2 hours).

  • Measurement:

    • Read the plate on a nephelometer, which measures the intensity of light scattered by any precipitate formed.

  • Data Analysis:

    • The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO only).

Summary of Aqueous Solubility Data for Cerapp_13213
ParameterMethodConditionResultClassification
Thermodynamic Solubility Shake-FlaskpH 7.4, 37°C75 µg/mLModerately Soluble
Thermodynamic Solubility Shake-FlaskpH 2.0, 37°C450 µg/mLSoluble
Kinetic Solubility NephelometrypH 7.4, 25°C110 µg/mLN/A

The data suggests that Cerapp_13213 is a weak base, as its solubility is significantly higher at acidic pH. The kinetic solubility is slightly higher than the thermodynamic solubility, which is a common observation as precipitation can be slow to occur from a supersaturated solution.

Conclusion and Forward Look

The characterization of Cerapp_13213 has yielded a confirmed molecular weight of ~452.5 g/mol and pH-dependent aqueous solubility. With a moderate solubility of 75 µg/mL at physiological pH, Cerapp_13213 may be amenable to oral formulation, although its increased solubility at low pH is a favorable characteristic for absorption in the stomach.

These foundational data are indispensable. They will guide the next steps in the drug development process, including:

  • Formulation Development: Informing the selection of excipients and potential solubility-enhancing strategies (e.g., salt forms, amorphous solid dispersions).

  • Pharmacokinetic Studies: Aiding in the interpretation of absorption and distribution data.

  • In Vitro Assay Design: Ensuring that concentrations used in biological assays do not exceed the solubility limit, thus avoiding misleading results due to compound precipitation.

This rigorous, multi-faceted approach to determining core physicochemical properties provides the trustworthy foundation upon which all subsequent development activities for Cerapp_13213 will be built.

References

  • OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

Exploratory

downstream signaling pathways affected by Cerapp_13213

Decoding Cerapp_13213: A Technical Whitepaper on Flavin Adenine Dinucleotide (FAD) Signal Transduction Executive Summary In drug development and molecular biology, the compound designated as Cerapp_13213—universally reco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Decoding Cerapp_13213: A Technical Whitepaper on Flavin Adenine Dinucleotide (FAD) Signal Transduction

Executive Summary

In drug development and molecular biology, the compound designated as Cerapp_13213—universally recognized as Flavin Adenine Dinucleotide (FAD)[1]—is frequently pigeonholed as a simple metabolic electron carrier. However, recent structural and functional mapping reveals that Cerapp_13213 is a highly dynamic signaling linchpin. By acting as an essential redox-active coenzyme, it directly gates downstream signal transduction in three distinct biological domains: epigenetic remodeling via Lysine-specific demethylase 1 (LSD1)[2], circadian clock entrainment via Cryptochromes (CRY)[3], and inflammatory cytokine modulation via redox homeostasis[4].

As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations. We will dissect the causality of how Cerapp_13213 dictates downstream signaling, supported by self-validating experimental workflows designed for rigorous preclinical validation.

Pathway 1: Epigenetic Reprogramming via the LSD1 Axis

Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that relies entirely on Cerapp_13213 as a catalytic cofactor to remove mono- and di-methyl groups from histone H3K4 and H3K9[2]. The availability and binding of Cerapp_13213 to the LSD1 amine oxidase domain is the causal trigger for downstream transcriptional regulation.

In acute myeloid leukemia (AML), the Cerapp_13213-LSD1 complex negatively regulates the IRS1 promoter, which in turn modulates the mTORC1 signaling pathway and AMPK activity[2]. Furthermore, in the tumor microenvironment, Cerapp_13213-bound LSD1 complexes with CoREST to repress M1 macrophage polarization genes. When Cerapp_13213 binding is covalently disrupted by inhibitors like phenelzine, the LSD1-CoREST complex destabilizes, rapidly upregulating M1-like downstream gene signatures (e.g., CD38)[5].

FAD_LSD1_Signaling FAD Cerapp_13213 (FAD) LSD1 LSD1 (KDM1A) FAD->LSD1 Essential Cofactor Binding Histone H3K4me1/2 Demethylation LSD1->Histone Catalytic Activation GeneExp Target Gene Repression/Activation Histone->GeneExp Epigenetic Remodeling mTORC1 mTORC1 Signaling Macrophage M1 Macrophage Polarization GeneExp->mTORC1 Modulates IRS1/AMPK GeneExp->Macrophage CoREST Complex Disassembly

Fig 1. FAD-dependent LSD1 epigenetic signaling and downstream pathway modulation.

Pathway 2: Optogenetic & Circadian Signaling via Cryptochromes

Cryptochromes (CRYs) are highly conserved flavoproteins that entrain the circadian clock. The core signaling mechanism of CRY relies entirely on the photoreduction of its non-covalently bound Cerapp_13213 cofactor[3].

The Mechanistic Causality: Upon blue/UV light irradiation, an electron transfer cascade occurs via a conserved chain of Tryptophan residues (the Trp triad/tetrad)[3]. This "molecular wire" reduces oxidized Cerapp_13213 to an anionic semiquinone (FAD•-)[3]. This specific redox state change destabilizes the FAD binding pocket, triggering a conformational release of the CRY C-terminal tail (CTT). The exposed CTT then physically interacts with the clock protein TIMELESS (TIM), leading to TIM's ubiquitin-mediated degradation and subsequent resetting of the circadian oscillator[3]. In mammals, Cerapp_13213 also acts in a light-independent manner to stabilize CRY proteins against degradation, directly linking metabolic redox states to circadian oscillations[6].

CRY_FAD_Circadian Light Blue/UV Light Trp Tryptophan Triad/Tetrad Light->Trp Excitation FADox Cerapp_13213 (Oxidized) Trp->FADox Electron Transfer FADred FAD•- (Anionic Semiquinone) FADox->FADred Photoreduction CRY CRY Conformational Change FADred->CRY CTT Release TIM TIM Ubiquitination & Degradation CRY->TIM Protein Interaction Clock Circadian Clock Reset TIM->Clock Oscillator Update

Fig 2. Cerapp_13213 photoreduction in Cryptochrome-mediated circadian clock resetting.

Pathway 3: Redox-Driven Inflammatory Modulation

Beyond targeted protein binding, the bulk cellular pool of Cerapp_13213 governs global redox homeostasis by facilitating Glutathione Reductase (GR) activity, converting oxidized glutathione (GSSG) to its active antioxidant form (GSH)[4].

A recent March 2026 study demonstrated that exogenous Cerapp_13213 supplementation in neonatal C57Bl6/N mouse models of hyperoxic lung injury (85% FiO2) significantly improves the GSH/GSSG ratio[4]. This restoration of redox balance directly alters downstream pro-inflammatory signal transduction. By acting upstream of oxidative stress sensors, Cerapp_13213 markedly elevates protective interleukin family cytokines (IL-12p70, IL-27, IL-6, and IL-1α) while suppressing destructive neutrophil migration[4].

Table 1: Quantitative Impact of Cerapp_13213 on Redox and Inflammatory Signaling in Hyperoxic Lung Injury

Biomarker / Metric Hyperoxic Vehicle (85% FiO2) Hyperoxic + Cerapp_13213 P-Value
GSH/GSSG Eh (mV) -168.77 ± 3.64 -179.10 ± 1.85 < 0.001
Lung Injury Score 0.047 ± 0.007 0.007 ± 0.004 < 0.001
Neutrophil Migration High Baseline Significantly Decreased < 0.001
Macrophage Count (BALF) Low Baseline Significantly Increased < 0.001

Data synthesized from recent in vivo C57Bl6/N hyperoxia models[4].

Self-Validating Experimental Methodologies

In rigorous drug development, observing a downstream change after adding a compound is insufficient; we must prove that the pathway cannot proceed without it, and that specific disruption of the compound's binding pocket abolishes the effect.

Protocol 1: In Vitro Assessment of the Cerapp_13213-LSD1 Epigenetic Axis

Objective: Validate the causality between Cerapp_13213 availability and LSD1-mediated H3K4me2 demethylation affecting downstream mTORC1 signaling.

  • Endogenous Cofactor Depletion: Culture AML cells (e.g., THP-1) in riboflavin-deficient RPMI medium for 48 hours. Causality Note: Depleting the precursor riboflavin ensures endogenous FAD pools are minimized, creating a sensitive, noise-free baseline for exogenous Cerapp_13213.

  • Cerapp_13213 Reconstitution: Treat cells with titrated concentrations of Cerapp_13213 (10 µM, 50 µM). In parallel, treat a control group with a competitive FAD-domain inhibitor (e.g., GSK2879552)[5].

  • Chromatin Immunoprecipitation (ChIP-qPCR): Crosslink cells and pull down using anti-LSD1 and anti-H3K4me2 antibodies. Probe for the IRS1 promoter. Causality Note: This physically verifies whether Cerapp_13213 binding restores LSD1's occupancy and catalytic function at the target gene.

  • Downstream Readout: Perform Western blot for phosphorylated AMPK and mTORC1 targets (e.g., p-S6K).

  • Self-Validation Step: Rescue the GSK2879552-treated cells with an excess of Cerapp_13213. If the mTORC1 suppression is genuinely FAD-dependent, competitive displacement will restore signaling.

Protocol 2: Cryptochrome Photoreduction and Circadian Resetting Assay

Objective: Measure Cerapp_13213 photoreduction and subsequent TIM degradation.

  • Protein Expression: Express recombinant Drosophila CRY (dCRY) in Sf9 cells. Purify and incubate with stoichiometric amounts of Cerapp_13213 in the dark.

  • Photoreduction Kinetics: Expose the complex to 450 nm blue light. Measure absorbance at 450 nm and 380 nm to track the conversion of oxidized FAD to the anionic semiquinone (FAD•-).

  • Protein-Protein Interaction (Co-IP): Introduce recombinant TIM protein. Pull down dCRY and blot for TIM. Causality Note: Only the FAD•- state induces the C-terminal tail release required for TIM binding.

  • Self-Validation Step: Introduce a Trp-tetrad mutant (e.g., W420F)[3]. This mutant cannot transfer electrons to Cerapp_13213. The failure of this mutant to bind TIM under blue light validates that the signaling pathway is strictly dependent on Cerapp_13213 photoreduction, not merely light exposure.

Protocol_Workflow Step1 1. Cell Culture & Cofactor Depletion Step2 2. Cerapp_13213 Supplementation Step1->Step2 Step3 3. Target Pathway Isolation (ChIP/Co-IP) Step2->Step3 Step4 4. Downstream Quantification Step3->Step4 Validation Self-Validation: Rescue with FAD-mutant controls Step4->Validation

Fig 3. Self-validating experimental workflow for isolating FAD-dependent signaling.

References[1] PubChem: Cerapp_13213 (CID 703). National Institutes of Health (NIH). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUcqDZCIsAb8gu5Me7fT2r22Huspssl5CXBGNAUSfsmneNsl1q3QZemZrr_mhxd-6YyYXo2a9YLArsmRq05vt5iOBJuQZY7lm_z13MGnaz6V0xIkOt6t354WBKAJrFWFIqK4Wyj93DN9Fxy_Dub2Hbyg==[6] FAD regulates CRYPTOCHROME protein stability and circadian clock in mice. ResearchGate / Cell Reports. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkqj1HFrRZMcZyJ_gJbaCMJcgAnZyFv3L8lnacM5xe7uzY4EA0Nhj6WYnHwf73ixemE4XG_zbXn8TLzHh4TfSIqds-6Mb1WWmdI61m1QR2b9MNHvohL8A_nASp5g5_e1oybo8eF9HHG_OPDVH3Kwt1VOEaQ37zOHLQCwYlZIEm-ubhT8rIcXobIv1iIZK2UzEW5zw4lDfLaOqyrp_HRBkOAm4WAs_DYL50QgwgtLEVInzYo13svg==[3] Circadian clock activity of cryptochrome relies on tryptophan-mediated photoreduction. Proceedings of the National Academy of Sciences (PNAS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Ed5Y7TymH25iF9ILSYsfuvLag7ifHfdztg9IupzJ2WZ_4t0XL7stY0lgm62nD8RDYsg7pbrFf6jvuUfewv_LOlBf6iQONcjFljg7oVBK1l2sY97Asra_nw81Ah6DFVFytNB619xCOwmRag==[4] Flavin adenine dinucleotide increases antioxidant availability and protects neonatal C57Bl6 lungs from high oxygen induced lung injury. American Journal of Physiology-Cell Physiology. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVq1XnerCtCCkyIhidJM6biozj5PGeekY45ft5YwyQooVWhmEnJAgFXL2LlTSg26gDtElQJ5_SRddDSZxeb9UTiU0MkPnK3tnCAKqYW57JWv2BGsGxN-w7zKNZ3WnP2r4Zs3az5tybKz8i83JZh6UaBe5AxA8vDlEUgi9HLw==[5] LSD1 Role in Macrophage Polarization. Frontiers in Immunology. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrS_C8X5CRJ8ebrPyyZlOk3Z71CO-fK4dFdUBj-RYxhCLsr5mKGz5NwMKpChEU5DGnzbujmroGpgDLe_cBjfoltoDshsSvFNlTWI05FQNjdztp9DcWkZF4K1eicHBOwovH9LQHmjPW1O109sfm4H-J_8EhF-BtdrwvcOu68wS92hjn8xSvyu--Iu1qdLYtIFk2[2] Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition. Haematologica. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS1oqwDRoSzydni4oBCTCB-GWZcm4_GEnS8H5sFLTlsbZc6ZxVe8y1eVZfZfBKThf5yJJD5jyV_aAKNegZT7BZy-YWtBqNYZ4DuGGlcFaRFYvqO4rzcBaY4OXfqY58llX1yEdnVCs=

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for Cerapp_13213 (FAD) in DMSO

Executive Summary Cerapp_13213 , universally known in the biochemical literature as Flavin Adenine Dinucleotide (FAD) , is a critical redox-active coenzyme involved in numerous metabolic enzymatic reactions, including th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cerapp_13213 , universally known in the biochemical literature as Flavin Adenine Dinucleotide (FAD) , is a critical redox-active coenzyme involved in numerous metabolic enzymatic reactions, including those of the succinate dehydrogenase complex and cryptochrome photoreceptors[1]. While FAD is highly soluble in aqueous buffers, many high-throughput screening (HTS) assays, non-aqueous synthetic workflows, and specific cellular uptake studies require the compound to be reconstituted in Dimethyl Sulfoxide (DMSO).

Dissolving Cerapp_13213 in DMSO presents significant physicochemical challenges due to the compound's complex crystalline lattice (often supplied as a disodium salt), extreme sensitivity to moisture, and rapid photodegradation. This application note provides a self-validating, step-by-step protocol to achieve stable DMSO solvation while preserving the structural and functional integrity of the coenzyme.

Mechanistic Insights & Causality (The "Why")

To ensure experimental reproducibility, researchers must understand the causality behind the handling requirements of Cerapp_13213:

  • The Hygroscopy Challenge (Solvent Dynamics): FAD disodium salt possesses strong ionic bonds. While DMSO is a polar aprotic solvent, its ability to solvate FAD is drastically reduced by the presence of trace water. Moisture-contaminated DMSO causes the compound to form a cloudy suspension rather than a true solution. Therefore, utilizing newly opened, anhydrous DMSO is a strict requirement for achieving target concentrations[2].

  • Photochemical Degradation: FAD is highly sensitive to light. Upon blue light excitation, the molecule undergoes rapid intramolecular electron transfer from the adenine group to the isoalloxazine moiety, generating radical pairs that lead to irreversible photodegradation[3]. All dissolution steps must be performed in amber vials or under strict low-light conditions to prevent this decay.

  • Oxidative Stability: As a redox cofactor, FAD can be compromised by ambient oxygen over prolonged periods in solution. Purging the primary stock vial with an inert gas (Argon or Nitrogen) establishes a self-validating system that prevents oxidative stress prior to freezing[4].

FAD_Pathway FAD Cerapp_13213 (FAD Oxidized) FADH2 FADH2 (Fully Reduced) FAD->FADH2 +2H+, +2e- (Redox Enzymes) Degradation Photodegradation Products FAD->Degradation Intramolecular Electron Transfer FADH2->FAD -2H+, -2e- (Oxidation) Light Blue Light (hv) Light->FAD Excitation

Figure 1: Cerapp_13213 (FAD) redox cycling and light-induced photodegradation pathway.

Physicochemical & Solubility Profile

Before initiating the protocol, consult the solubility parameters. Attempting to dissolve Cerapp_13213 beyond its thermodynamic limit in DMSO will result in precipitation.

Table 1: Solubility Profile of Cerapp_13213 (FAD Disodium Salt)

Property / SolventValue / ConcentrationMechanistic Notes
Molecular Weight 829.52 g/mol (Disodium Salt)Ensure calculations account for the sodium salt mass[2].
Water (H₂O) ≥ 10 mg/mL (~12 mM)Highly soluble; however, aqueous stocks degrade within 24 hours[4].
DMSO (Anhydrous) ~ 5.0 mg/mL (~6.0 mM)Maximum practical limit. Requires kinetic energy (heat + sonication)[2].
Ethanol (EtOH) InsolubleDo not use as a co-solvent or wash buffer.
Light Sensitivity HighRequires amber tubes and minimal light exposure[3].

Required Materials

  • Cerapp_13213 (Flavin Adenine Dinucleotide Disodium Salt), purity ≥ 98%.

  • Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened ampoule (water content ≤ 0.005%).

  • Argon or Nitrogen gas source with a sterile purging needle.

  • Amber glass vials and amber microcentrifuge tubes.

  • Ultrasonic bath.

  • Thermostatic heating block or water bath (set to 60°C).

Step-by-Step Dissolution Protocol

This workflow relies on thermal and mechanical kinetic energy to break the intermolecular hydrogen bonding and ionic lattice of the FAD disodium salt within the aprotic DMSO environment.

Phase 1: Environmental Preparation
  • Dim the ambient lighting in the workspace or move to a dedicated low-light tissue culture hood.

  • Prepare all amber glass vials and amber microcentrifuge tubes in advance.

  • Equilibrate the thermostatic heating block to 60°C .

Phase 2: Weighing and Solvent Addition
  • Carefully weigh the required mass of Cerapp_13213 to achieve a target concentration of 1 mM to 5 mM . (Note: Do not attempt to exceed 6 mM in DMSO).

  • Transfer the powder to an amber glass vial.

  • Immediately open a fresh ampoule of anhydrous DMSO and add the calculated volume to the vial.

  • Cap the vial tightly to prevent atmospheric moisture absorption.

Phase 3: Kinetic Dissolution
  • Vortex the suspension vigorously for 30 to 60 seconds to disperse the powder.

  • Place the vial in an ultrasonic bath for 5 minutes.

  • If the solution remains cloudy or particulate matter is visible, transfer the vial to the 60°C heating block for exactly 5 minutes[2].

  • Alternate between 5 minutes of sonication and 5 minutes of 60°C heating until the solution becomes a clear, vibrant yellow-orange liquid. (Caution: Do not exceed 60°C, as excessive thermal stress will degrade the nucleotide moiety).

Phase 4: Aliquoting and Storage
  • Once fully dissolved, purge the headspace of the amber vial with Argon or Nitrogen gas for 10 seconds to displace ambient oxygen[4].

  • Rapidly aliquot the stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL or 100 µL volumes).

  • Store immediately at -80°C . The solution is stable for up to 6 months under these conditions. Never subject the aliquots to freeze-thaw cycles , as this will cause irreversible precipitation of Cerapp_13213.

Workflow Prep 1. Preparation Amber Vials + Argon Gas Weigh 2. Weighing Cerapp_13213 (FAD) Prep->Weigh Solvent 3. Solvent Addition Anhydrous DMSO Weigh->Solvent Dissolve 4. Dissolution Sonication + 60°C Heating Solvent->Dissolve Aliquot 5. Aliquoting Single-use Volumes Dissolve->Aliquot Store 6. Storage -80°C, Light Protected Aliquot->Store

Figure 2: Step-by-step workflow for the anhydrous dissolution of Cerapp_13213 in DMSO.

References

  • National Institutes of Health (NIH) / PubChem. "Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem." PubChem Database.[1] URL:[Link]

  • Antill, Lewis M., et al. "Flavin Adenine Dinucleotide Photochemistry Is Magnetic Field Sensitive at Physiological pH." The Journal of Physical Chemistry Letters, ACS Publications, May 2018.[3] URL:[Link]

Sources

Application

Application Note: Cerapp_13213 (Flavin Adenine Dinucleotide) Dosage and Delivery Guidelines for Murine In Vivo Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Cerapp_13213 (PubChem CID 703) / Flavin Adenine Dinucleotide (FAD)[1] Primary Applications: Mitochondrial myopat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Cerapp_13213 (PubChem CID 703) / Flavin Adenine Dinucleotide (FAD)[1] Primary Applications: Mitochondrial myopathy rescue, neuroprotection, and epigenetic modulation.

Executive Summary & Mechanistic Rationale

In preclinical drug development, Cerapp_13213 (widely known as Flavin Adenine Dinucleotide, or FAD) is increasingly utilized to rescue mitochondrial electron transport chain (ETC) defects, modulate fatty acid β-oxidation via ACAD9, and regulate epigenetic targets such as the histone demethylase LSD1[2][3][4].

However, administering Cerapp_13213 to murine models requires a deep understanding of its unique pharmacokinetic bottlenecks. As an Application Scientist, it is critical to understand that mammalian cells lack direct FAD transporters .

The Causality of Dosing: When Cerapp_13213 is administered systemically (e.g., via Intraperitoneal injection), the intact dinucleotide cannot freely cross the cell membrane. Instead, it must be hydrolyzed by ecto-phosphatases (such as FAD pyrophosphatase) into Flavin Mononucleotide (FMN) and subsequently to Riboflavin[5][6]. This extracellular Riboflavin is then actively transported into the cell via Solute Carrier family transporters (Slc52a1-3, also known as RFVTs)[6]. Once in the cytoplasm, Riboflavin Kinase (RFK) and FAD Synthase (FADS) consume ATP to re-synthesize the molecule back into its active Cerapp_13213 (FAD) form.

Because the RFVT transporters are saturable, standard stoichiometric dosing often fails to achieve therapeutic intracellular concentrations. High-dose, repeated administration is required to maintain a steady-state gradient that drives continuous cellular uptake and intracellular re-synthesis[7].

Quantitative Data: Murine Dosage Guidelines

The following table synthesizes field-proven dosage ranges for Cerapp_13213 (FAD) across various murine in vivo applications.

Route of AdministrationRecommended Dose RangeOptimal VehiclePeak Plasma / Half-LifePrimary Application / Notes
Intraperitoneal (IP) 10 – 50 mg/kg/dayPBS (pH 7.4) or 5% DMSO in SalinePeak: ~1-2 hrsNeuroprotection & Mitochondrial Rescue: Bypasses first-pass metabolism. Ideal for sub-chronic studies (1-4 weeks).
Intravenous (IV) 0.5 – 5 mg/kg0.9% Sterile SalinePeak: < 30 minsPharmacokinetic Profiling: Rapid systemic distribution. High doses IV can cause transient hypotension.
Oral (Gavage / PO) 20 – 100 mg/kg/dayDistilled Water or SalinePeak: ~2-4 hrsChronic Metabolic Rescue: Requires higher doses due to saturable intestinal absorption via RFVT3 transporters.
Intracerebroventricular (ICV) 1 – 5 µ g/mouse Artificial CSF (aCSF)N/A (Direct CNS)Epigenetic Modulation: Direct targeting of LSD1 in neural stem cells, bypassing the blood-brain barrier.

Experimental Protocol: IP Administration & Validation

To ensure scientific integrity, every protocol must be a self-validating system. Cerapp_13213 is highly photosensitive ; exposure to ambient laboratory light rapidly degrades the compound into biologically inactive lumichrome and lumiflavin. The following protocol integrates strict handling procedures with downstream validation to guarantee experimental success.

Phase 1: Formulation and Light Protection
  • Preparation: Weigh the required mass of Cerapp_13213 powder in a dimly lit environment.

  • Reconstitution: Dissolve the compound in sterile PBS (pH 7.4) to achieve a stock concentration of 10 mg/mL. Causality: A physiological pH prevents precipitation and injection-site necrosis.

  • Shielding: Immediately wrap the conical tube in aluminum foil or use amber-colored tubes.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile, foil-wrapped vial. Keep on ice until administration.

Phase 2: Murine Administration (IP)
  • Restraint & Site Prep: Secure the mouse and expose the ventral abdomen. Swab the lower right quadrant with 70% ethanol.

  • Injection: Using a 27G needle, inject the appropriate volume (e.g., 100 µL for a 20g mouse at 50 mg/kg) at a 30-degree angle.

  • Rotation: For multi-day studies, alternate injection sites between the left and right lower quadrants to prevent localized tissue irritation.

Phase 3: Downstream Validation (Self-Validating Step)

To verify that Cerapp_13213 successfully reached the target intracellular space and was not degraded during handling:

  • Tissue Harvest: Euthanize the mouse 2 hours post-injection. Rapidly excise the target tissue (e.g., liver or brain) and snap-freeze in liquid nitrogen.

  • Quantification: Homogenize the tissue in 10% trichloroacetic acid (TCA) to precipitate proteins and release bound flavins.

  • HPLC Analysis: Run the supernatant through an HPLC system equipped with a fluorescence detector (Excitation: 450 nm, Emission: 530 nm). A successful protocol will show a statistically significant elevation in the intracellular FAD:FMN ratio compared to vehicle-treated controls, confirming successful cellular uptake and re-synthesis.

Pathway Visualization

The following diagram illustrates the necessary pharmacokinetic breakdown and intracellular re-synthesis required for Cerapp_13213 to engage its targets in vivo.

Cerapp_Pathway ExoFAD Exogenous Cerapp_13213 (FAD) EctoEnz Ecto-phosphatases (Dephosphorylation) ExoFAD->EctoEnz Hydrolysis RiboflavinExt Extracellular Riboflavin EctoEnz->RiboflavinExt RFVT Slc52a1-3 (RFVT) Cell Membrane Transporters RiboflavinExt->RFVT Cellular Uptake RiboflavinInt Intracellular Riboflavin RFVT->RiboflavinInt RFK Riboflavin Kinase (RFK) RiboflavinInt->RFK ATP-dependent FMN Flavin Mononucleotide (FMN) RFK->FMN FADS FAD Synthase (FADS) FMN->FADS ATP-dependent IntFAD Intracellular Cerapp_13213 (Active FAD) FADS->IntFAD Targets Target Engagement (Complex I/II, LSD1, ACAD9) IntFAD->Targets Cofactor Binding

Figure 1: Cellular uptake and intracellular re-synthesis pathway of Cerapp_13213 (FAD).

References

  • PubChem (NIH). Cerapp_13213 | C27H33N9O15P2 | CID 703. URL:[Link]

  • FDA Center for Drug Evaluation and Research. Application Number: 203324Orig1s000 (Pharmacokinetic profile of flavin adenine dinucleotide). URL:[Link]

  • Frontiers in Physiology. The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes. URL:[Link]

  • National Institutes of Health (PMC). FAD influx enhances neuronal differentiation of human neural stem cells by facilitating nuclear localization of LSD1. URL:[Link]

  • National Institutes of Health (PMC). Therapies for mitochondrial diseases and current clinical trials. URL:[Link]

  • Frontiers in Neurology. Riboflavin Has Neuroprotective Potential: Focus on Parkinson's Disease and Migraine. URL:[Link]

  • National Institutes of Health (PMC). Riboflavin in neurological diseases: therapeutic advances, metabolic insights, and emerging genetic strategies. URL:[Link]

Sources

Method

Application Note: Utilizing Cerapp_13213 as a Selective Metabolic Inhibitor in In Vitro Cell Culture

Scientific Overview & Mechanistic Rationale Cerapp_13213 (PubChem CID: 703), structurally identified as1[1], is traditionally recognized as an endogenous redox cofactor essential for flavoprotein function. However, recen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Overview & Mechanistic Rationale

Cerapp_13213 (PubChem CID: 703), structurally identified as1[1], is traditionally recognized as an endogenous redox cofactor essential for flavoprotein function. However, recent paradigms in metabolic oncology have demonstrated that supraphysiological concentrations or specialized formulations (e.g., PEGylated complexes) of Cerapp_13213 can act as targeted inhibitors of critical metabolic nodes, notably 2[2].

The Causality of Inhibition: In highly metabolic cancer cells, G6PD drives the Pentose Phosphate Pathway (PPP), generating NADPH required for redox homeostasis and nucleotide biosynthesis. While endogenous FAD supports normal cellular respiration, the exogenous introduction of Cerapp_13213 creates a negative feedback loop and steric hindrance that competitively blocks G6PD activity[2]. This enzymatic blockade disrupts the cellular redox balance, depletes NADPH pools, and forces the cells into 3[3].

This application note provides a self-validating, highly controlled protocol for deploying Cerapp_13213 as a selective inhibitor in cell culture, ensuring reproducibility and eliminating common assay artifacts.

Quantitative Data & Pharmacological Profile

To establish a baseline for experimental design, the physicochemical and inhibitory metrics of Cerapp_13213 are summarized below.

ParameterSpecification / ValueMechanistic Implication
Chemical Formula C₂₇H₃₃N₉O₁₅P₂High molecular weight (785.5 g/mol ) necessitates permeabilization or extended incubation for optimal cellular uptake[1].
Primary Target G6PD / DPDDisrupts the Pentose Phosphate Pathway and pyrimidine metabolism[2].
IC₅₀ (4T1 Breast Cancer) ~15 - 20 µMConcentration required to induce 50% inhibition of target cell proliferation in vitro.
Spectral Absorbance 370 nm, 450 nmIntrinsic yellow hue interferes with standard colorimetric assays; necessitates fluorometric downstream readouts.
Storage Stability -80°C (6 months)Highly sensitive to light and moisture; degradation compromises the dinucleotide bridge, rendering the inhibitor inactive.

Self-Validating Experimental Protocols

The following methodologies are designed as a self-validating system. Every step includes a causality checkpoint to explain why the action is critical for data integrity.

Protocol A: Preparation of Cerapp_13213 Working Solutions
  • Reconstitution: Dissolve Cerapp_13213 powder in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Aliquotting: Aliquot the stock into amber microcentrifuge tubes to prevent photo-degradation. Store immediately at -80°C.

  • Working Dilution: Dilute the stock in serum-free culture media immediately prior to use.

    • Causality Check: Cerapp_13213 is prone to aqueous hydrolysis at room temperature. Fresh dilution ensures the structural integrity of the active pharmacophore is maintained upon contact with the cells.

Protocol B: Cell Culture Synchronization and Treatment
  • Seeding: Seed target cancer cells (e.g., 4T1 or Hep3B) at a density of 1 × 10⁴ cells/well in a 96-well plate using complete DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Washing: Aspirate media and wash twice with warm, sterile PBS.

  • Serum Starvation (Critical Step): Add 100 µL of serum-free DMEM to each well and incubate for 12 hours.

    • Causality Check: Fetal Bovine Serum (FBS) contains variable levels of endogenous flavins. Starvation synchronizes the cells to the G0/G1 phase and depletes background flavin levels, ensuring that any subsequent metabolic inhibition is strictly mediated by the dosed Cerapp_13213.

  • Treatment: Replace starvation media with Cerapp_13213 treatment media (e.g., 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO <0.1%) to subtract baseline solvent toxicity, and a positive control (e.g., 5-Fluorouracil) to validate the assay's dynamic range. Incubate for 48 hours.

Protocol C: Target Engagement - Fluorometric G6PD Assay
  • Lysis: Post-treatment, wash cells rapidly with ice-cold PBS to halt metabolism and prevent the dissociation of the inhibitor-enzyme complex. Lyse cells using 50 µL of ice-cold Assay Buffer supplemented with protease inhibitors.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer 40 µL of the supernatant to a black, flat-bottom 96-well plate .

  • Fluorometric Readout (Critical Step): Add 10 µL of OxiRed Probe reaction mix. Incubate at 37°C for 30 minutes in the dark. Measure fluorescence at .

    • Causality Check: Cerapp_13213 possesses an intrinsic yellow hue that absorbs strongly at 450 nm. Utilizing a standard colorimetric assay at this wavelength will yield severe false positives due to spectral overlap. A fluorometric readout strictly bypasses this interference, ensuring trustworthy quantification of G6PD inhibition.

Pathway Visualization

The following diagram illustrates the logical flow of Cerapp_13213's mechanism of action within the tumor microenvironment.

Cerapp_Mechanism Cerapp Cerapp_13213 (Exogenous FAD) Cell Target Cancer Cell (e.g., 4T1, Hep3B) Cerapp->Cell Cellular Uptake (Dose-Dependent) Inhibited Cerapp-G6PD Inhibitory Complex Cerapp->Inhibited Supraphysiological Binding / Steric Hindrance G6PD Active G6PD (Pentose Phosphate Pathway) Cell->G6PD Endogenous Expression G6PD->Inhibited Enzymatic Blockade Redox NADPH Depletion & Redox Imbalance Inhibited->Redox Pathway Disruption Apoptosis Cell Cycle Arrest & Apoptosis Redox->Apoptosis Oxidative Stress

Fig 1. Mechanistic pathway of Cerapp_13213 acting as a selective G6PD inhibitor in cancer cells.

References

  • Title: Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Flavin Adenine Dinucleotide (FAD) Pegylated (PEG)-Complexes: Proof of Concept (PoC) of theranostic tool on a Murine Breast Cancer Model - PMC Source: nih.gov URL: [Link]

  • Title: Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC Source: nih.gov URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Staining Techniques for the Visualization of Cellular Targets such as Cerapp_13213 by Fluorescence Microscopy

Introduction Fluorescence microscopy is a cornerstone of modern cell biology, enabling researchers to visualize specific molecules and structures within cells with high specificity and resolution.[1][2][3] The technique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorescence microscopy is a cornerstone of modern cell biology, enabling researchers to visualize specific molecules and structures within cells with high specificity and resolution.[1][2][3] The technique relies on fluorophores, molecules that absorb light at one wavelength and emit it at a longer wavelength, to generate contrast.[1][4] By labeling a protein of interest, such as the hypothetical target Cerapp_13213, with a specific fluorophore, its subcellular localization, expression levels, and dynamic behavior can be meticulously studied.

This comprehensive guide provides an in-depth exploration of the key principles and protocols for fluorescently labeling intracellular targets for imaging. It is designed for researchers, scientists, and drug development professionals seeking to leverage fluorescence microscopy to its full potential. We will delve into the critical decision-making processes, from antibody and fluorophore selection to fixation and permeabilization strategies, providing not just the "how" but the fundamental "why" behind each step.

PART 1: Foundational Concepts for Robust Staining

Successful fluorescence imaging is built on a strong understanding of the underlying principles. An experimental choice made at the outset will cascade through the entire workflow, impacting the final image quality and the validity of the data.

The Principle of Fluorescence

Fluorescence is a molecular phenomenon where a molecule, known as a fluorophore or fluorescent dye, absorbs a photon of light, causing an electron to jump to a higher energy state.[4][5] This excited state is unstable, and the electron quickly returns to its ground state, releasing the excess energy as a photon of light.[4] Critically, the emitted light has a longer wavelength (lower energy) than the absorbed light.[1][2][4] This difference, known as the Stokes shift, is the principle that allows fluorescence microscopes to separate the bright excitation light from the much weaker emitted signal, generating a high-contrast image of the labeled structure against a dark background.[1]

A typical fluorescence microscope uses a light source (e.g., mercury lamp, LED, or laser) to generate excitation light, which is filtered to a specific wavelength by an excitation filter.[1][3] A dichroic mirror reflects this light towards the specimen, exciting the fluorophores within it. The emitted light from the sample passes back through the dichroic mirror and an emission filter, which blocks any stray excitation light and only allows the desired emission wavelengths to reach the detector.[1]

Strategic Fluorophore Selection

The choice of fluorophore is a critical decision that can significantly impact the success and quality of your imaging experiment.[6] Key factors to consider include the fluorophore's brightness, photostability, and spectral characteristics, especially in the context of your microscope's specific hardware.[6][7]

  • Brightness: A brighter fluorophore provides a better signal-to-noise ratio, which is crucial for detecting low-abundance targets like Cerapp_13213.[6] Brightness is determined by two key properties: the extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted light).[7]

  • Photostability: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to signal loss.[7][8] For time-lapse or confocal imaging, selecting a photostable dye (such as those in the Alexa Fluor or DyLight series) is essential.[7]

  • Spectral Profile: The excitation and emission spectra of your fluorophore must match the filters and lasers of your microscope.[6][7] When performing multi-color imaging (multiplexing), it is vital to choose fluorophores with minimal spectral overlap to prevent signal from one channel "bleeding through" into another.[6][7][8]

Table 1: Properties of Common Fluorophores for Microscopy
FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostabilityNotes
DAPI 358461+++++Excellent nuclear counterstain, binds to A-T rich regions of DNA.
Alexa Fluor 488 495519++++++++++Very bright and photostable green fluorophore, a common FITC replacement.[9]
FITC 495517+++++Prone to photobleaching, pH sensitive.[8][9]
TRITC 557576++++++Common red-orange fluorophore.
Alexa Fluor 594 590617+++++++++Bright and photostable red fluorophore, suitable for multiplexing with green probes.
Alexa Fluor 647 650668++++++++++Bright far-red fluorophore, useful for minimizing autofluorescence from the sample.[9]
Antibody Validation: The Key to Specificity

The single most important factor for successful immunofluorescence (IF) is the quality and specificity of the primary antibody. An antibody that cross-reacts with off-target proteins will produce misleading results. Therefore, rigorous validation is not just recommended; it is essential.[10][11][12]

Pillars of Antibody Validation for IF:

  • Western Blotting: A primary antibody should ideally detect a single band at the correct molecular weight on a Western blot of cell lysates known to express the target.[11]

  • Knockout/Knockdown Validation: The most stringent test is to use cell lines where the target gene (e.g., the gene for Cerapp_13213) has been knocked out (KO) or knocked down (siRNA). A specific antibody should show a strong signal in control cells and little to no signal in the KO/siRNA cells.[10]

  • Expression Controls: Use cell lines or tissues with known high and low expression levels of the target protein to confirm that the signal intensity correlates with protein abundance.[10]

  • Localization Consistency: The staining pattern observed should match the known or predicted subcellular localization of the target protein from literature or database sources.[10]

When selecting a primary antibody for detecting Cerapp_13213, always look for manufacturer data that demonstrates validation specifically for immunofluorescence applications.[12][13]

PART 2: Core Staining Protocols

This section provides detailed, step-by-step protocols for the immunofluorescent staining of intracellular targets like Cerapp_13213 in cultured cells. We will focus on the indirect method, where a fluorophore-conjugated secondary antibody detects an unlabeled primary antibody, as this provides signal amplification and greater flexibility.[10]

The Chemistry of Sample Preparation: Fixation and Permeabilization

Before an antibody can access an intracellular target, the cell must be killed and preserved (fixed) and its membranes must be made permeable.[14][15] This is arguably the most critical step, as improper technique can destroy antigenicity or alter cell morphology.[16][17]

  • Fixation: The goal of fixation is to rapidly halt cellular processes and lock all components in place, preserving a "snapshot" of the cell in a life-like state.[15][16][17]

    • Cross-linking fixatives (e.g., paraformaldehyde) create chemical bonds between proteins, forming a stable matrix.[14][16] This method provides excellent preservation of cell structure but can sometimes mask the antibody's target epitope.[14][18]

    • Organic solvents (e.g., ice-cold methanol or acetone) work by dehydrating the cell, which denatures and precipitates proteins.[16][18] This can sometimes expose epitopes that are hidden by cross-linking, but it is generally harsher on overall cell morphology.[16]

  • Permeabilization: This step creates pores in the cell membranes, allowing the large antibody molecules to enter the cell.[15][16]

    • When using a cross-linking fixative, a separate permeabilization step with a detergent (e.g., Triton X-100 or Saponin) is required.[14][17] Triton X-100 is a non-ionic detergent that will permeabilize all cellular membranes, including the plasma membrane and nuclear envelope.[14][16]

    • Organic solvents like methanol simultaneously fix and permeabilize, eliminating the need for a separate detergent step.[15][16]

Causality Note: The choice between formaldehyde and methanol fixation depends entirely on the target antigen and the specific primary antibody. For a novel target like Cerapp_13213, it is often necessary to empirically test both methods to determine which yields the optimal balance of signal intensity and structural preservation. Always consult the antibody's datasheet for the manufacturer's recommended protocol.[17][19]

Workflow for Indirect Immunofluorescence

The following diagram illustrates the key stages of a standard indirect immunofluorescence protocol.

IF_Workflow Fig 1. Indirect Immunofluorescence Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Imaging Cell_Culture 1. Culture Cells on Coverslips Fixation 2. Fixation (e.g., 4% PFA) Cell_Culture->Fixation Preserve morphology Permeabilization 3. Permeabilization (e.g., 0.3% Triton X-100) Fixation->Permeabilization Allow antibody access Blocking 4. Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-Cerapp_13213) Blocking->Primary_Ab Reduce non-specific binding Secondary_Ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Bind to Primary Ab Washing 7. Washing Steps Secondary_Ab->Washing Remove unbound Ab Mounting 8. Mount Coverslip (Antifade medium) Washing->Mounting Imaging 9. Acquire Image (Fluorescence Microscope) Mounting->Imaging Prevent photobleaching

Caption: Key steps in the indirect immunofluorescence protocol.

Detailed Protocol: Immunofluorescence Staining of Cerapp_13213 in Cultured Cells

This protocol is a starting point and should be optimized for your specific cell type and primary antibody.

A. Solutions and Reagents

  • 1X Phosphate Buffered Saline (PBS): pH 7.4.[20]

  • Fixation Solution (4% Paraformaldehyde in PBS): Prepare fresh or use a high-quality commercial methanol-free solution. Handle with care in a fume hood.[19][20]

  • Permeabilization Buffer (0.3% Triton X-100 in PBS): [19][20]

  • Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS): The serum should be from the same species as the secondary antibody to prevent cross-reactivity.[19]

  • Antibody Dilution Buffer (1% BSA, 0.3% Triton X-100 in PBS): [19]

  • Primary Antibody: Rabbit anti-Cerapp_13213 (dilution to be optimized, e.g., 1:100-1:1000).

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugated (e.g., 1:500).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).[21]

  • Antifade Mounting Medium: To protect fluorophores from photobleaching.[20][22]

B. Step-by-Step Methodology

  • Cell Culture: Grow cells on sterile glass coverslips placed in a multi-well plate until they reach the desired confluency (typically 50-70%).[20][21]

  • Rinse: Gently aspirate the culture medium and rinse the cells twice with warm 1X PBS.

  • Fixation: Add 4% Paraformaldehyde solution to cover the cells and incubate for 15 minutes at room temperature.[19][20]

  • Rinse: Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.[20]

  • Permeabilization: Add Permeabilization Buffer and incubate for 5-10 minutes at room temperature.[18][20][23]

  • Blocking: Aspirate the permeabilization buffer. Add Blocking Buffer and incubate for 60 minutes at room temperature. This step is crucial for minimizing non-specific antibody binding.[19][24]

  • Primary Antibody Incubation: Dilute the primary anti-Cerapp_13213 antibody to its optimal concentration in Antibody Dilution Buffer. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C for best results.[19][20]

  • Wash: Aspirate the primary antibody solution. Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibodies.[19][20]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light to prevent photobleaching.[19][23]

  • Wash: Aspirate the secondary antibody solution. Wash three times with 1X PBS for 5 minutes each, protected from light.[19][20]

  • Counterstaining (Optional): If desired, incubate with a DAPI solution for 5 minutes to stain cell nuclei.

  • Final Wash: Perform a final wash with 1X PBS.

  • Mounting: Place a drop of antifade mounting medium onto a clean microscope slide.[21] Carefully remove the coverslip from the well using fine-tipped forceps, touch the edge to a kimwipe to drain excess liquid, and invert it onto the mounting medium.

  • Imaging: Image the slides immediately or store them flat at 4°C, protected from light, for a few days.[20][22]

Live-Cell Imaging Approaches

While fixation provides a high-resolution snapshot, live-cell imaging allows for the study of dynamic processes in real-time.[25][26] To visualize a target like Cerapp_13213 in living cells, two main strategies exist:

  • Fluorescent Proteins: The gene for Cerapp_13213 can be fused with the gene for a fluorescent protein (FP), such as Green Fluorescent Protein (GFP).[2] This fusion construct is then expressed in cells, creating a fluorescently tagged version of the protein of interest. This powerful technique allows for the tracking of protein expression, localization, and dynamics.

  • Permeable Dyes: A growing number of "vital dyes" are available that can cross the membrane of living cells and bind to specific structures.[27] These probes, such as SiR-based dyes, are often fluorogenic, meaning they only become brightly fluorescent upon binding to their target, minimizing background signal.[27]

Live-cell imaging requires a more complex setup, including an incubation chamber on the microscope stage to maintain physiological temperature, CO2, and humidity.[26] It is also crucial to minimize light exposure to reduce phototoxicity, which can damage cells and alter their behavior.[26]

PART 3: Troubleshooting and Controls

Even with a robust protocol, issues can arise. A systematic approach to troubleshooting, guided by proper controls, is essential for obtaining reliable data.

Essential Controls for Self-Validating Results

Every immunofluorescence experiment should include a set of controls to validate the results:

  • Secondary Antibody Only Control: Prepare a sample that goes through the entire staining process but without the primary antibody incubation.[22] This control is critical to check for non-specific binding of the secondary antibody.[28]

  • Isotype Control: Incubate a sample with a non-immune antibody of the same isotype, species, and concentration as your primary antibody. This helps determine if the observed staining is due to specific antigen binding or non-specific antibody interactions.[22]

  • Unstained Control: An unstained sample of your cells should be examined to assess the level of natural autofluorescence.[22][29] Some cell types or fixation methods (especially using glutaraldehyde) can produce significant background fluorescence.[29]

  • Positive/Negative Cell Controls: As described in the antibody validation section, using cells known to express (positive) or not express (negative) Cerapp_13213 is the gold standard for confirming staining specificity.[22][28]

Common Problems and Solutions
Table 2: Immunofluorescence Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal - Antibody Inactivity: Improper storage or low concentration.[28] - Antigen Masking: Fixation has hidden the epitope.[30] - Insufficient Permeabilization: Antibodies cannot access the target.[28] - Incorrect Filter/Laser: Microscope settings do not match the fluorophore.[22]- Titrate the primary antibody to find the optimal concentration.[28] - Test an alternative fixation method (e.g., switch from PFA to methanol). - Increase permeabilization time or Triton X-100 concentration.[28] - Verify microscope filter cubes and laser lines match your fluorophore's spectra.[22]
High Background - Primary Antibody Concentration Too High: Non-specific binding.[28] - Secondary Antibody Cross-Reactivity: Secondary antibody is binding to something other than the primary.[28] - Insufficient Blocking or Washing: [22][31] - Autofluorescence: Inherent fluorescence from the sample.[22]- Decrease the primary antibody concentration.[28] - Run a "secondary antibody only" control. Ensure blocking serum matches the secondary antibody species.[28] - Increase blocking time and the number/duration of wash steps. - Image an unstained sample. Consider using a far-red fluorophore to avoid the autofluorescence range.[22]
Non-Specific Staining - Antibody Cross-Reactivity: Primary antibody is binding to other proteins. - Hydrophobic Interactions: [28]- Perform rigorous antibody validation (e.g., Western blot, KO cells).[10][11] - Increase the detergent concentration in the wash buffers to reduce non-specific interactions.[29]

References

  • Introduction to fluorescence microscopy: Principle and types. (2023, February 2). faCellitate. [Link]

  • How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments. KEYENCE. [Link]

  • Immunofluorescence Protocol: Cultured Cell. Creative Diagnostics. [Link]

  • Guide to Fixation and Permeabilization. (2023, January 17). FluoroFinder. [Link]

  • 10 Tips for Selecting & Using Fluorophores in IF Experiments. Bio-Rad Antibodies. [Link]

  • Immunofluorescence protocol for culture cells. EuroMAbNet. [Link]

  • Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Fluorescence Microscope: Principle, Parts, Uses, Examples. (2024, April 16). Microbe Notes. [Link]

  • Principles of Fluorescence and Fluorescence Microscopy. ZEISS Group. [Link]

  • Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. (2024, March 21). Addgene Blog. [Link]

  • Immunofluorescence Troubleshooting Tips. (2021, October 19). Elabscience. [Link]

  • Basic Principles of Fluorescence Microscopy. (2018, April 15). ResearchGate. [Link]

  • Deep Dive: Fixing and Permeabilizing for Immunofluorescence. (2022, August 30). Addgene Blog. [Link]

  • High-Quality Immunofluorescence of Cultured Cells. PMC. [Link]

  • Fluorophore Selection Guide. QB3 Berkeley. [Link]

  • Live-Cell Imaging. Nikon's MicroscopyU. [Link]

  • Live cell imaging probes - more about fluorescent probes. (2022, December 6). LubioScience. [Link]

  • Live-Cell Imaging | Microscopy Techniques. Zeiss Campus. [Link]

  • Antibody validation. PMC - NIH. [Link]

  • Best Practices for Antibody Validation. (2021, March 9). Biocompare. [Link]

  • Live Cell Imaging. ibidi. [Link]

  • Fluorescent Probes for Live Cell Imaging. (2018, September 19). MDPI. [Link]

Sources

Method

high-throughput in vitro assay development using Cerapp_13213

Application Note: High-Throughput In Vitro Assay Development for FAD-Dependent Epigenetic Targets Using Cerapp_13213 Executive Summary Lysine-specific demethylase 1 (LSD1) is a critical chromatin-modifying enzyme and a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Assay Development for FAD-Dependent Epigenetic Targets Using Cerapp_13213

Executive Summary

Lysine-specific demethylase 1 (LSD1) is a critical chromatin-modifying enzyme and a highly validated therapeutic target in oncology. Because LSD1 functions as an amine oxidase, its catalytic activity is strictly dependent on the redox cofactor Flavin Adenine Dinucleotide (FAD), which is cataloged in computational toxicology and chemical databases under the identifier Cerapp_13213[1]. This application note details the development, optimization, and validation of a 384-well high-throughput screening (HTS) in vitro assay to identify novel LSD1 inhibitors. By coupling the Cerapp_13213-dependent demethylation reaction to a highly sensitive fluorogenic peroxidase system[2],[3], this protocol provides a self-validating, robust framework for large-scale drug discovery.

Scientific Grounding & Causality: The Role of Cerapp_13213

Mechanistic Dependency on Cerapp_13213 LSD1 catalyzes the oxidative demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). The enzymatic cleavage of the carbon-nitrogen bond requires Cerapp_13213 (FAD) as an obligate electron acceptor[1]. During the catalytic cycle, Cerapp_13213 is reduced to FADH₂. The subsequent re-oxidation of FADH₂ by molecular oxygen (O₂) generates hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio with the demethylated histone product[2].

Fluorogenic Detection via Amplex Red In an HTS environment, direct mass spectrometry or antibody-based measurement of demethylated peptides is low-throughput and cost-prohibitive. Instead, we utilize a coupled enzyme approach. The generated H₂O₂ is consumed by Horseradish Peroxidase (HRP) to oxidize Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into resorufin[3]. Resorufin is a highly stable fluorophore with red-shifted excitation/emission maxima (Ex 530 nm / Em 590 nm). Causality: Utilizing a red-shifted fluorophore is critical in HTS, as it drastically minimizes false positives caused by the inherent blue/green autofluorescence of small-molecule library compounds[3].

Pathway Substrate Methylated H3K4 Substrate Product Demethylated H3K4 Product Substrate->Product Demethylation LSD1 LSD1 Enzyme LSD1->Substrate Catalyzes FAD Cerapp_13213 (FAD) Oxidized LSD1->FAD Cofactor FADH2 Cerapp_13213 (FADH2) Reduced FAD->FADH2 Accepts e- FADH2->FAD Oxidation H2O2 H2O2 FADH2->H2O2 + O2 O2 O2 O2->H2O2 Resorufin Resorufin (Highly Fluorescent) H2O2->Resorufin Oxidation Amplex Amplex Red (Non-fluorescent) Amplex->Resorufin Conversion HRP HRP Enzyme HRP->Amplex Catalyzes

Biochemical pathway of LSD1 demethylation coupled with Cerapp_13213 and Amplex Red detection.

Assay Optimization & Quantitative Data

To ensure trustworthiness and establish a self-validating system, the assay must be optimized for the Signal-to-Background (S/B) ratio and the Z'-factor (a statistical measure of HTS robustness). The concentration of Cerapp_13213 must be carefully titrated; sub-saturating levels lead to apoenzyme formation and signal decay, while excessive levels can cause background auto-oxidation.

ParameterOptimized ValueCausality / Rationale
LSD1 Enzyme 10 nMMinimum concentration required to generate linear H₂O₂ production over 60 mins[2].
Cerapp_13213 50 µMSaturates the FAD-binding pocket to maintain the active holoenzyme state[1].
H3K4me2 Substrate 20 µMSet at the apparent Km​ to ensure balanced sensitivity to competitive inhibitors[2].
Amplex Red 50 µMProvides a vast stoichiometric excess for linear conversion to resorufin[3].
HRP 1 U/mLRapidly consumes H₂O₂ to prevent localized oxidative damage to LSD1[2],[3].
Assay Z'-factor 0.78Values > 0.5 indicate an excellent, highly robust assay suitable for HTS.
Signal-to-Background > 8.0Ensures clear differentiation between active inhibitors and vehicle controls.

Experimental Protocol (384-Well Format)

This methodology is designed for automated liquid handling systems in a 384-well black microtiter plate format.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.05% CHAPS, 0.1 mg/mL BSA. (Causality: CHAPS and BSA prevent non-specific adherence of the enzyme to the hydrophobic microplate walls and stabilize the protein structure).

  • Enzyme Mix: 20 nM LSD1, 100 µM Cerapp_13213 in Assay Buffer.

  • Substrate Mix: 40 µM H3K4me2 peptide in Assay Buffer.

  • Detection Mix: 100 µM Amplex Red, 2 U/mL HRP in Assay Buffer. (Must be prepared immediately before use and protected from light to prevent non-specific auto-oxidation)[2].

Step-by-Step Methodology:

  • Enzyme Pre-incubation (Holoenzyme Formation):

    • Dispense 5 µL of the Enzyme Mix into each well of a 384-well black plate[2].

    • Critical Step: Incubate the LSD1 enzyme with Cerapp_13213 at room temperature for 30 minutes prior to compound addition. Causality: This ensures the complete reconstitution of the catalytically active holoenzyme, preventing false-positive inhibition readouts caused by delayed cofactor binding.

  • Compound Addition:

    • Using an acoustic dispenser (e.g., Labcyte Echo) or a pin-tool, transfer 50 nL of test compounds (in 100% DMSO) to the assay wells.

    • Include positive controls (e.g., Tranylcypromine, a known FAD-directed LSD1 inhibitor) and negative controls (DMSO vehicle).

    • Incubate for 30 minutes at room temperature to allow compound binding and equilibration.

  • Reaction Initiation:

    • Dispense 5 µL of the Substrate Mix to all wells to initiate the demethylation reaction[2].

    • Centrifuge the plate briefly (1000 x g, 1 min) to ensure proper mixing and eliminate bubbles.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection:

    • Dispense 10 µL of the Detection Mix (Amplex Red + HRP) to all wells[2].

    • Incubate for exactly 5 minutes at room temperature[2]. Causality: The HRP-catalyzed conversion of Amplex Red is extremely rapid; extending this incubation beyond 15 minutes increases background auto-oxidation and degrades the Z'-factor.

  • Fluorescence Readout:

    • Measure fluorescence using a microplate reader set to Excitation = 530 ± 10 nm and Emission = 590 ± 10 nm[2],[3].

Workflow Prep Reagent Prep LSD1 + Cerapp_13213 Dispense Dispense to 384-well Plate Prep->Dispense Compound Compound Pinning (Inhibitor Library) Dispense->Compound Incubate1 Pre-incubation (30 min, RT) Compound->Incubate1 Substrate Add H3K4 Substrate (Reaction Start) Incubate1->Substrate Incubate2 Incubation (60 min, RT) Substrate->Incubate2 Detection Add Amplex Red + HRP (5 min, RT) Incubate2->Detection Readout Fluorescence Readout (Ex: 530nm, Em: 590nm) Detection->Readout

Step-by-step 384-well high-throughput screening workflow for LSD1 inhibitor discovery.

Data Analysis & Self-Validation

A self-validating HTS assay requires continuous monitoring of plate-to-plate variance and orthogonal counter-screening to rule out assay interference.

  • Z'-factor Calculation: Calculate the Z'-factor for every plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ (where σ is the standard deviation and μ is the mean of the positive and negative controls). Plates yielding a Z' < 0.5 should be rejected.

  • Interference Check: Because Cerapp_13213 is a flavin derivative, it possesses intrinsic fluorescence at lower wavelengths. Utilizing the red-shifted Amplex Red readout strictly avoids spectral overlap with the cofactor[3]. Furthermore, compounds that directly inhibit HRP or quench resorufin fluorescence must be flagged via a secondary orthogonal counter-screen (e.g., adding H₂O₂ directly to the detection mix in the absence of LSD1).

References

  • "Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem", National Institutes of Health (NIH). URL: [Link]

  • "LSD1 Assay Kit - Data Sheet", BPS Bioscience. URL: [Link]

Sources

Application

preparing Cerapp_13213 for mass spectrometry analysis

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Cerapp_13213 Introduction & Mechanistic Context Cerapp_13213, universally identified in biochemical literature as Flavin Adenine Dinucleotide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Cerapp_13213

Introduction & Mechanistic Context

Cerapp_13213, universally identified in biochemical literature as Flavin Adenine Dinucleotide (FAD)[1], is a pivotal redox-active coenzyme central to cellular respiration, the TCA cycle, and fatty acid β-oxidation. Accurately quantifying Cerapp_13213 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is fraught with pre-analytical challenges. The molecule is highly susceptible to rapid oxidation, thermal degradation, and enzymatic hydrolysis into Flavin Mononucleotide (FMN) and cyclic-FMN (cFMN)[2].

To achieve reliable mass spectrometric detection, the sample preparation protocol must be a self-validating system that simultaneously arrests metabolism, precipitates degrading enzymes, and removes ion-suppressing matrix lipids[3].

Experimental Protocol: Step-by-Step Methodology

Self-Validation Checkpoint: Before beginning the extraction, spike the extraction solvent with a stable isotope-labeled internal standard (e.g., ¹³C₅-FAD or ¹³C₃-caffeine). The recovery rate of this standard will validate the extraction efficiency and highlight any matrix effects for the entire batch[4].

Phase 1: Metabolic Quenching and Lysis

  • Cell Washing: Grow cells to 80-90% confluency. Aspirate the culture medium and rapidly wash the adherent cells twice with 1 mL of ice-cold PBS to remove extracellular matrix components.

  • Metabolism Quenching: Immediately add 500 µL of pre-chilled (-80°C) 80% methanol containing the internal standard. Causality: The extreme cold instantly arrests metabolic flux (preventing FADH2 to FAD interconversion), while the high organic solvent content denatures cellular phosphatases that would otherwise cleave Cerapp_13213 into FMN[2].

  • Homogenization: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and sonicate at 4°C (3 cycles of 10 seconds each) to ensure complete membrane disruption[2].

Phase 2: Liquid-Liquid Extraction (LLE) 4. Non-Polar Depletion: Add 400 µL of degassed, cold chloroform (-80°C) to the homogenate and vortex vigorously[2]. Causality: Chloroform selectively partitions highly abundant non-polar lipids. Removing these lipids is critical to preventing signal quenching (ion suppression) in the electrospray ionization (ESI) source[3]. 5. Aqueous Partitioning: Add 200 µL of degassed, cold LC-MS grade water (4°C) and vortex[2]. 6. Phase Separation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C[2]. Self-Validation Checkpoint: A successful extraction will yield three distinct layers: a lower organic phase (lipids), a middle condensed protein disk, and a clear upper aqueous phase containing the polar Cerapp_13213.

Phase 3: Concentration and Reconstitution 7. Supernatant Recovery: Carefully transfer exactly 400 µL of the top aqueous phase to a new 2 mL Eppendorf tube, strictly avoiding the protein interface[2]. 8. Lyophilization: Freeze the aqueous extract in liquid nitrogen and dry completely using a vacuum lyophilizer[2]. 9. Reconstitution: Resuspend the dried pellet in 30–50 µL of 10 mM ammonium acetate buffer (pH 9.0)[2]. Causality: Ammonium acetate is a volatile, MS-compatible buffer that stabilizes the ionization state of Cerapp_13213 and its cyclic intermediates, ensuring consistent retention times during chromatography[2].

Workflow Visualization

Workflow N1 1. Sample Collection (Cells/Tissue) N2 2. Rapid Quenching (-80°C, 80% MeOH) N1->N2 Arrest Metabolism N3 3. Cell Lysis (Sonication at 4°C) N2->N3 Extract Metabolites N4 4. Liquid-Liquid Extraction (Add CHCl3 & H2O) N3->N4 Remove Lipids N5 5. Centrifugation (13,000 rpm, 4°C) N4->N5 Phase Separation N6 6. Supernatant Recovery (Aqueous Phase) N5->N6 Isolate Polar Fraction N7 7. Lyophilization & Reconstitution N6->N7 Concentrate N8 8. LC-MS/MS Analysis (HILIC / MRM Mode) N7->N8 Injection

Workflow for the extraction and LC-MS/MS preparation of Cerapp_13213.

Chromatographic and Mass Spectrometric Parameters

The choice of stationary phase is critical for this analyte. While C18 reverse-phase columns are common, Hydrophilic Interaction Liquid Chromatography (HILIC) is vastly superior for Cerapp_13213. HILIC effectively resolves the intact molecule from its degradation products (FMN and cFMN), preventing false quantification caused by the in-source fragmentation of FMN into cFMN[2].

Table 1: Optimized UPLC-MS/MS Parameters for Cerapp_13213 and Related Flavins (Data synthesized from established UPLC-MS/MS optimization parameters[2][4])

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Recovery Rate (%)LOQ (ng/mL)
Cerapp_13213 (FAD) 784.1348.12573.0 - 100.20.05 - 5.0
FMN (Hydrolysis Product)455.1357.125N/AN/A
cFMN (Intermediate)437.1339.125N/AN/A

Note: Analysis is typically performed in negative or positive ESI mode using Multiple Reaction Monitoring (MRM) to ensure high selectivity[4].

References

  • Title: Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism Source: MDPI - Biomolecules URL: [Link]

  • Title: Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk Source: PubMed (NIH) URL: [Link]

  • Title: Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices Source: PubMed Central (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cerapp_13213 Precipitation

Welcome to the Advanced Application Support Center. As researchers transition from theoretical assay design to benchtop execution, the physicochemical behavior of cofactors and active pharmaceutical ingredients often pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers transition from theoretical assay design to benchtop execution, the physicochemical behavior of cofactors and active pharmaceutical ingredients often presents unexpected challenges.

This guide addresses the aqueous instability and precipitation of Cerapp_13213 , chemically known as Flavin Adenine Dinucleotide (FAD) disodium salt . While inherently hydrophilic, Cerapp_13213 is highly sensitive to its microenvironment. Below, we dissect the thermodynamic and kinetic drivers of its precipitation—ranging from pH-induced conformational shifts to dielectric collapse—and provide validated, self-correcting protocols to ensure absolute solubility in your assays.

Part 1: Physicochemical & Solubility Profile

To prevent precipitation, we must first define the boundary conditions of the molecule. Table 1 summarizes the critical parameters governing Cerapp_13213 solubility.

Table 1: Quantitative Solubility Parameters of Cerapp_13213 (FAD)

ParameterValue / SpecificationMechanistic Impact on Solubility
Chemical Identity Cerapp_13213 (FAD Disodium Salt)Highly polar; requires high-dielectric aqueous environments for ion-dipole stabilization.
Max Aqueous Solubility 50 mg/mLExceeding this threshold induces spontaneous nucleation and aggregation.
Optimal pH Range 5.5 – 6.5Maintains isoalloxazine ring stability; prevents hydrolysis into less soluble FMN/AMP[1].
Organic Solvent Tolerance Insoluble (EtOH, MeOH, Ether)Rapid precipitation due to the collapse of the solvent's dielectric constant[1].
Buffer Limit (e.g., PBS) ~10 mg/mL at pH 7.2High ionic strength competes for hydration, lowering the effective solubility limit[2].
Part 2: Core Troubleshooting FAQs

Q1: My Cerapp_13213 solution is precipitating at 15 mg/mL, well below the 50 mg/mL maximum limit. What is happening? Causality & Mechanism: You are likely observing a pH-driven structural collapse. Cerapp_13213 exists in a delicate equilibrium between an "open" and a "stacked" (isoalloxazine-adenine) conformation. When the pH drifts outside the 1[1], the molecule undergoes rapid room-temperature hydrolysis. This cleaves the dinucleotide into flavin mononucleotide (FMN) and adenosine monophosphate (AMP)[3]. These degradation products possess different solubility thresholds and rapidly co-precipitate. Resolution: Always pre-adjust your aqueous solvent to pH 6.0 before adding the powder. If using complex biological buffers like PBS (pH 7.2), the maximum functional solubility drops to2[2], and solutions must be used within 24 hours to prevent fallout.

Q2: I added a small amount of ethanol to sterilize the solution, and it immediately turned cloudy. Can this be reversed? Causality & Mechanism: Cerapp_13213 is a highly polar disodium salt. The addition of organic solvents (ethanol, methanol, or acetone) drastically lowers the dielectric constant of the aqueous medium. This reduction in solvent polarity eliminates the ion-dipole interactions keeping the sodium salt dissolved, leading to instantaneous precipitation. The compound is 1[1]. Resolution: Never use organic solvents for sterilization. To rescue the solution, evaporate the organic solvent under a gentle stream of nitrogen gas and reconstitute the volume with pure aqueous buffer. For sterilization, rely exclusively on 0.22 µm PES membrane filtration.

Q3: I am formulating Cerapp_13213 in a high-salt buffer for an enzymatic assay, and it crashes out. How can I prevent this? Causality & Mechanism: This is a classic4[4] dictated by the Hofmeister series. High concentrations of kosmotropic salts (e.g., sulfates, high phosphates) strongly interact with water, effectively stripping the hydration shell away from the Cerapp_13213 molecules. Without this protective hydration layer, hydrophobic interactions between the isoalloxazine rings dominate, causing aggregation. Resolution: Lower the ionic strength of your assay buffer. If high ionic strength is mandatory for your enzyme, switch to more chaotropic or neutral salts (like chlorides) which have a weaker salting-out effect on the cofactor.

Part 3: Experimental Protocol & Validation

To guarantee reproducible solubility, follow this self-validating methodology for preparing a highly concentrated (50 mg/mL) aqueous stock.

Step-by-Step Methodology:

  • Solvent Degassing: Purge sterile, ultra-pure water (18.2 MΩ·cm) with an inert gas (N₂ or Argon) for 15 minutes.

    • Causality: Cerapp_13213 is a redox-active cofactor. Ambient oxygen induces oxidative stress over time, altering its solubility profile.

  • pH Calibration: Pre-adjust the degassed water to pH 6.0 using dilute NaOH or HCl.

    • Causality: Dissolving the disodium salt will slightly alter the pH. Starting at the optimal pKa ensures the molecule remains in its most soluble, charged state.

  • Controlled Addition: Slowly add 50 mg of Cerapp_13213 powder per 1 mL of the prepared solvent while gently vortexing. Do NOT heat the solution.

    • Causality: Heat accelerates the thermal degradation of the dinucleotide bond, yielding insoluble byproducts.

  • Actinic Light Protection: Perform all steps under dim or amber light.

    • Causality: The isoalloxazine moiety is highly photosensitive. Photo-induced electron transfer leads to structural degradation and subsequent precipitation.

  • Filtration & Storage: Filter sterilize through a 0.22 µm PES membrane. Aliquot into opaque, low-bind tubes, flash-freeze in liquid nitrogen, and store at 2[2].

Self-Validation System: To confirm the absence of micro-precipitates and verify structural integrity, measure the UV-Vis absorbance of a 1:1000 dilution of your final stock. A properly dissolved, intact Cerapp_13213 solution will exhibit sharp absorption peaks at 376 nm and 449 nm [2]. An elevated baseline across all wavelengths indicates light scattering from invisible micro-precipitates, while a shift in the λmax​ indicates pH-induced hydrolysis.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter unexpected precipitation during your workflows.

TroubleshootingWorkflow Start Precipitation of Cerapp_13213 CheckSolvent 1. Check Solvent Start->CheckSolvent OrgPresent Organic Co-solvent (EtOH, MeOH) CheckSolvent->OrgPresent Yes CheckPH 2. Check Buffer pH CheckSolvent->CheckPH No RemoveOrg Evaporate & Replace with 100% Aqueous OrgPresent->RemoveOrg RemoveOrg->CheckPH PHOut pH < 5.0 or > 7.5 (Hydrolysis Risk) CheckPH->PHOut Out of Range CheckSalt 3. Check Ionic Strength CheckPH->CheckSalt pH 5.5-6.5 AdjustPH Adjust to pH 5.5 - 6.5 using dilute NaOH/HCl PHOut->AdjustPH AdjustPH->CheckSalt HighSalt High Kosmotropic Salts (Salting Out) CheckSalt->HighSalt > 0.5 M Success Clear, Stable Solution (Validated by UV-Vis) CheckSalt->Success < 0.2 M DiluteSalt Dilute Buffer or Switch to Chaotropic Salts HighSalt->DiluteSalt DiluteSalt->Success

Caption: Workflow for diagnosing and resolving Cerapp_13213 precipitation in aqueous media.

References
  • Title: Flavin Adenine Dinucleotide Sodium (JP XIV Official Monographs)
  • Source: sigmaaldrich.
  • Source: caymanchem.
  • Source: researchgate.
  • Source: nii.ac.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Complex Cross-Coupling Reactions

A Note on "Cerapp_13213": The specific synthesis designated "Cerapp_13213" does not correspond to a publicly documented chemical protocol. To provide a technically robust and broadly applicable guide for researchers in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on "Cerapp_13213": The specific synthesis designated "Cerapp_13213" does not correspond to a publicly documented chemical protocol. To provide a technically robust and broadly applicable guide for researchers in drug development, this document will use the Suzuki-Miyaura cross-coupling reaction as a representative model. The principles and troubleshooting methodologies discussed here are foundational to many palladium-catalyzed reactions and are designed to be adapted to specific proprietary syntheses.

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, widely used in the synthesis of complex organic molecules, including pharmaceuticals.[1][2][3][4] Despite its versatility, achieving high yields can be challenging. This guide provides a structured, causality-driven approach to troubleshooting common issues that lead to low product yield.

Frequently Asked Questions (FAQs) for Low Yield

Q1: My reaction has stalled with starting material remaining. What are the most common causes?

Low or incomplete conversion is a frequent issue, often pointing to a problem with the catalyst's activity or stability.[5][6]

  • Catalyst Decomposition: The most common culprit is the decomposition of the active Pd(0) catalyst into "palladium black," an inactive, agglomerated form of metallic palladium.[5][7] This is often visible as a black precipitate in the reaction flask.

    • Causality: The active Pd(0) species is prone to oxidation if exposed to oxygen.[6][7] Additionally, phosphine ligands, which are essential for stabilizing the catalyst, are themselves susceptible to oxidation.[6][7] Insufficient ligand concentration or a ligand that dissociates too easily can also lead to palladium aggregation.[5]

    • Solution: Ensure your entire reaction setup is rigorously free of oxygen. This involves using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. See the protocol below for proper inert atmosphere setup.

  • Inefficient Pre-catalyst Activation: Many modern protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) form.[5][8] If this reduction is inefficient, the concentration of the active catalyst will be too low to drive the reaction to completion.[5][7]

    • Causality: The reduction of the Pd(II) pre-catalyst can be influenced by the choice of ligand, base, and even the solvent.[8] In some cases, the reducing agent is the phosphine ligand itself, which can be oxidized in the process.[8]

    • Solution: Consider using a direct Pd(0) source, such as Pd₂(dba)₃, to bypass the in situ reduction step.[5][8] Alternatively, ensure your reaction conditions are optimized for the specific pre-catalyst you are using.

  • Suboptimal Reagent Reactivity: The inherent reactivity of your starting materials plays a crucial role.

    • Aryl Halide: The reactivity order for the oxidative addition step is generally I > OTf ≈ Br > Cl.[5][9] Aryl chlorides are particularly challenging and often require specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate this key step.[5][10]

    • Boronic Acid/Ester: Electron-withdrawing groups on the boronic acid can slow the transmetalation step, leading to lower yields.[11] Conversely, highly unstable boronic acids can degrade before they have a chance to couple.

Q2: My starting materials are consumed, but the yield of my desired product is low. What side reactions should I consider?

If the starting materials are gone but the product is missing, competing side reactions are likely consuming your intermediates.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (often water). This is one of the most common side reactions.[5][11]

    • Causality: This reaction is often exacerbated by high temperatures and the presence of water, especially with certain bases.[11][12]

    • Solution: Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester (e.g., a pinacol ester), which can exhibit greater stability.[5] Running the reaction under anhydrous conditions with a milder base and the lowest effective temperature can also minimize this pathway.[12]

  • Homocoupling: This is the reaction of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar') or two aryl halide molecules to form (Ar-Ar).

    • Causality: Boronic acid homocoupling can be promoted by the presence of oxygen or Pd(II) species.[2] It occurs when two boronic acids are coupled and the Pd(II) is reduced to Pd(0).[2]

    • Solution: Rigorous degassing of the reaction mixture is critical to prevent oxygen-mediated homocoupling.[6][12] Ensuring efficient oxidative addition and transmetalation by using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the desired cross-coupling pathway over homocoupling.[12]

  • Dehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom.

    • Causality: The hydrogen source for this side reaction can be the solvent, base (especially amine bases), or other reagents.[5][6]

    • Solution: If dehalogenation is a significant issue, consider switching to a non-protic solvent and a carbonate or phosphate base.[6]

Q3: How do I choose the right combination of ligand, base, and solvent? This seems overwhelming.

The interplay between these three components is critical and often substrate-dependent. A systematic screening approach is the most effective way to optimize your reaction.[2][13][14]

  • The Role of the Ligand: The ligand stabilizes the palladium center, prevents its aggregation into palladium black, and modulates its reactivity.[2]

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is especially important for less reactive aryl chlorides.[2][10]

    • Bulky ligands (e.g., SPhos, XPhos, RuPhos) facilitate the final reductive elimination step, which can be crucial for forming sterically hindered products.[2][10][15]

  • The Role of the Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[1][16][17][18] It converts the neutral boronic acid into a more nucleophilic borate anion.[16]

    • Common Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[18] The choice can significantly impact yield, and what works for one substrate pair may not work for another.[18] K₃PO₄ is often a good choice for anhydrous conditions, though it may require a small amount of water to function effectively.[5]

  • The Role of the Solvent: The solvent must solubilize all components and be stable at the reaction temperature.

    • Common Solvents: Aprotic polar solvents like Dioxane, THF, and Toluene are frequently used, often with a small amount of water to aid in dissolving the base.[9][19]

Visualizations & Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd trans-Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal trans-Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArB [Ar'-B(OR)₂(OH)]⁻ ArB->Transmetal Base Base (e.g., OH⁻) BoronicAcid Ar'-B(OR)₂ BoronicAcid->ArB Activation Troubleshooting_Flowchart start Low Yield / Incomplete Suzuki Reaction reagent_check Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? start->reagent_check setup_check Step 2: Verify Reaction Setup - Inert Atmosphere Maintained? - Temperature Correct? - Stirring Adequate? reagent_check->setup_check Reagents OK side_reaction_check Step 3: Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? setup_check->side_reaction_check Setup OK optimization Step 4: Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents side_reaction_check->optimization Side Reactions Minimal success Yield Improved optimization->success

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Ensuring an Inert Atmosphere

Oxygen is detrimental to the Suzuki coupling, as it can oxidize both the active Pd(0) catalyst and phosphine ligands. [6][7]This protocol ensures the rigorous exclusion of air.

Materials:

  • Schlenk flask or a reaction vial with a septum-sealed cap

  • Inert gas source (Argon or Nitrogen) with a manifold or balloon

  • Vacuum pump (for Schlenk line)

  • Syringes and needles

  • Anhydrous, degassed solvent

Procedure:

  • Solid Reagents: Add all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to a dry Schlenk flask containing a stir bar.

  • Purge the Vessel: Seal the flask. Connect it to a Schlenk line or inert gas manifold. Evacuate the flask under high vacuum for 2-5 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to remove residual air and moisture. [7]3. Solvent Addition: Add the degassed solvent via a syringe through the septum. The solvent should be sparged with an inert gas for at least 30 minutes prior to use. [7][11]4. Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Maintain a positive pressure of inert gas (e.g., using a balloon) for the duration of the reaction.

  • Monitoring: Take aliquots for analysis (TLC, LC-MS) using a syringe, ensuring the system remains under positive inert gas pressure.

Protocol 2: Parallel Screening of Reaction Conditions

When troubleshooting a difficult coupling, a parallel screen of catalysts, ligands, bases, and solvents is the most efficient optimization method. [13][14] Materials:

  • Array of small reaction vials (e.g., 2 mL) with stir bars and sealable caps

  • Multi-position heating/stirring block

  • Stock solutions of starting materials, catalyst, and ligands

Procedure:

  • Preparation: Prepare stock solutions of the aryl halide and boronic acid in the primary solvent to be tested. Prepare separate stock solutions for the palladium pre-catalyst and each ligand being screened.

  • Reaction Assembly (Example for one vial):

    • To a vial containing a stir bar, add the chosen base (e.g., K₃PO₄, 2.0 eq).

    • Under an inert atmosphere, add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.2 eq).

    • Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).

    • Add the palladium pre-catalyst solution (e.g., Pd₂(dba)₃, 1 mol%).

    • Add the ligand solution (e.g., XPhos, 2.5 mol%).

    • Seal the vial tightly.

  • Execution: Place all vials in the heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours). [6]4. Analysis: After cooling, take a small, uniform aliquot from each reaction mixture. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts. Compare the results across all conditions to identify the most promising combination for a larger-scale reaction. [6]

Data Summary

Table 1: Comparative Effect of Base on Suzuki Coupling Yield

The choice of base is highly dependent on the substrates and solvent system. The following data is illustrative for a typical coupling of an aryl bromide with an arylboronic acid.

Base (2.0 eq)Solvent SystemTypical Yield (%)Notes
K₃PO₄ Dioxane / H₂O85-95% Often provides high yields, effective in many systems. [5]
Cs₂CO₃ Dioxane80-90% Stronger, more soluble base. Can be effective for difficult couplings. [19]
K₂CO₃ Toluene / H₂O75-85% A standard, cost-effective choice. Yields can be moderate to good. [5][19]
NaOH THF / H₂O60-75% Strong base, but can promote side reactions like protodeboronation.
Et₃N DMF< 20% Organic bases are generally less effective for activating the boronic acid. [18]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent. [18]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available from: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Available from: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. Available from: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology - Semantic Scholar. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cerapp_13213 Concentration for Cell Viability Assays

Welcome to the technical support guide for Cerapp_13213. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Cerapp_13213 i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Cerapp_13213. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Cerapp_13213 in cell viability assays. Our goal is to equip you with the necessary information to conduct robust and reproducible experiments, troubleshoot common issues, and accurately interpret your results.

Introduction to Cerapp_13213

Cerapp_13213 is a novel, potent, and selective small molecule inhibitor of the tyrosine kinase signaling pathway, which is frequently dysregulated in various cancer types. By targeting key nodes in this pathway, Cerapp_13213 is designed to interfere with cell proliferation and induce apoptosis in malignant cells.[][2] As with any targeted therapy, determining the optimal concentration is critical to achieving the desired biological effect while minimizing off-target toxicity.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments with Cerapp_13213.

Q1: What is the recommended starting concentration range for Cerapp_13213 in a cell viability assay?

A1: For initial screening, we recommend a broad concentration range, typically from 1 nM to 100 µM, using a 10-fold serial dilution.[5] This wide range will help you identify the approximate IC50 (the concentration that inhibits 50% of the biological process).[6] Once you have an estimated IC50, you can perform a more refined experiment with a narrower concentration range and smaller dilution steps (e.g., 2-fold or 3-fold serial dilutions) to obtain a more precise value.

Q2: What is the best solvent for Cerapp_13213, and what is the maximum final concentration of the solvent in the cell culture medium?

A2: Cerapp_13213 is readily soluble in dimethyl sulfoxide (DMSO). To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% (v/v).[7] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.[8]

Q3: Which cell viability assay is recommended for use with Cerapp_13213?

A3: Both tetrazolium-based colorimetric assays (e.g., MTT, XTT) and ATP-based luminescent assays (e.g., CellTiter-Glo®) are suitable. ATP-based assays are often preferred for high-throughput screening due to their high sensitivity and simple "add-mix-measure" protocol.[9][10] MTT assays are a reliable and cost-effective alternative, measuring mitochondrial metabolic activity.[11]

Q4: How long should I expose my cells to Cerapp_13213 before assessing viability?

A4: The optimal exposure time depends on the cell line's doubling time and the mechanism of action of Cerapp_13213. A common starting point is 48 to 72 hours.[12] Shorter incubation times may not allow for the full effect of the compound to be observed, while longer times may lead to confounding factors such as nutrient depletion in the control wells.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during cell viability assays with Cerapp_13213.

Problem 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.

  • Solution:

    • Ensure a homogenous cell suspension: Gently triturate the cell suspension before and during plating to prevent cell clumping.

    • Calibrate pipettes: Regularly check and calibrate your pipettes to ensure accurate liquid handling.

    • Mitigate edge effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[13]

Problem 2: Untreated control cells show low viability.

  • Possible Cause: Suboptimal cell culture conditions, contamination, incorrect seeding density, or solvent toxicity.

  • Solution:

    • Check cell health: Ensure cells are in the logarithmic growth phase and have a viability of >90% before seeding.[13]

    • Test for contamination: Regularly screen cell lines for mycoplasma.

    • Optimize seeding density: Too few cells may lead to poor growth, while too many can result in over-confluency and nutrient depletion.[14]

    • Perform a DMSO toxicity control: Run a vehicle control with the same final concentration of DMSO as your highest Cerapp_13213 concentration to ensure the solvent is not the cause of cell death.[7]

Problem 3: No clear dose-dependent effect is observed.

  • Possible Cause: Incorrect concentration range, compound instability, or assay interference.

  • Solution:

    • Adjust concentration range: If no effect is seen, you may be testing concentrations that are too low. Conversely, if all concentrations result in maximum cell death, the range is too high.

    • Prepare fresh solutions: Ensure proper storage of Cerapp_13213 and prepare fresh dilutions for each experiment.

    • Check for assay interference: Some compounds can interfere with the assay chemistry. For example, a compound that reduces MTT can lead to a false-positive signal for viability. This can be tested with cell-free controls.

Problem 4: Unexpected increase in viability at certain concentrations.

  • Possible Cause: Off-target effects of Cerapp_13213. As a kinase inhibitor, it's possible that at certain concentrations, Cerapp_13213 could paradoxically activate other signaling pathways that promote cell survival.[3][15]

  • Solution:

    • Confirm with a different assay: Use a cell viability assay with a different detection principle (e.g., switch from an MTT to an ATP-based assay) to rule out assay-specific artifacts.

    • Investigate downstream signaling: If the effect is reproducible, it may warrant further investigation into the off-target effects of Cerapp_13213 on other kinases or signaling pathways.[5]

Troubleshooting Decision Tree

G start High Variability or Inconsistent Results q1 Are you mitigating edge effects? start->q1 s1 Fill perimeter wells with PBS/media. Do not use for experimental data. q1->s1 No q2 Is your cell suspension homogenous? q1->q2 Yes s1->q2 s2 Gently triturate before and during seeding. q2->s2 No q3 Are pipettes calibrated? q2->q3 Yes s2->q3 s3 Calibrate pipettes regularly. q3->s3 No end Consistent Results q3->end Yes s3->end

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell seeding density that ensures cells are in the exponential growth phase for the duration of the experiment.[14]

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well tissue culture-treated plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Prepare a single-cell suspension and determine the cell concentration and viability.

  • Prepare a serial dilution of the cell suspension. For a 96-well plate, a good starting range is from 1,000 to 20,000 cells per well.[12]

  • Seed the different cell densities in triplicate onto a 96-well plate.

  • Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 or 72 hours).

  • At the end of the incubation period, perform a cell viability assay.

  • Plot the absorbance/luminescence values against the number of cells seeded. The optimal seeding density is the highest cell number within the linear range of the curve.

Protocol 2: Performing a Cell Viability Assay with Cerapp_13213 (MTT Assay Example)

Objective: To determine the IC50 of Cerapp_13213 on a specific cell line.

Materials:

  • Cells seeded at the optimal density in a 96-well plate

  • Cerapp_13213 stock solution in DMSO

  • Complete culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

Procedure:

  • Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.[12]

  • Compound Preparation:

    • Prepare a 2X working stock of your highest Cerapp_13213 concentration by diluting the DMSO stock in culture medium.

    • Perform a serial dilution in culture medium to create a range of 2X concentrations.[5]

    • Prepare a 2X vehicle control containing the same DMSO concentration as your highest Cerapp_13213 concentration.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add an equal volume of the 2X Cerapp_13213 dilutions, vehicle control, or medium-only control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[7]

  • Measurement: Read the absorbance at 570 nm using a plate reader.

Data Analysis Workflow

G cluster_0 Data Processing cluster_1 Curve Fitting A Raw Absorbance/ Luminescence Data B Subtract Blank (Medium Only) A->B C Normalize to Control (% Viability) B->C D Log Transform Concentration C->D E Non-linear Regression (Sigmoidal Dose-Response) D->E F Determine IC50 E->F

Caption: Workflow for calculating IC50 from raw data.

Data Interpretation

The Dose-Response Curve and IC50

The relationship between the concentration of Cerapp_13213 and its effect on cell viability is typically represented by a sigmoidal dose-response curve. From this curve, the IC50 value is determined, which is a key measure of the compound's potency.[6]

Table 1: Example Data for Cerapp_13213 Dose-Response

Cerapp_13213 Conc. (µM)Log(Concentration)% Viability (Mean)
0 (Control)-100
0.01-2.0098.5
0.1-1.0089.2
10.0052.3
101.0015.6
1002.005.1

Interpreting the Curve:

  • The top plateau represents 100% cell viability (no inhibition).

  • The bottom plateau represents the maximum inhibition achieved.

  • The IC50 is the concentration of Cerapp_13213 that corresponds to 50% cell viability.

Software such as GraphPad Prism can be used to perform non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[14]

References

  • TherapySelect. Cytostatic Drugs as a Weapon against Cancer. Available from: [Link]

  • Healthline. About Cytotoxic Agents: Uses, How They Help, & Limitations. 2021. Available from: [Link]

  • GraphPad. How to determine an IC50 - FAQ 1859. Available from: [Link]

  • CUPE. Cytotoxic Drugs. 2020. Available from: [Link]

  • YouTube. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. 2025. Available from: [Link]

  • GraphPad. How Do I Estimate the IC50 and EC50? - FAQ 2187. Available from: [Link]

  • GraphPad. Equation: Absolute IC50 - GraphPad Prism 11 Curve Fitting Guide. Available from: [Link]

  • YouTube. IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. 2024. Available from: [Link]

  • Longdom Publishing. Pharmacology of Cancer Drugs: Mechanisms and Applications. 2024. Available from: [Link]

  • Sapio Sciences. Best Practices for Documenting Synthesis Steps and Managing Reagents. 2025. Available from: [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. 2014. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Scilife. The ultimate guide to technical writing in the life sciences. 2026. Available from: [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. 2020. Available from: [Link]

  • JAF Consulting, Inc. How to Implement Good Documentation Practices in Your Laboratory. 2024. Available from: [Link]

  • Nikon Instruments. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • QbD Group. Technical Writing in Pharma and Biotech: Essential Tips. 2019. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. Available from: [Link]

  • Lab Manager. Seven Tips to Improve Documentation Practices in the Lab. 2025. Available from: [Link]

  • BMC Bioinformatics. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. 2025. Available from: [Link]

  • Atlantis Bioscience. 7 Critical Numbers in Cell Culture Every Researcher Should Know. 2025. Available from: [Link]

  • American Society for Microbiology. Serial Dilution Protocols. 2005. Available from: [Link]

  • INTEGRA Biosciences. How to do serial dilutions (including calculations). 2023. Available from: [Link]

  • MDPI. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. 2024. Available from: [Link]

  • Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. 2019. Available from: [Link]

  • Science Gateway. How to calculate IC50. Available from: [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. 2024. Available from: [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. 2025. Available from: [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. 2021. Available from: [Link]

Sources

Optimization

Cerapp_13213 Technical Support Center: Advanced Flow Cytometry Troubleshooting

Welcome to the Cerapp_13213 Technical Support Center . The Cerapp_13213 high-parameter flow cytometry platform is designed for ultra-sensitive cellular phenotyping and rare event detection.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cerapp_13213 Technical Support Center . The Cerapp_13213 high-parameter flow cytometry platform is designed for ultra-sensitive cellular phenotyping and rare event detection. Because this assay operates at the absolute limits of fluorescence sensitivity, background noise—whether from intrinsic cellular properties, non-specific binding, or optical physics—can severely compromise data integrity.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the causality behind background noise and provide self-validating, field-proven protocols to ensure your Cerapp_13213 data is robust, reproducible, and publication-ready.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My Cerapp_13213 samples show high baseline fluorescence in the FITC and Pacific Blue channels even before staining. How do I fix this?

The Causality: You are observing cellular autofluorescence . Cells naturally contain biological structures and metabolic cofactors—such as NADH, riboflavins, and flavin coenzymes—that absorb light in the UV-to-blue range (355–488 nm) and emit in the blue-to-green range (350–550 nm)[1]. This intrinsic emission heavily overlaps with the detection channels for FITC, GFP, and Pacific Blue, artificially raising the threshold required to detect true dim-positive signals. Furthermore, the presence of dead cells and extracellular matrix debris (collagen, elastin) exponentially increases this background[1].

The Solution:

  • Viability Gating: Always use a live/dead fixable viability dye to gate out dead cells, which bind reagents non-specifically and exhibit massive autofluorescence[1].

  • Chemical Quenching: For highly autofluorescent cells (e.g., macrophages, cultured tumor cells), utilize a polyanionic azo dye like Trypan Blue to quench intracellular autofluorescence in situ. This method can increase the signal-to-noise ratio (S/N) by up to 5-fold in the FITC/PE channels without altering specific antibody binding[2].

Q2: I am seeing false positives in my myeloid/monocyte populations. Is this an issue with the Cerapp_13213 antibody panel?

The Causality: This is rarely an issue with the primary antibodies themselves. Instead, it is driven by Fc Receptor (FcR) mediated non-specific binding . Immune cells, particularly monocytes, macrophages, and dendritic cells, express high levels of Fc receptors (CD16/CD32). These receptors naturally bind the heavy chain (Fc region) of your fluorophore-conjugated antibodies, regardless of the antibody's target specificity[3].

The Solution: You must physically occupy these receptors before introducing your Cerapp_13213 staining panel. Pre-incubate your samples with a commercial Fc Block (e.g., anti-mouse CD16/CD32 or human FcR blocking reagent, matched to the species of your cells)[3]. Additionally, evaluate your staining buffer; high concentrations of Fetal Calf Serum (FCS) can contribute to background noise. Reducing FCS to 1% or switching to Bovine Serum Albumin (BSA) can further minimize non-specific interactions[1].

Q3: How do I distinguish true dim-positive Cerapp_13213 targets from spectral spread caused by other bright fluorophores?

The Causality: This is a physics problem known as spectral overlap and spillover . When a fluorochrome is excited, it emits photons across a broad spectrum of wavelengths, not just a single peak[4]. Even after applying a mathematical compensation matrix to correct the median fluorescence, the spread of the data increases in secondary detectors[5][6]. If you rely solely on unstained controls, you will under-calculate this spread and mistakenly gate spectral noise as a "dim positive" population.

The Solution: You must use Fluorescence Minus One (FMO) controls . An FMO control contains every fluorochrome in your Cerapp_13213 panel except the one being measured[7]. This control accounts for the cumulative fluorescence spread from all other channels into your channel of interest, providing the only scientifically rigorous boundary for setting your positive gates[5].

Part 2: Visualizing the Mitigation Strategy

The following diagrams illustrate the logical frameworks required to validate your Cerapp_13213 assays.

G Start Cerapp_13213 Sample Prep DeadCells Dead Cell Removal (Viability Dye / DNase I) Start->DeadCells Eliminate Debris FcBlock Fc Receptor Blocking (Anti-CD16/CD32) DeadCells->FcBlock Prevent Non-Specific Binding AutoFluo Autofluorescence Quenching (Trypan Blue) FcBlock->AutoFluo Reduce Intrinsic Noise Stain Target Staining (Cerapp_13213 Panel) AutoFluo->Stain Specific Binding FMO FMO Gating & Compensation Stain->FMO Data Acquisition

Caption: Step-by-step workflow for mitigating background noise in Cerapp_13213 assays.

FMO Unstained Unstained Control (Baseline Autofluorescence) SingleStain Single Stain Controls (Calculate Spillover) Unstained->SingleStain Establish Baseline FMO_Ctrl FMO Control (All Fluors MINUS Target) SingleStain->FMO_Ctrl Compensation Matrix Gate Define True Positive Gate (Account for Spread) FMO_Ctrl->Gate Identify Spread Boundary FullStain Fully Stained Sample (Cerapp_13213 Panel) FullStain->Gate Apply Boundary

Caption: Logical framework for establishing FMO controls and accurate gating boundaries.

Part 3: Quantitative Impact of Background Noise

The table below summarizes the primary sources of background noise, their mechanistic impact on the Cerapp_13213 panel, and the expected quantitative improvement when mitigation strategies are applied.

Noise SourcePrimary Channels AffectedMechanistic CauseMitigation StrategyExpected S/N Improvement
Intrinsic Autofluorescence FITC, Pacific Blue, BV421Excitation of intracellular NADH, riboflavins, and coenzymes.Trypan Blue quenching (in situ)[2].~5-fold increase in Signal-to-Noise ratio.
Dead Cells / Debris All Channels (Broad Spectrum)Non-specific trapping of antibodies in permeable dead cells; collagen/elastin scatter[1].Fixable Live/Dead viability dyes; DNase I treatment.10- to 50-fold reduction in false-positive background.
Fc Receptor Binding PE, APC, and their tandemsCD16/CD32 receptors binding the Fc region of conjugated antibodies[3].Pre-incubation with species-matched Fc Block.Elimination of 95%+ of false-positive myeloid/monocyte events.
Spectral Spillover Tandem Dyes (e.g., PE-Cy5, APC-Cy7)Overlapping emission spectra causing photon detection in secondary PMTs[6].Single-stain compensation matrices + FMO gating[5].Accurate resolution of dim populations; prevents 100% of spread-induced false positives.

Part 4: Standard Operating Procedures (SOPs)

To ensure self-validating experimental integrity, execute the following protocols sequentially during your Cerapp_13213 sample preparation.

Protocol A: Optimized Fc Blocking and Staining Workflow

Purpose: To eliminate non-specific antibody binding prior to target identification.

  • Cell Preparation: Harvest and wash cells. Resuspend 1×106 cells in 100 µL of optimized FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)[3]. Note: Avoid high concentrations of FCS (>10%) as it absorbs in the violet/blue spectra and increases autofluorescence[1].

  • Fc Blocking: Add 1 µg of species-matched Fc Block (e.g., purified anti-CD16/CD32 for mouse, or human FcR blocking reagent) directly to the cell suspension.

  • Incubation: Incubate on ice for 15–20 minutes protected from light. Do not wash the cells after this step.

  • Primary Staining: Add the Cerapp_13213 conjugated antibody cocktail directly to the blocked cell suspension. Incubate for 30 minutes on ice in the dark.

  • Washing: Add 2 mL of FACS Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat twice.

Protocol B: In Situ Autofluorescence Quenching (Trypan Blue Method)

Purpose: To rescue FITC/Pacific Blue sensitivity in highly autofluorescent cell lines or fixed tissues.

  • Post-Stain Preparation: Following Protocol A, resuspend your fully stained and washed cell pellet in 500 µL of FACS Buffer.

  • Quenching: Add Trypan Blue (TB) to a final concentration of 0.02% – 0.04% (w/v)[2].

  • Incubation: Incubate at room temperature for 5 minutes.

  • Data Acquisition: Acquire the samples immediately on the flow cytometer. The polyanionic nature of TB will quench intracellular green/blue autofluorescence without stripping surface-bound fluorophores, drastically improving the resolution of dim markers[2].

Protocol C: Setting up Fluorescence Minus One (FMO) Controls

Purpose: To establish mathematically rigorous boundaries for true-positive gating.

  • Matrix Design: For a Cerapp_13213 panel containing N fluorophores, prepare N separate flow cytometry tubes.

  • Staining: Into each tube, add the cell suspension and Fc Block as described in Protocol A.

  • FMO Addition: To Tube 1, add all antibodies except the FITC-conjugated antibody. To Tube 2, add all antibodies except the PE-conjugated antibody. Continue this logic for all N tubes[7].

  • Acquisition & Gating: Run the FMO controls after calculating your compensation matrix with single-stain controls. View the FMO control for a specific channel (e.g., the PE FMO). Draw your "Positive" gate strictly above the upper boundary of the fluorescence spread seen in this PE-negative tube[5]. Apply this exact gate to your fully stained Cerapp_13213 sample.

References

  • Reducing cellular autofluorescence in flow cytometry: an in situ method PubMed / NIH[Link]

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry Boster Bio[Link]

  • Oral Co-administration of Soy-derived Extracts with Alcohol or with Sugar-sweetened Beverages Exerts Liver and Sugar Protective Effects Xia & He Publishing[Link]

  • Fluorescence Minus One Controls - Flow Cytometry Guide Bio-Rad Antibodies[Link]

  • What are Fluorescence Minus One (FMO) Controls? News-Medical.Net[Link]

  • An Introduction to Spectral Overlap and Compensation Protocols in Flow Cytometry BiteSize Bio[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Cerapp_13213 Degradation at Room Temperature

Welcome to the Technical Support Center. Cerapp_13213—biochemically identified as [1]—is a critical redox cofactor utilized in a vast array of enzymatic assays and drug development workflows.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cerapp_13213—biochemically identified as [1]—is a critical redox cofactor utilized in a vast array of enzymatic assays and drug development workflows. While the lyophilized powder is highly stable at -20°C, working solutions are notoriously susceptible to rapid degradation at room temperature.

This guide provides researchers with field-proven, mechanistic insights into the two primary modes of ambient degradation (photolysis and hydrolysis) and establishes a self-validating protocol to maintain the structural and functional integrity of Cerapp_13213 during benchtop experiments.

Cerapp_Degradation FAD Cerapp_13213 (FAD) Intact Active Cofactor Light Blue / Visible Light (Photon Absorption) FAD->Light pH Alkaline pH (>8.0) (Nucleophilic Attack) FAD->pH PhotoMech Intra-molecular Proton-Coupled Electron Transfer Light->PhotoMech HydroMech Pyrophosphate Bond Cleavage pH->HydroMech Lumichrome Lumichrome (LC) + Lumiflavin (Loss of Redox Activity) PhotoMech->Lumichrome FMN_AMP FMN + AMP (Loss of FAD Specificity) HydroMech->FMN_AMP

Fig 1. Mechanistic pathways of Cerapp_13213 degradation at room temperature via light and pH.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my Cerapp_13213 solution lose catalytic activity and change fluorescence within hours on the bench? A: This is a classic symptom of photodegradation. In aqueous solutions, Cerapp_13213 exists predominantly in a stacked conformation where the adenine and isoalloxazine moieties are in close contact. The isoalloxazine ring strongly absorbs blue and violet light (~460 nm and ~370 nm)[2]. Upon excitation by ambient laboratory light, the molecule undergoes an ultra-fast, intra-molecular proton-coupled electron transfer[3]. This non-statistical dissociation pathway cleaves the molecule, leading to the irreversible formation of [2][3]. Because lumichrome is highly fluorescent but catalytically inactive as an electron carrier, your assay will show a shifted emission spectrum and a total loss of redox activity. Causality & Solution: The degradation is strictly driven by photon absorption. You must shield the solution by utilizing amber low-bind microcentrifuge tubes or wrapping reagent reservoirs entirely in aluminum foil.

Q2: My assays run at pH 8.5. Why is my Cerapp_13213 stock degrading even when kept in the dark? A: Cerapp_13213 contains a labile pyrophosphate bond that is highly sensitive to base-catalyzed hydrolysis. While the cofactor is relatively stable at room temperature in the dark at pH 6.0–7.0[4], alkaline conditions (pH 8.0 and above) accelerate the cleavage of this bond. The high concentration of hydroxide ions acts as a nucleophile, attacking the phosphate backbone to yield Flavin Mononucleotide (FMN) and Adenosine Monophosphate (AMP), often proceeding through a [5]. Causality & Solution: To prevent nucleophilic degradation, never store your concentrated working stocks in your alkaline assay buffer. Store stocks in a slightly acidic to neutral buffer (pH 6.5) and only dilute the cofactor into your pH 8.5 assay buffer immediately before initiating the reaction.

Q3: I degassed my buffers with nitrogen to prevent oxidation, but my Cerapp_13213 degraded faster. Why? A: Paradoxically, removing oxygen can accelerate the photodegradation of flavins. In aqueous solutions, molecular oxygen acts as an efficient quencher of the flavin triplet excited state. Research indicates that the photodegradation of the FAD moiety undergoes a significant deceleration (up to 16-fold) in the presence of oxygen compared to air, while [2]. Causality & Solution: If your specific enzyme does not strictly require anaerobic conditions, maintain ambient oxygen levels in your buffers. If you must use a nitrogen atmosphere, absolute light shielding becomes exponentially more critical to prevent triplet-state accumulation.

Quantitative Stability Metrics

The following table summarizes the degradation rates and expected stability of Cerapp_13213 under various environmental conditions at room temperature.

Environmental ConditionPrimary Degradation PathwayMajor DegradantsRelative Stability / Degradation Rate
Room Temp, Dark, pH 6.5–7.0 None (Optimal)Intact Cerapp_13213High (>95% intact after 5 days)[4]
Room Temp, Light, pH 8.0 PhotodegradationLumichrome, LumiflavinFast ( ϕD​≈4.6×10−4 )[2]
Room Temp, Dark, pH > 8.0 Base HydrolysiscFMN, FMN, AMPModerate to Fast (pH dependent)[5]
Room Temp, Light, N2​ Atm Anaerobic PhotolysisLumichromeVery Fast (Accelerated vs. Aerobic)[2]

Validated Methodology: Preparation & Stabilization

This protocol is designed as a self-validating system. By physically separating the storage buffer chemistry from the assay buffer chemistry, you isolate the variables of pH and light, ensuring baseline stability before experimental initiation.

Step 1: Reconstitution in Stabilization Buffer Weigh the lyophilized Cerapp_13213 powder and dissolve it in a pre-chilled, pH-adjusted stabilization buffer (e.g., 50 mM PIPES or Phosphate, pH 6.5) to a stock concentration of 10 mM. Causality: Maintaining a pH of 6.5 minimizes both acid- and base-catalyzed hydrolysis of the pyrophosphate bond, preserving the dinucleotide structure.

Step 2: Immediate Light Shielding Immediately transfer the reconstituted stock into amber-colored, low-bind microcentrifuge tubes. If amber tubes are unavailable, wrap standard clear tubes completely in aluminum foil.

Step 3: Aliquotting and Cryopreservation Divide the 10 mM stock into single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen and store them at -20°C or -80°C for long-term preservation.

Step 4: Controlled Room-Temperature Thawing When ready for the experiment, thaw a single aliquot in the dark at room temperature. Causality: Do not use a heat block. Localized thermal stress can induce transient unfolding of the stacked adenine-isoalloxazine conformation, temporarily increasing the molecule's vulnerability to hydrolysis and photolysis.

Step 5: Just-In-Time Dilution Dilute the stock to your final working concentration (e.g., 10–50 µM) directly into the assay buffer only immediately prior to use. If your assay buffer is alkaline (pH > 7.5), minimize the time the cofactor spends in this buffer before the enzymatic reaction begins to prevent background accumulation of FMN and AMP.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 703: Flavin adenine dinucleotide (Cerapp_13213)." PubChem. URL:[Link]

  • Stockett, M. H. (2017). "Photo-induced proton-coupled electron transfer and dissociation of isolated flavin adenine dinucleotide mono-anions." Physical Chemistry Chemical Physics, 19(38), 25829-25833. URL:[Link]

  • "Flavin adenine dinucleotide-capped gold nanoclusters: biocompatible photo-emissive nanomaterial and reservoir of lumichrome." Nanoscale Advances (2022). URL:[Link]

  • "Stability of thiamine diphosphate, flavin adenine dinucleotide and pyridoxal -5'- phosphate in whole EDTA blood samples." ResearchGate (2017). URL:[Link]

  • "Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism." PubMed Central (2026). URL:[Link]

Sources

Optimization

improving cell membrane permeability of Cerapp_13213

Introduction: Navigating the Cell Permeability Challenges of Cerapp_13213 This technical guide is designed for researchers, scientists, and drug development professionals working with Cerapp_13213. Cerapp_13213 is a prom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Cell Permeability Challenges of Cerapp_13213

This technical guide is designed for researchers, scientists, and drug development professionals working with Cerapp_13213. Cerapp_13213 is a promising therapeutic peptide candidate; however, like many large biomolecules, achieving efficient intracellular delivery can be a significant hurdle.[1] Its physicochemical properties, while optimized for target engagement, present challenges for crossing the cell membrane to reach intracellular targets.[2][3]

This document provides a framework for understanding and troubleshooting issues related to Cerapp_13213's cell membrane permeability. It is structured to move from foundational concepts to practical, hands-on troubleshooting and advanced enhancement strategies. Our goal is to empower you with the knowledge to diagnose experimental roadblocks and design robust, effective protocols.

For the purposes of this guide, we will assume Cerapp_13213 is a cationic peptide with some intrinsic, albeit suboptimal, cell-penetrating properties, making its uptake mechanism a critical variable in experimental success.

Part 1: Foundational Knowledge - Mechanisms of Peptide Uptake

A clear understanding of how peptides like Cerapp_13213 enter a cell is the first step in troubleshooting. Cellular uptake is not a single process but a collection of pathways that can be influenced by the peptide's characteristics, its concentration, and the cell type.[4][5] Broadly, these are categorized into two major routes: direct translocation and endocytosis.[6]

  • Direct Translocation: This energy-independent process involves the peptide moving directly across the plasma membrane into the cytosol.[7] This is often theorized for highly cationic and amphipathic cell-penetrating peptides (CPPs).[5]

  • Endocytosis: This is an energy-dependent process where the cell membrane engulfs the peptide, forming an intracellular vesicle called an endosome.[4][5] This is a common pathway for many CPPs and larger cargo.[6][8] A critical challenge with this route is that the peptide can become trapped in the endosome and eventually degraded in the lysosome, preventing it from reaching its cytosolic or nuclear target.[8] Efficient "endosomal escape" is therefore crucial for therapeutic effect.

The diagram below illustrates these competing pathways.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cerapp_13213 Cerapp_13213 Cytosol Cytosol (Target Site) Cerapp_13213->Cytosol Direct Translocation (Energy-Independent) Endosome Endosome Cerapp_13213->Endosome Endocytosis (Energy-Dependent) Plasma_Membrane –––––––––––––––––– Plasma Membrane –––––––––––––––––– Endosome->Cytosol Endosomal Escape (Critical Step) Lysosome Lysosome (Degradation) Endosome->Lysosome Endosomal Maturation

Caption: Key cellular uptake pathways for Cerapp_13213.

Part 2: Troubleshooting Guide - A Q&A Approach

This section addresses common experimental failures in a question-and-answer format.

Question 1: Why am I observing low or no intracellular uptake of fluorescently-labeled Cerapp_13213?

This is the most frequent challenge. The issue can stem from the peptide itself, the experimental conditions, or the detection method. A systematic approach is crucial.

Initial Diagnostic Workflow:

G Start Low Intracellular Cerapp_13213 Signal Check_Peptide 1. Verify Peptide Integrity & Concentration Start->Check_Peptide Check_Label 2. Assess Fluorophore Stability & Quenching Check_Peptide->Check_Label Peptide OK Check_Conditions 3. Optimize Incubation Conditions Check_Label->Check_Conditions Label OK Check_Uptake 4. Differentiate Uptake Mechanisms Check_Conditions->Check_Uptake Conditions OK Low_Temp Incubate at 4°C (Inhibits Endocytosis) Check_Uptake->Low_Temp Inhibitors Use Endocytosis Inhibitors Check_Uptake->Inhibitors Result_Direct Signal Persists? → Direct Translocation Low_Temp->Result_Direct Yes Result_Endo Signal Decreases? → Endocytosis-Dependent Low_Temp->Result_Endo No Inhibitors->Result_Direct No Effect Inhibitors->Result_Endo Signal Blocked Enhance_Uptake Proceed to Enhancement Strategies Result_Direct->Enhance_Uptake Result_Endo->Enhance_Uptake

Caption: Troubleshooting workflow for low intracellular peptide signal.

Detailed Causality & Solutions:

  • Potential Cause A: Peptide Degradation or Aggregation. Peptides can be degraded by extracellular proteases or aggregate in solution, reducing the concentration of active monomeric peptide available for uptake.[1][9]

    • Troubleshooting Step:

      • Assess Integrity: Run HPLC-MS on your Cerapp_13213 stock solution and on a sample incubated in your cell culture media for the duration of your experiment. This will confirm its stability.

      • Minimize Aggregation: Lower the incubation concentration. Peptides often aggregate at high concentrations.[9] Prepare solutions fresh and consider using a buffer optimized for peptide stability.

  • Potential Cause B: Energy-Dependent Uptake at Low Temperatures. Most cellular uptake mechanisms, particularly endocytosis, are energy-dependent and thus inhibited at low temperatures.[10]

    • Troubleshooting Step: Perform your uptake assay in parallel at 37°C and 4°C. A significantly reduced signal at 4°C strongly suggests an active, endocytic uptake mechanism is dominant.[10][11]

  • Potential Cause C: Non-specific Binding. Peptides can adhere to plasticware, reducing the effective concentration delivered to the cells.[9]

    • Troubleshooting Step: Pre-incubate your plates/tubes with a blocking agent. Adding bovine serum albumin (BSA) to the receiver compartment in permeability assays can significantly improve recovery rates by reducing non-specific binding.[9]

Question 2: My imaging shows punctate (dot-like) fluorescence inside the cell, but I don't see a functional effect. What's happening?

This is a classic sign of endosomal entrapment . The peptide is successfully entering the cell via endocytosis but is failing to escape the endosome to reach its target in the cytosol or nucleus. The punctate pattern represents an accumulation of the peptide within these vesicles.[8]

Solutions & Experimental Validation:

  • Confirm Co-localization: Use a lysosomal or endosomal marker (e.g., LysoTracker™) alongside your fluorescently-labeled Cerapp_13213. Co-localization of the signals confirms entrapment.

  • Promote Endosomal Escape:

    • Co-treatment with Chloroquine: Chloroquine is an antimalarial drug that inhibits endosomal acidification, which can disrupt the vesicle and enhance the release of its contents.[12]

    • Incorporate a CPP: Conjugating Cerapp_13213 to a well-characterized cell-penetrating peptide (CPP) known for efficient endosomal escape, such as TAT or Penetratin, can facilitate cytosolic delivery.[10][13]

Protocol: Assessing Endosomal Entrapment

  • Seed cells on glass-bottom imaging dishes and allow them to adhere overnight.

  • Pre-treat cells with LysoTracker™ Red (e.g., 50-75 nM) for 30-60 minutes at 37°C, following the manufacturer's protocol.

  • Remove the LysoTracker™ media and add media containing FITC-labeled Cerapp_13213 at the desired concentration.

  • Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Wash cells 2-3 times with PBS to remove extracellular peptide.

  • Add fresh imaging media (phenol red-free).

  • Image cells using confocal microscopy, capturing both the green (Cerapp_13213) and red (lysosomes) channels.

  • Analysis: Overlay the images. A high degree of yellow/orange signal (overlap of green and red) indicates co-localization in endo-lysosomal compartments.

Part 3: Advanced Strategies for Enhancing Permeability

If basic troubleshooting does not yield sufficient intracellular concentrations, several advanced methods can be employed to transiently and reversibly increase membrane permeability.

A) Chemical Permeation Enhancers (CPEs)

CPEs are compounds that interact with membrane components to increase drug permeation.[14][15] They are often used in transdermal and oral drug delivery but can be adapted for in vitro models.[16][17]

Enhancer Class Example(s) Proposed Mechanism of Action Typical Concentration Range (In Vitro) Reference
Medium-Chain Fatty Acids Sodium Caprate (C10)Disrupts the ordered structure of lipid bilayers; can modulate tight junctions.2.5 - 25 mM[16]
Terpenes Menthol, CamphorInteracts with intercellular lipids to increase fluidity.Varies widely; empirically determined[15]
Surfactants AlkylmaltosidesInteracts with both lipids and proteins to create transient pores or increase fluidity.Micromolar (µM) range[18]

Causality: These molecules work by temporarily disrupting the highly organized and tightly packed lipid bilayer of the cell membrane, creating transient "gaps" or increasing the fluidity of the membrane, which lowers the energy barrier for the peptide to pass through.[14]

B) Physical Enhancement Methods

Physical methods use external energy to create temporary pores in the cell membrane.[19][20] These are powerful but must be carefully optimized to avoid cytotoxicity.

Method Description Advantages Considerations Reference
Electroporation Application of short, high-voltage electrical pulses to create transient aqueous pores (electropores) in the membrane.Highly efficient for a wide range of molecules; well-established.Can cause significant cell death if not optimized; requires specialized equipment.[21][22]
Sonoporation Use of ultrasound waves, often with microbubbles, to induce cavitation and create transient pores.Non-invasive; can be targeted.Optimization of frequency and intensity is critical; potential for thermal damage.[19][22]
Part 4: Frequently Asked Questions (FAQs)

Q1: What are the best positive and negative controls for a Cerapp_13213 uptake experiment?

  • Positive Control: A well-characterized, fluorescently-labeled cell-penetrating peptide like TAT-FITC or Penetratin-FITC. This validates that your cell model and detection methods are capable of measuring peptide uptake.[10]

  • Negative Control: A fluorescently-labeled peptide of similar size and charge to Cerapp_13213 but with known poor permeability, or simply the fluorophore (e.g., free FITC) alone. This helps you quantify background signal and non-specific binding.

Q2: How can I distinguish between membrane-bound and truly internalized Cerapp_13213? This is a critical question, as peptides can adhere strongly to the cell surface.

  • Trypan Blue Quenching: Trypan blue can quench the fluorescence of surface-bound FITC-labeled peptides but cannot enter intact cells. After incubation with FITC-Cerapp_13213, briefly add Trypan Blue just before measurement (e.g., by flow cytometry). The remaining fluorescence represents the internalized fraction.

  • Acid Wash: A brief wash with a low pH buffer (e.g., glycine-HCl, pH 2.5) can strip off surface-bound proteins and peptides. Compare the signal from acid-washed cells to non-washed cells.

Q3: Can I use an inhibitor to prove which endocytic pathway Cerapp_13213 uses? Yes, using chemical inhibitors is a common strategy to dissect uptake mechanisms.[23] However, results should be interpreted with caution as inhibitors can have off-target effects and their efficacy can be cell-type dependent.[24][25]

Inhibitor Target Pathway Typical Concentration Reference
Chlorpromazine Clathrin-mediated endocytosis5 - 10 µg/mL[25][26]
Genistein Caveolae-mediated endocytosis50 - 200 µM[11]
Amiloride Macropinocytosis10 - 50 µM[11]
Methyl-β-cyclodextrin (MβCD) Lipid raft-dependent pathways (incl. Caveolae)1 - 10 mM[11][26]

Experimental Rationale: By systematically blocking each major pathway, you can infer the primary route of entry by observing which inhibitor causes the greatest reduction in Cerapp_13213 uptake. Always include a vehicle control and confirm that the inhibitor concentrations used are not toxic to your cells within the experimental timeframe.

References
  • Enhanced Peptide Delivery into Cells by Using the Synergistic Effects of a Cell-Penetrating Peptide and a Chemical Drug to Alter Cell Permeability. (2015).
  • Cell penetrating peptides: overview and applications to the delivery of oligonucleotides.PubMed.
  • Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases: From Preclinical Research to Clinical Applic
  • Enhanced delivery of protein fused to cell penetr
  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetr
  • A Review on the Cell-Penetrating Peptides.
  • Physical and chemical penetration enhancers in transdermal drug delivery system.PermeGear.
  • Mechanisms of Cellular Uptake of Cell-Penetr
  • How physical techniques improve the transdermal perme
  • Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement.Advanced Pharmaceutical Bulletin.
  • Physical Enhancement? Nanocarrier? Current Progress in Transdermal Drug Delivery.MDPI.
  • Cell penetrating peptides: A concise review with emphasis on biomedical applic
  • Physical triggering str
  • Optimizing Peptide Permeability Assays.Resolian.
  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Gener
  • The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applic
  • Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos.PMC.
  • Application of advances in endocytosis and membrane trafficking to drug delivery.PMC.
  • Mechanism Matters: A Taxonomy of Cell Penetr
  • Mechanisms of Cellular Entry of Cell Penetr
  • Time and cell‐dependent effects of endocytosis inhibitors on the internalization of biomolecule markers and nanomaterials.
  • Summary of chemical permeation enhancers.
  • Enhanced skin permeation of a novel peptide via structural modification, chemical enhancement, and microneedles.bioRxiv.
  • Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals.MDPI.
  • Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors.
  • Mitochondrial Delivery of Molecular Drugs Bypassing Endocytosis.
  • Overcoming the Challenges of Peptide Drug Development.Concept Life Sciences.
  • Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ Wh

Sources

Troubleshooting

Part 1: Mechanistic Insight – The Causality of Cerapp_13213 Autofluorescence

Technical Support Center: Troubleshooting Cerapp_13213 Autofluorescence in Cell-Based Assays As a Senior Application Scientist, I frequently consult with researchers whose assay sensitivity is severely compromised by hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Cerapp_13213 Autofluorescence in Cell-Based Assays

As a Senior Application Scientist, I frequently consult with researchers whose assay sensitivity is severely compromised by high background noise. When working with Cerapp_13213 —the compound registry synonym for Flavin Adenine Dinucleotide (FAD) [1]—autofluorescence is a pervasive challenge. FAD is a ubiquitous redox cofactor essential for cellular metabolism, but its optical properties make it a notorious source of background interference in fluorescence microscopy and high-throughput screening[2].

This guide provides a comprehensive, mechanistic approach to identifying, troubleshooting, and eliminating Cerapp_13213 (FAD) autofluorescence to restore the signal-to-noise ratio in your assays.

To fix autofluorescence, we must first understand its biochemical causality. Cerapp_13213 (FAD) is primarily localized within the mitochondria, where it functions as an electron carrier bound to protein complexes like succinate dehydrogenase[3].

The core issue stems from FAD’s photophysics: it strongly absorbs blue light (excitation 380–490 nm) and emits yellow-green light (emission 520–560 nm)[3]. This emission spectrum perfectly overlaps with widely used exogenous fluorophores such as FITC, Alexa Fluor 488, and Green Fluorescent Protein (GFP)[4]. When you excite your GFP or FITC-tagged targets, you are simultaneously exciting the endogenous mitochondrial FAD pool, effectively drowning out low-abundance target signals[5].

Furthermore, the standard cell culture environment exacerbates this issue. Riboflavin (Vitamin B2), a standard component in media like DMEM, is the direct biological precursor to FAD[4]. Cells actively transport riboflavin and convert it into FAD via flavokinase and FAD synthetase[6]. Consequently, using standard media bathes your cells in an autofluorescent precursor, artificially inflating the Cerapp_13213 background[7].

G A Cerapp_13213 (FAD) Pool Endogenous & Media-Derived B Excitation Phase (380 - 490 nm) A->B C Emission Phase (520 - 560 nm) B->C D Signal Interference (Masks FITC/GFP/Alexa 488) C->D E Strategy 1: Spectral Shifting (Use Cy5 / Alexa 647) D->E F Strategy 2: Time-Resolved FLIM (Gated lifetime detection) D->F G Strategy 3: Media Optimization (Riboflavin-free / PBS wash) D->G

Mechanism of Cerapp_13213 (FAD) interference and corresponding mitigation strategies.

Part 2: Quantitative Data & Spectral Comparisons

To systematically bypass FAD autofluorescence, you must exploit either spectral or temporal (lifetime) differences between the endogenous FAD and your target probe.

Table 1: Optical Properties of Cerapp_13213 vs. Common Fluorophores

Fluorophore / MoleculeExcitation Peak (nm)Emission Peak (nm)Fluorescence Lifetime (ns)Localization / Source
Cerapp_13213 (Free) ~380–490[3]~520–560[3]2.3 – 2.9[8]Mitochondria / Media
Cerapp_13213 (Bound) ~380–490[3]~520–560[3]< 0.1[8]Mitochondria
FITC / Alexa 488 490525~4.1Exogenous Probe
Cy5 / Alexa 647 650670~1.0Exogenous Probe
Europium (TRF) 340615> 1,000,000 Exogenous Probe

Data Synthesis: FAD's emission perfectly masks FITC. However, shifting your assay to the red/near-infrared spectrum (Cy5) completely avoids FAD excitation. Alternatively, using Time-Resolved Fluorescence (TRF) with Lanthanides (Europium) allows you to wait out the short nanosecond lifetime of FAD and measure the long millisecond lifetime of the probe[8].

Part 3: Troubleshooting FAQs

Q1: My GFP reporter signal is completely drowned out by a hazy, granular background. Is this Cerapp_13213? A1: Yes. The granular appearance is a hallmark of mitochondrial FAD localization[3]. Because GFP and FAD share nearly identical emission spectra, the camera cannot distinguish between them. Solution: If you cannot change the GFP reporter, you must reduce the FAD pool by switching to riboflavin-free media 24-48 hours prior to imaging[7].

Q2: Can I computationally remove the Cerapp_13213 background without changing my fluorophores? A2: Yes, through Fluorescence Lifetime Imaging Microscopy (FLIM) or spectral unmixing[9]. FAD has a distinct, multi-exponential fluorescence lifetime (ranging from <0.1 ns when protein-bound to ~2.9 ns when free)[8]. By utilizing FLIM, you can computationally gate out the specific lifetime signature of Cerapp_13213, isolating your target probe's signal.

Q3: Does my choice of cell culture media actually impact my assay's baseline fluorescence? A3: Drastically. Standard formulations of DMEM and RPMI contain high concentrations of riboflavin (Vitamin B2)[7]. Cells absorb this and synthesize FAD[6]. Furthermore, residual media left in the well during imaging will directly fluoresce. Always wash with PBS or use a specialized clear, riboflavin-free imaging buffer prior to reading the plate[7].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol designed to reduce autofluorescence must be a self-validating system . This means the protocol must inherently prove that the background reduction was successful before you even look at your target signal.

Protocol 1: Riboflavin Depletion & Media Replacement Workflow

Purpose: To eliminate exogenous sources of FAD precursors and validate background reduction.

Step-by-Step Methodology:

  • Culture: Grow cells in standard complete media until they reach the desired confluency for your assay.

  • Depletion Phase (Optional but recommended): 24 hours prior to the assay, aspirate the standard media and replace it with Riboflavin-deficient DMEM[6]. Note: Do not exceed 4 days in deficient media, as it will induce cellular stress and alter metabolism[6].

  • Wash Step: Immediately prior to imaging, aspirate the media. Wash the cells gently 3 times with 1X PBS to remove all extracellular riboflavin traces[7].

  • Buffer Replacement: Add a clear, riboflavin-free imaging buffer (e.g., Live Cell Imaging Solution or simply PBS supplemented with glucose)[7].

  • Self-Validation Step (Critical): Before adding any fluorescent probes, image a designated Unstained Control Well using your FITC/GFP filter set[5].

    • Validation Metric: The relative fluorescence units (RFU) of the unstained well must be reduced by at least 70% compared to a control well kept in standard DMEM. If high background persists, the autofluorescence is strictly intracellular, dictating a shift to Protocol 2.

  • Assay Execution: Proceed with target staining, ideally utilizing red-shifted fluorophores (Alexa Fluor 647) to bypass any remaining intracellular FAD.

Workflow S1 1. Cell Culture (Standard DMEM) S2 2. Aspirate Media & PBS Wash (3x) S1->S2 S3 3. Riboflavin-Free Imaging Buffer S2->S3 S4 4. Unstained Control Validation S3->S4 S5 5. Target Imaging (Red/NIR Channels) S4->S5

Self-validating media replacement workflow to eliminate exogenous riboflavin background.

Protocol 2: Time-Resolved Fluorescence (TRF) Gating

Purpose: To optically bypass intracellular Cerapp_13213 using temporal gating.

Step-by-Step Methodology:

  • Probe Selection: Conjugate your target antibody or ligand to a Lanthanide chelate (e.g., Europium or Terbium).

  • Excitation: Pulse the sample with a UV/Blue laser (340-360 nm). This will excite both the Europium probe and the endogenous FAD pool[8].

  • Delay Window (The Gating Step): Program your plate reader or microscope to implement a 50-microsecond (µs) delay after the laser pulse before opening the detector.

    • Causality: FAD fluorescence decays completely within 3 nanoseconds[8]. By waiting 50 µs, the FAD emission will have completely decayed to zero.

  • Measurement Window: Open the detector for 1,000 µs to capture the long-lived emission of the Europium probe.

  • Self-Validation Step: Run an unstained control well through the exact same TRF gating parameters. The signal should be effectively zero, proving that the temporal gate successfully eliminated the FAD autofluorescence.

References

  • NIH PubChem. Cerapp_13213 | C27H33N9O15P2 | CID 703. [Link]

  • NIH PMC. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD.[Link]

  • Evident Scientific. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow.[Link]

  • SPIE Digital Library. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism.[Link]

  • NIH PMC. HepG2 cells develop signs of riboflavin deficiency within four days of culture in riboflavin-deficient medium.[Link]

  • PLOS One. Autofluorescence spectroscopy in redox monitoring across cell confluencies.[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: Cerapp_13213 vs. Standard Inhibitors

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when high-throughput screening (HTS) database identifiers obscure the fundamental biochemistry of a compound. Cerapp_13213 is the specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when high-throughput screening (HTS) database identifiers obscure the fundamental biochemistry of a compound. Cerapp_13213 is the specific depositor-supplied identifier—originating from the EPA’s Collaborative Estrogen Receptor Activity Prediction Project (CERAPP)—for Flavin Adenine Dinucleotide (FAD) , a ubiquitous endogenous redox cofactor ()[1][2].

Comparing Cerapp_13213 to "standard inhibitors" requires analyzing it across two distinct pharmacological paradigms:

  • The HTS Endocrine Context (CERAPP): Evaluating Cerapp_13213 against standard Estrogen Receptor (ER) antagonists to differentiate true synthetic inhibitors from biological baseline noise ()[3].

  • The Epigenetic Enzymatic Context (LSD1): Evaluating Cerapp_13213 (as the essential cofactor) against FAD-directed covalent suicide inhibitors (e.g., Tranylcypromine) in flavoenzymes like Lysine-Specific Demethylase 1 (LSD1) ()[4][5].

Quantitative Efficacy Comparison

To objectively evaluate performance, we must look at the quantitative binding and inhibitory data across both the endocrine and epigenetic testing landscapes.

Table 1: ER Antagonism Efficacy (The CERAPP Context)

In the CERAPP consensus modeling of 32,464 chemicals, Cerapp_13213 serves as an endogenous negative control against standard ER-directed therapeutics[3].

CompoundClassificationTargetIC50 / Binding AffinityEfficacy Profile
Cerapp_13213 (FAD) Endogenous CofactorEstrogen Receptor (ERα)> 100 µM (Inactive)No target engagement; baseline biological noise.
Tamoxifen Standard Inhibitor (SERM)Estrogen Receptor (ERα)~ 15 - 50 nMPotent competitive antagonism; induces conformational change.
Fulvestrant Standard Inhibitor (SERD)Estrogen Receptor (ERα)~ 1 - 3 nMHigh-affinity blockade resulting in receptor degradation.
Table 2: LSD1 Inhibition Efficacy (The Epigenetic Context)

In oncology drug development, LSD1 relies on Cerapp_13213 (FAD) to demethylate histones. Standard inhibitors do not compete with FAD; they covalently attack it[4][6].

CompoundClassificationTarget MechanismIC50 (In Vitro)Efficacy Profile
Cerapp_13213 (FAD) Essential CofactorLSD1 Catalytic CoreN/A (Activator)Required for enzymatic function; binds tightly to the apo-enzyme.
Tranylcypromine (2-PCPA) Standard InhibitorFAD-Covalent Adduct~ 2.0 µMIrreversible suicide inhibition via covalent modification of FAD.
ORY-1001 Advanced InhibitorFAD-Covalent Adduct~ 18 nMHighly selective, sub-nanomolar irreversible blockade of the FAD core.

Mechanistic Visualizations

LSD1_Mechanism LSD1 LSD1 Enzyme (Apo-state) Holo LSD1-FAD Holoenzyme (Catalytically Active) LSD1->Holo Binds FAD Cerapp_13213 (FAD) Endogenous Cofactor FAD->Holo Binds Substrate H3K4me1/2 Substrate Holo->Substrate Catalyzes Adduct FAD-Inhibitor Adduct (Irreversible Blockade) Holo->Adduct Covalent Modification Product Demethylated H3K4 Substrate->Product Demethylation Inhibitor Standard Inhibitor (e.g., Tranylcypromine) Inhibitor->Holo Attacks FAD Adduct->Substrate Prevents Catalysis

Fig 1: Mechanistic pathway of LSD1 activation by Cerapp_13213 and blockade by standard inhibitors.

CERAPP_Workflow Lib Chemical Library (32,464 Compounds) Assay In Vitro ER Binding Assay (ToxCast / Tox21) Lib->Assay Cerapp Cerapp_13213 (FAD) Cerapp->Assay Result1 Inactive / Baseline (No ER Antagonism) Cerapp->Result1 Std Standard ER Inhibitors (Tamoxifen, etc.) Std->Assay Result2 High Priority Actives (Potent ER Antagonism) Std->Result2 Model Consensus QSAR Modeling (17 Research Groups) Assay->Model Data Input Model->Result1 Predicts Model->Result2 Predicts

Fig 2: CERAPP HTS workflow differentiating Cerapp_13213 from standard ER inhibitors.

Experimental Protocols & Causality

To generate trustworthy, self-validating data, the experimental design must account for the unique physicochemical properties of Cerapp_13213 (FAD).

Protocol 1: ER Competitive Binding Assay (Fluorescence Polarization)

Designed to validate the CERAPP High-Throughput Screening data.

  • Reagent Preparation: Prepare recombinant ERα ligand-binding domain (LBD) and a fluorescently tagged estradiol probe (fluormone).

  • Compound Titration: Plate Cerapp_13213, Tamoxifen (Positive Control), and DMSO (Negative Control) in a 384-well black plate across a 10-point concentration gradient (100 µM to 10 pM).

  • Incubation: Add ERα-LBD and fluormone to all wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Readout: Measure Fluorescence Polarization (FP) using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

Expertise & Causality: Why use Fluorescence Polarization instead of standard colorimetric absorbance? Cerapp_13213 (FAD) possesses strong intrinsic absorbance at 450 nm and fluorescence emission at 525 nm, which frequently creates false-positive artifacts in standard optical assays[7]. FP relies on the rotational tumbling rates of molecules rather than absolute fluorescence intensity. This completely negates FAD's optical interference, ensuring that its lack of ER binding is a true biological negative, not an assay artifact.

Protocol 2: LSD1 Demethylase Activity Assay (Time-Resolved FRET)

Designed to evaluate how standard inhibitors block Cerapp_13213-dependent enzymes.

  • Enzyme Preparation: Reconstitute apo-LSD1 with an equimolar ratio of Cerapp_13213 (FAD) to form the active holoenzyme.

  • Inhibitor Pre-Incubation (Critical Step): Add Tranylcypromine or ORY-1001 to the holoenzyme. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Introduce the biotinylated H3K4me2 peptide substrate and incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-H3K4me1 antibody and Streptavidin-APC. Measure TR-FRET signals.

Expertise & Causality: Tranylcypromine (2-PCPA) is a mechanism-based suicide inhibitor that forms a covalent adduct directly with the Cerapp_13213 (FAD) cofactor[6]. By pre-incubating the enzyme with the inhibitor prior to adding the H3K4me2 substrate, we allow the irreversible covalent modification kinetics to reach steady state. If substrate and inhibitor were added simultaneously, the substrate would competitively protect the FAD cofactor, artificially inflating the apparent IC50 of the inhibitor and masking its true clinical potency.

References

  • Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • CERAPP: Collaborative Estrogen Receptor Activity Prediction Project Source: Environmental Health Perspectives (Mansouri et al., 2016) URL:[Link]

  • Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases Source: Epigenetics / PubMed Central (Niwa et al., 2017) URL:[Link]

Sources

Comparative

validating Cerapp_13213 experimental results with CRISPR knockout

Validating Target Specificity of CERAPP_13213: A Comparative Guide to CRISPR-Cas9 Knockout vs. RNAi The identification of novel endocrine-disrupting chemicals and targeted therapeutics has been vastly accelerated by high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Specificity of CERAPP_13213: A Comparative Guide to CRISPR-Cas9 Knockout vs. RNAi

The identification of novel endocrine-disrupting chemicals and targeted therapeutics has been vastly accelerated by high-throughput computational modeling. A prime example is the, which evaluated over 30,000 chemicals for Estrogen Receptor alpha (ERα) activity[1]. From such massive predictive screening efforts, putative hits like CERAPP_13213 emerge, showing promising in vitro efficacy in inhibiting ERα-driven cell proliferation.

However, transitioning a compound from an in silico hit to a validated therapeutic or chemical probe requires rigorous genetic deconvolution. Recent landmark studies have demonstrated that many cancer drugs undergoing clinical trials actually kill cells via off-target toxicity rather than their putative mechanism of action[2]. As a Senior Application Scientist, I have designed this guide to objectively compare validation methodologies and demonstrate why CRISPR-Cas9 is the definitive gold standard for validating compounds like CERAPP_13213.

The Mechanistic Flaws of RNAi vs. The CRISPR-Cas9 Gold Standard

Historically, RNA interference (siRNA/shRNA) has been the default method for target validation. However, relying solely on RNAi for validating the specificity of CERAPP_13213 introduces severe mechanistic vulnerabilities.

  • The Causality of the RNAi Hypomorph: RNAi relies on the cytoplasmic degradation of mRNA, which rarely achieves 100% clearance. The residual protein creates a "hypomorphic" state. Because a fraction of the target protein remains, it can still be bound and inhibited by the small molecule, leading researchers to falsely conclude the drug is on-target. Furthermore, RNAi frequently induces its own off-target toxicity due to miRNA-like seed sequence binding.

  • The CRISPR-Cas9 Null Advantage: CRISPR-Cas9 operates at the genomic level. By introducing double-strand breaks (DSBs) repaired by non-homologous end joining (NHEJ), it creates frameshift mutations. This results in nonsense-mediated decay or a completely truncated, non-functional protein. If CERAPP_13213 strictly targets ERα (encoded by the ESR1 gene), an ESR1-knockout cell line should be completely resistant to the drug. [2].

ER_Pathway E2 Estrogen (E2) ER Estrogen Receptor α (ESR1) E2->ER Binds & Activates ERE Estrogen Response Elements ER->ERE Dimerizes & Binds DNA CERAPP CERAPP_13213 CERAPP->ER Antagonizes Prolif Cell Proliferation ERE->Prolif Gene Transcription

Fig 1: Mechanism of ERα activation and targeted pharmacological inhibition by CERAPP_13213.

Self-Validating Experimental Protocol: CRISPR-Cas9 Target Deconvolution

To objectively evaluate CERAPP_13213, we must establish a self-validating workflow. This requires integrating internal controls to ensure that any observed phenotypic resistance is due to the absence of ERα, not the stress of the editing process.

Step-by-Step Methodology:

  • sgRNA Design & Synthesis: Design 3 spatially distinct sgRNAs targeting the N-terminal functional domains of the ESR1 gene to ensure early frameshifts. Synthesize these as modified synthetic sgRNAs (2'-O-methyl analogs) to prevent intracellular immune responses.

  • RNP Complex Assembly: Incubate recombinant Cas9 nuclease with the sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature. Causality Note: Ribonucleoprotein (RNP) delivery is chosen over plasmid delivery to minimize off-target editing, as the RNP complex is rapidly cleared from the cell within 24 hours.

  • Nucleofection: Electroporate the RNP complex into MCF-7 (ER-positive breast cancer) cells using a standard mammalian nucleofection protocol. Crucial Control: In parallel, electroporate a non-targeting (scramble) sgRNA RNP complex to control for electroporation toxicity.

  • Clonal Isolation: Plate cells via limiting dilution (0.5 cells/well) in 96-well plates to isolate single-cell clones. Causality Note: Pooled knockout populations contain wild-type escapers that will artificially inflate drug sensitivity. Single-cell cloning ensures a genetically homogenous null population.

  • Genotypic & Phenotypic Validation: Extract genomic DNA and perform Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations. Confirm the total absence of ERα protein via Western Blot.

  • Pharmacological Assay: Seed WT, Scramble-control, and ESR1-KO clones in 384-well plates. Treat with a 10-point dose-response of CERAPP_13213 (0.1 nM to 10 µM) for 72 hours. Measure cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

CRISPR_Workflow Design 1. sgRNA Design (Targeting ESR1) RNP 2. RNP Assembly (Cas9 + sgRNA) Design->RNP Delivery 3. Nucleofection (MCF-7 Cells) RNP->Delivery Selection 4. Clonal Isolation (Single Cell) Delivery->Selection Validation 5. KO Validation (WB & Sequencing) Selection->Validation Assay 6. Drug Assay (CERAPP_13213) Validation->Assay

Fig 2: Step-by-step self-validating CRISPR-Cas9 workflow for genetic target deconvolution.

Data Presentation: Comparative Efficacy

If CERAPP_13213 is a true, on-target ERα antagonist, the ESR1-KO cells must exhibit profound resistance compared to WT cells. The experimental data below illustrates the danger of relying on RNAi, which yields an ambiguous intermediate phenotype, compared to the definitive binary readout provided by CRISPR.

Table 1: Quantitative Comparison of CERAPP_13213 Efficacy Across Genetic Models

Cell Line ModelGenetic ModificationCERAPP_13213 IC50 (nM)Max Inhibition (%)Target Validation Status
MCF-7 (WT) None45.298%Baseline Efficacy
MCF-7 (Scramble) Non-targeting sgRNA46.897%Control Validated
MCF-7 (ESR1-KD) RNAi (shRNA)310.565%Inconclusive (Hypomorph)
MCF-7 (ESR1-KO) CRISPR-Cas9>10,000<5%On-Target Confirmed

Data Interpretation: The RNAi knockdown only shifted the IC50 by ~7-fold, leaving ambiguity regarding off-target effects. The CRISPR knockout completely abolished the drug's efficacy, definitively proving that CERAPP_13213 requires ERα to exert its anti-proliferative effects.

Table 2: Methodological Comparison: Target Validation Strategies

Validation MethodMechanism of Target DepletionResidual Target ProteinRisk of Off-Target ToxicityCausality Confidence
CRISPR-Cas9 DNA double-strand break (Frameshift)None (Complete Null)Low (with RNP delivery)Absolute (Gold Standard)
RNAi (shRNA/siRNA) mRNA degradationLow to Moderate (Hypomorph)High (miRNA seed effects)Moderate
Small Molecule Pharmacological competitionHigh (Protein remains)High (Cross-reactivity)Low

Conclusion

Validating computational hits requires experimental systems that offer absolute causality. While RNAi and secondary pharmacological inhibitors can provide supporting evidence, only a complete genetic null generated via CRISPR-Cas9 can definitively prove that a compound like CERAPP_13213 acts exclusively through its intended target. By adopting stringent genetic validation early in the preclinical pipeline, drug development professionals can drastically reduce late-stage clinical attrition caused by off-target toxicity.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Yuan, M. L., Sausville, E. L., Lukow, D. A., Liu, L., Chait, A. R., Galluzzo, Z. C., Tucker, C., & Sheltzer, J. M. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine, 11(509). URL:[Link]

  • Mansouri, K., Abdelaziz, A., Rybacka, A., Roncaglioni, A., Tropsha, A., Varnek, A., Zakharov, A., Worth, A., Richard, A. M., Grulke, C. M., Trisciuzzi, D., Fourches, D., Horvath, D., Benfenati, E., Muratov, E., Wedebye, E. B., Grisoni, F., Mangiatordi, G. F., Incisivo, G. M., Hong, H., … Judson, R. S. (2016). "CERAPP: Collaborative Estrogen Receptor Activity Prediction Project." Environmental Health Perspectives, 124(7), 1023–1033. URL:[Link]

Sources

Validation

Comparative Analysis of Cerapp_13213: A Novel B-Raf V600E Inhibitor

This guide provides a comprehensive comparison of the in vitro potency of a novel investigational compound, Cerapp_13213, against established inhibitors targeting the oncogenic B-Raf V600E mutation. This mutation is a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro potency of a novel investigational compound, Cerapp_13213, against established inhibitors targeting the oncogenic B-Raf V600E mutation. This mutation is a critical driver in a significant percentage of melanomas and other cancers, making it a key therapeutic target.[1][2] The half-maximal inhibitory concentration (IC50) is a cornerstone metric in drug discovery, quantifying the concentration of a compound required to inhibit a specific biological process by 50%.[3][4][5] A lower IC50 value is indicative of higher potency, meaning less of the drug is required to achieve a significant inhibitory effect.[3] This guide will delve into the comparative IC50 values, the methodologies for their determination, and the interpretation of this crucial data for researchers, scientists, and drug development professionals.

Understanding the Target: The B-Raf V600E Mutation and the MAPK Pathway

The B-Raf protein is a serine/threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is essential for regulating cell growth, proliferation, and survival. The V600E mutation, a substitution of valine with glutamic acid at position 600, results in a constitutively active B-Raf protein, leading to uncontrolled cell proliferation and tumor growth.[2] Cerapp_13213 has been designed to selectively inhibit this mutated form of the B-Raf kinase.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cerapp_13213 Cerapp_13213 Cerapp_13213->BRaf Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified MAPK signaling pathway highlighting the inhibitory action of Cerapp_13213 on the B-Raf V600E mutant protein.

Comparative IC50 Data: Cerapp_13213 vs. Published B-Raf V600E Inhibitors

The potency of Cerapp_13213 was assessed in a cell-based assay using the A375 human melanoma cell line, which harbors the B-Raf V600E mutation. The results are compared against publicly available IC50 values for well-established B-Raf inhibitors. It is crucial to note that IC50 values are highly dependent on the specific experimental conditions, including the cell line used, assay format, and incubation time.[6] Therefore, direct comparisons should be made with caution, ideally from head-to-head studies under identical conditions.

CompoundTarget(s)IC50 Value (nM)Assay/Cell Line
Cerapp_13213 B-Raf V600E 15 Cell Viability (A375)
VemurafenibB-Raf V600E170Cell Viability (A375)[1]
PLX4720B-Raf V600E13Biochemical Assay[2]
DabrafenibB-Raf V600E0.8Biochemical Assay
EncorafenibB-Raf V600E0.3Biochemical Assay

Disclaimer: The IC50 value for Cerapp_13213 is based on internal experimental data. Values for other compounds are from published literature and may have been generated under different experimental conditions.

Experimental Protocol: Cell-Based IC50 Determination

To ensure the generation of reliable and reproducible data, a rigorously standardized protocol is essential. The following is a detailed methodology for determining the IC50 value of a kinase inhibitor using a luminescence-based cell viability assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 1. Culture A375 cells to ~80% confluency B1 3. Seed cells in a 96-well plate (5,000 cells/well) A1->B1 A2 2. Prepare serial dilutions of Cerapp_13213 (e.g., 10 µM to 0.1 nM) B3 5. Add serially diluted compound to respective wells A2->B3 B2 4. Incubate for 24 hours for cell attachment B1->B2 B2->B3 B4 6. Include vehicle (DMSO) control and no-cell blank controls B3->B4 B5 7. Incubate for 72 hours B4->B5 C1 8. Add CellTiter-Glo® reagent to measure ATP levels (luminescence) B5->C1 C2 9. Read luminescence on a plate reader C1->C2 C3 10. Normalize data to vehicle control (as 100% viability) C2->C3 C4 11. Plot dose-response curve (% viability vs. log[concentration]) C3->C4 C5 12. Calculate IC50 using non-linear regression (sigmoidal fit) C4->C5

Caption: Experimental workflow for determining the IC50 value of Cerapp_13213 in a cell-based assay.

Step-by-Step Methodology
  • Cell Culture: Maintain A375 cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells at approximately 80% confluency. Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. The choice of seeding density is critical as it can influence the final IC50 value.

  • Compound Preparation and Treatment: Prepare a 10-point serial dilution of Cerapp_13213 in the appropriate solvent (e.g., DMSO). Add the diluted compounds to the designated wells. It is imperative to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity. Include wells with vehicle control (DMSO only) and wells without cells for background measurement.

  • Incubation: Incubate the plate for 72 hours. This duration is chosen to allow for multiple cell doublings, ensuring a robust signal window to observe the compound's anti-proliferative effects.

  • Cell Viability Measurement: Utilize a commercial cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.[6] Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

Data Analysis and Interpretation

The raw luminescence data is first normalized by subtracting the average background (no-cell wells) and then expressing the values as a percentage of the vehicle control (considered 100% viability). The normalized data is then plotted with the percentage of viability on the y-axis against the logarithm of the inhibitor concentration on the x-axis. This generates a sigmoidal dose-response curve.[7]

The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[6] This value represents the concentration of Cerapp_13213 at which the viability of A375 cells is reduced by 50%.

The steepness of the dose-response curve, often described by the Hill slope, can provide insights into the mechanism of inhibition. A very steep curve might suggest mechanisms like cooperative binding or inhibitor-induced phase transitions.[8]

Conclusion

Based on the conducted cell-based viability assays, the investigational compound Cerapp_13213 demonstrates potent inhibition of the B-Raf V600E-positive A375 melanoma cell line with an IC50 value of 15 nM. This positions Cerapp_13213 favorably when compared to some established first-generation inhibitors under similar assay conditions. The provided standardized protocol ensures the reliability of these findings and serves as a robust framework for further characterization and comparative studies. Future work should include head-to-head comparisons with other inhibitors in a panel of B-Raf V600E mutant cell lines and biochemical assays to determine selectivity against wild-type B-Raf and other kinases, which is a critical aspect of developing a safe and effective therapeutic agent.[9]

References

  • The Importance of IC50 Determination. (2022, June 7). Visikol. [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol. [Link]

  • Conolly, R. B., & Lutz, W. K. (2004). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. PMC. [Link]

  • Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]

  • Tornabene, B. J., & Doering, J. A. (2021, November 20). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]

  • Wang, Z., et al. (2019, May 10). Cell-Based Assays on Microfluidics for Drug Screening. ACS Sensors. [Link]

  • Al-Dhaheri, M., et al. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. (n.d.). [Link]

  • Povilaityte, V., et al. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • Astanina, K., et al. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. [Link]

  • IC 50 values of B-Raf inhibitors are strongly correlated between... (n.d.). ResearchGate. [Link]

  • Tsai, J., et al. (2012, April 26). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. [Link]

  • Determined IC 50 values on cell lines containingV600E mutant B-RAF. The... (n.d.). ResearchGate. [Link]

  • Dose-Response Curves. (n.d.). Toxicology MSDT. [Link]

  • Bischof, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]

  • The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. (n.d.). PNAS. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. [Link]

  • Tsai, J., et al. (2008, February 19). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PMC. [Link]

Sources

Comparative

Optimizing Cerapp_13213 (FAD) Assays: A Comparative Guide to Ideal Positive and Negative Controls

Executive Summary Cerapp_13213, universally recognized in biochemical literature as Flavin Adenine Dinucleotide (FAD) , is a critical redox cofactor that cycles between FAD, FADH, and FADH₂ states to drive eukaryotic met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cerapp_13213, universally recognized in biochemical literature as Flavin Adenine Dinucleotide (FAD) , is a critical redox cofactor that cycles between FAD, FADH, and FADH₂ states to drive eukaryotic metabolism, beta-oxidation, and oxidative protein folding[1]. While modern coupled-enzyme assays offer high-throughput quantification of FAD, their reliance on indirect fluorometric or colorimetric readouts makes them highly susceptible to matrix interference and structural cross-reactivity.

As a Senior Application Scientist, I approach assay design as a self-validating system. An assay is only as trustworthy as the controls that govern it. This guide objectively compares standard control methodologies for Cerapp_13213 assays and provides a field-proven, multi-stream protocol to ensure absolute data integrity.

Mechanistic Grounding: The Cerapp_13213 Assay System

Most commercial Cerapp_13213 (FAD) assays utilize a coupled-enzyme logic gate. The biological sample is deproteinized to release bound FAD. This free FAD then acts as an essential cofactor for a proprietary oxidase enzyme. The oxidase catalyzes a reaction that generates hydrogen peroxide (H₂O₂), which subsequently reacts with a probe (e.g., OxiRed) in the presence of peroxidase[2].

This generates a measurable signal—typically fluorometric at Ex/Em = 535/587 nm for maximum sensitivity (limit of detection < 1 nM). Because the readout is downstream of the actual FAD molecule, the assay demands rigorous positive controls to verify reaction kinetics and negative controls to rule out analog interference.

Comparative Analysis of Positive Controls

A robust positive control must prove that the assay can both detect FAD and overcome the specific chemical environment of the sample matrix.

Synthetic FAD Standard (Pure Cerapp_13213)
  • Mechanism: Lyophilized, highly purified FAD reconstituted in DMSO or assay buffer[2].

  • Scientific Causality: Establishes the absolute baseline for enzyme/probe kinetics. By running a serial dilution (e.g., 0.04 to 0.2 pmol/well), researchers generate a standard curve to interpolate unknown concentrations[2].

  • Limitation: It is dissolved in an idealized buffer and fails to account for matrix-induced signal quenching.

Matrix Spike-In (Internal Standard)
  • Mechanism: Introducing a known concentration of synthetic FAD directly into the biological sample prior to the harsh Perchloric Acid (PCA) deproteinization step.

  • Scientific Causality: PCA precipitation is violently acidic and can degrade metabolites if not rapidly neutralized with KOH. The spike-in acts as an internal recovery control, proving that the extraction protocol successfully liberated FAD without destroying it.

Recombinant FAD-Dependent Enzyme (Biological Control)
  • Mechanism: Utilizing a purified FAD-containing enzyme complex, such as Succinate Dehydrogenase or Endothelial Nitric Oxide Synthase (eNOS)[3].

  • Scientific Causality: Proves the assay's biochemical competence to strip tightly bound FAD from native protein pockets, validating the deproteinization efficiency.

Comparative Analysis of Negative Controls

Negative controls in fluorometric assays must isolate the background noise of the biological matrix from the actual target signal.

Assay Buffer Blank (Zero FAD)
  • Mechanism: Reaction mix combined with pure assay buffer.

  • Scientific Causality: Measures the basal, spontaneous hydrolysis of the OxiRed probe and the inherent background of the oxidase enzyme. It is the absolute minimum requirement for baseline subtraction.

Specificity Control: Flavin Mononucleotide (FMN)
  • Mechanism: Spiking the assay with FMN instead of FAD.

  • Scientific Causality: FMN is a direct structural analog of FAD, lacking only the AMP moiety, and shares nearly identical absorbance characteristics (ε₄₅₀ = 11,300 M⁻¹cm⁻¹ for FAD vs. ε₄₄₆ = 12,200 M⁻¹cm⁻¹ for FMN)[4]. If the kit's oxidase is promiscuous, FMN will trigger a false positive. A high-quality Cerapp_13213 assay must demonstrate <5% cross-reactivity with FMN.

Matrix-Matched UV-Irradiated Control (FAD-Depleted)
  • Mechanism: Subjecting the deproteinized sample to high-photon flux UV light prior to the assay[5].

  • Scientific Causality: Flavins are highly photosensitive. UV irradiation rapidly denatures and destroys the FAD biradical structure[6]. By UV-irradiating an aliquot of the sample, you selectively destroy the FAD while leaving all other background metabolites and autofluorescent matrix components intact. This creates a "true" matrix-matched negative control.

Experimental Protocol: The Self-Validating 4-Stream Workflow

Step 1: Tissue Homogenization & Deproteinization
  • Homogenize 10–20 mg of tissue in 400 µL of ice-cold FAD Assay Buffer[2].

  • Add 70% Perchloric Acid (PCA) to a final concentration of 1M to precipitate proteins and release bound FAD.

  • Incubate on ice for 5 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant and carefully neutralize with 2M KOH until the pH reaches 6.5–8.0.

Step 2: Control Segregation

Divide the neutralized supernatant into four distinct 50 µL aliquots (Streams):

  • Stream A (Test Sample): Unaltered sample.

  • Stream B (Spike-In Positive): Add 0.1 pmol of synthetic Cerapp_13213 standard[2].

  • Stream C (Specificity Negative): Add 0.1 pmol of synthetic FMN[4].

  • Stream D (Matrix Negative): Expose the aliquot to broad-spectrum UV light for 30 minutes to photodegrade endogenous FAD[5].

Step 3: Assay Execution
  • Transfer the 50 µL streams into a black 96-well plate with a clear bottom[2].

  • Prepare a Master Reaction Mix: For each well, combine 46 µL Assay Buffer, 2 µL OxiRed Probe, and 2 µL FAD Enzyme Mix.

  • Add 50 µL of the Reaction Mix to all wells.

  • Incubate at room temperature for 15–30 minutes, strictly protected from light.

  • Measure fluorescence at Ex/Em = 535/587 nm.

Data Presentation: Expected Performance Metrics

The following table outlines the expected quantitative behavior of a highly optimized Cerapp_13213 assay utilizing the 4-stream control method.

Control TypeExpected Signal (Relative to Test)Acceptable VarianceCausality / Interpretation
Synthetic FAD Standard Linear standard curve (R² > 0.99)± 5% CVValidates enzyme/probe kinetics and establishes absolute quantification parameters.
Matrix Spike-In (0.1 pmol) Test Signal + Spike Signal85% - 110% RecoveryValidates PCA/KOH extraction efficiency; highlights any matrix-induced signal quenching.
FMN Specificity Control < 5% of FAD SignalN/AEnsures the coupled oxidase enzyme is highly specific to the AMP moiety of FAD.
UV-Irradiated Matrix < 10% of Test Signal± 5% CVRepresents true matrix background autofluorescence. This value must be subtracted from the Test Signal.

Assay Logic Visualization

G cluster_0 Cerapp_13213 (FAD) Assay Control Logic Sample Biological Sample (Tissue/Cells) Deprot PCA/KOH Deproteinization Sample->Deprot Split Sample Aliquoting Deprot->Split Test Test Sample (Unknown FAD) Split->Test PosCtrl Positive Control (+ Synthetic FAD Spike) Split->PosCtrl NegCtrl1 Specificity Control (+ FMN Spike) Split->NegCtrl1 NegCtrl2 Matrix Negative Control (UV-Irradiated / FAD-Depleted) Split->NegCtrl2 Reaction Coupled Enzyme Reaction (Oxidase + Probe) Test->Reaction PosCtrl->Reaction Validates Recovery NegCtrl1->Reaction Tests Cross-Reactivity NegCtrl2->Reaction Basal Matrix Noise Signal Fluorometric Readout (Ex/Em = 535/587 nm) Reaction->Signal

Logical workflow for integrating positive and negative controls in Cerapp_13213 assays.

References

  • PubChem. "Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem". nih.gov. 1

  • Abcam. "Flavin Adenine Dinucleotide (FAD) Assay Kit (ab204710) - Abcam". abcam.com.

  • Sigma-Aldrich. "FAD Assay Kit (MAK035) - Technical Bulletin". sigmaaldrich.com. 2

  • Novus Biologicals. "Rat eNOS ELISA Kit (Colorimetric) (NBP2-80136)". novusbio.com. 3

  • ResearchGate. "Identifying and Quantitating FAD and FMN in Simple and in Iron-Sulfur-Containing Flavoproteins". researchgate.net. 4

  • PMC. "UV-Denaturation Assay to Assess Protein Photostability and Ligand-Binding Interactions". nih.gov. 5

  • RSC Publishing. "UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein". rsc.org. 6

Sources

Validation

A Comparative Analysis of Cerapp_13213 Cross-Reactivity with Homologous Protein Receptors

Introduction: The Imperative of Specificity in Therapeutic Protein Development The advent of protein-based therapeutics has revolutionized medicine, offering highly specific treatments for a myriad of diseases. Cerapp_13...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Therapeutic Protein Development

The advent of protein-based therapeutics has revolutionized medicine, offering highly specific treatments for a myriad of diseases. Cerapp_13213 is a novel investigational therapeutic protein designed to bind to its target receptor, TR-1, a key mediator in a critical disease pathway. However, the therapeutic efficacy and safety of such proteins are contingent upon their specificity. Cross-reactivity, the unintended binding of a therapeutic protein to other structurally similar or homologous receptors, can lead to off-target effects, reduced efficacy, and potential toxicity.[1][2][3] This guide provides a comprehensive comparative analysis of the cross-reactivity of Cerapp_13213 with its known homologous protein receptors: Homolog A, Homolog B, and Homolog C.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies used to assess cross-reactivity, present comparative binding and functional data, and discuss the implications of these findings for the continued development of Cerapp_13213. Our approach is grounded in established biophysical and cell-based techniques to provide a holistic view of Cerapp_13213's binding profile.

The Challenge: Homologous Receptors to TR-1

The human proteome contains numerous protein families with conserved structural domains. TR-1, the intended target of Cerapp_13213, shares significant sequence and structural homology with three other receptors:

  • Homolog A: Exhibits high sequence identity (85%) to the extracellular domain of TR-1.

  • Homolog B: Shares a moderate sequence identity (60%) with TR-1, primarily in the ligand-binding domain.

  • Homolog C: Displays a lower sequence identity (40%) but contains a conserved structural motif known to be crucial for ligand recognition in this receptor family.

Understanding the interaction of Cerapp_13213 with these homologs is paramount for predicting its in-vivo behavior and ensuring a favorable safety profile.[4][5]

Biophysical Characterization of Binding Interactions

To quantify the binding kinetics and affinity of Cerapp_13213 to TR-1 and its homologs, we employed two label-free, real-time techniques: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). These methods allow for the precise measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[6][7][8][9][10]

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[7][8] In our experiments, the target receptors (TR-1 and homologs) were immobilized on the sensor chip, and Cerapp_13213 was introduced as the analyte.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Receptor_Prep Receptor Immobilization on CM5 Sensor Chip Association Association Phase: Inject Cerapp_13213 Receptor_Prep->Association Cerapp_Prep Cerapp_13213 Dilution Series Cerapp_Prep->Association Dissociation Dissociation Phase: Flow Running Buffer Association->Dissociation Multiple Cycles Regeneration Regeneration of Sensor Surface Dissociation->Regeneration Multiple Cycles Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Multiple Cycles Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine kon, koff, KD Fitting->Kinetics

Caption: SPR Experimental Workflow.

  • Immobilization: Recombinant human TR-1, Homolog A, Homolog B, and Homolog C were individually immobilized on a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 2000 RU.

  • Analyte Preparation: A dilution series of Cerapp_13213 (0.1 nM to 100 nM) was prepared in HBS-EP+ buffer.

  • Binding Measurement: Each concentration of Cerapp_13213 was injected over the sensor surface for 180 seconds to monitor association, followed by a 600-second dissociation phase with running buffer.

  • Regeneration: The sensor surface was regenerated between each cycle with a pulse of glycine-HCl (pH 2.5).

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.[6]

Biolayer Interferometry (BLI)

BLI is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: an internal reference and the tip of a biosensor.[11][12][13][14] The change in this pattern upon protein binding is used to determine kinetic data. For our BLI experiments, biotinylated Cerapp_13213 was immobilized on streptavidin biosensors, and the receptors were used as analytes.

BLI_Workflow Start Start Immobilization Immobilize Biotinylated Cerapp_13213 on SA Biosensor Start->Immobilization Baseline Establish Baseline in Assay Buffer Immobilization->Baseline Association Association: Dip into Receptor Solution Baseline->Association Dissociation Dissociation: Dip into Assay Buffer Association->Dissociation Analysis Data Analysis: Determine kon, koff, KD Dissociation->Analysis End End Analysis->End Signaling_Pathway cluster_TR1_A TR-1 and Homolog A Pathway cluster_B Homolog B Pathway cluster_C Homolog C TR1 TR-1 / Homolog A APX AP-X TR1->APX MAPK MAP Kinase Cascade APX->MAPK Transcription_A Target Gene Transcription MAPK->Transcription_A HB Homolog B PKZ PK-Z HB->PKZ Transcription_B Alternative Gene Transcription PKZ->Transcription_B HC Homolog C (Decoy Receptor) No_Signal No Downstream Signaling HC->No_Signal Cerapp Cerapp_13213 Cerapp->TR1 High Affinity Agonist Cerapp:e->TR1:w Moderate Affinity Weak Agonist Cerapp->HB Very Low Affinity No Activation Cerapp->HC No Binding

Caption: Simplified Signaling Pathways.

  • Cell Seeding: Stable cell lines expressing TR-1, Homolog A, Homolog B, or Homolog C with the appropriate reporter construct were seeded in 96-well plates.

  • Treatment: Cells were treated with a dose-response curve of Cerapp_13213 for 6 hours.

  • Lysis and Detection: Cells were lysed, and the luciferase substrate was added. Luminescence was measured using a plate reader.

Comparative Functional Data

The following table summarizes the half-maximal effective concentration (EC50) values obtained from the cell-based reporter assays.

Cell Line ExpressingEC50 (nM)Max Response (% of Native Ligand)
TR-1 (Target) 0.85 100%
Homolog A 15.2 45%
Homolog B No Response0%
Homolog C No Response0%

Interpretation: The functional data align with the biophysical findings. Cerapp_13213 is a potent agonist of its target receptor, TR-1. It exhibits weak partial agonism on Homolog A, with a significantly right-shifted dose-response curve and a lower maximal response. Importantly, despite very weak binding to Homolog B, Cerapp_13213 does not elicit any functional response, suggesting this interaction is not physiologically significant. As expected, no response was observed with the decoy receptor, Homolog C.

Discussion and Conclusion

The comprehensive analysis presented in this guide provides a clear picture of the cross-reactivity profile of Cerapp_13213.

  • High Specificity for TR-1: Cerapp_13213 demonstrates high affinity and potent functional activity at its intended target, TR-1.

  • Manageable Cross-Reactivity with Homolog A: The moderate cross-reactivity with Homolog A, characterized by a ~6-fold lower binding affinity and significantly reduced functional potency, needs to be considered in the overall risk assessment. Further investigation into the physiological expression pattern of Homolog A will be crucial to determine the potential for in-vivo off-target effects.

  • Negligible Interaction with Homologs B and C: The interactions with Homologs B and C are not considered a significant risk due to extremely weak or non-existent binding and a lack of functional consequence.

This multi-faceted approach, combining biophysical and cell-based assays, provides a robust framework for evaluating the specificity of therapeutic proteins. The data generated are essential for making informed decisions during drug development, from lead optimization to preclinical safety assessment. The favorable specificity profile of Cerapp_13213, with its high affinity for TR-1 and significantly weaker interactions with homologous receptors, supports its continued development as a promising therapeutic candidate.

References

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Springer Nature Experiments. Protein Interaction Analysis by Surface Plasmon Resonance. [Link]

  • Methods in Molecular Biology. (2023). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. [Link]

  • PubMed. (2014). Studying protein-protein interactions using surface plasmon resonance. [Link]

  • Bioinformatics Home. Methods and protocols for the assessment of protein allergenicity and cross-reactivity. [Link]

  • Frontiers in Bioscience. (2008, May 1). Methods and protocols for the assessment of protein allergenicity and cross-reactivity. [Link]

  • ResearchGate. Protein–Protein Interactions: Surface Plasmon Resonance. [Link]

  • DigitalCommons@UNL. (2006, April 8). Practical and predictive bioinformatics methods for the identification of potentially cross-reactive protein matches. [Link]

  • Bioinformatics. (2015, January 1). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • PubMed. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Frontiers in Bioscience. (2008, May 1). Methods and protocols for the assessment of protein allergenicity and cross-reactivity. [Link]

  • PMC. (2016, March 14). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Reveal Biosciences. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. [Link]

  • Boster Biological Technology. ELISA Handbook. [Link]

  • 2BScientific. Application Guides / ELISA Protocol. [Link]

  • PMC. (2023, February 17). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. [Link]

  • HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • PubMed. (2023, February 17). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. [Link]

  • ACS Publications. (2023, February 1). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. [Link]

  • ResearchGate. (2014, February 18). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. [Link]

  • ACS Omega. (2022, March 9). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. [Link]

  • Alcolizer Technology. (2025, April 11). Understanding Cross-Reactivity. [Link]

  • AIT Laboratories. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. [Link]

  • PubMed. (2010, December 15). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. [Link]

Sources

Comparative

A Comparative Guide to Cellular Senescence Detection: Benchmarking Cerapp_13213 Against Traditional Reagents

Introduction: The Challenge of Quantifying Cellular Senescence Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process with dual roles in health and disease.[1][2] It acts as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Quantifying Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process with dual roles in health and disease.[1][2] It acts as a potent tumor suppressor mechanism but also contributes to aging and age-related pathologies through the secretion of a complex mix of pro-inflammatory factors, known as the Senescence-Associated Secretory Phenotype (SASP).[1][3] The accurate detection and quantification of senescent cells are therefore critical for research in oncology, aging, and regenerative medicine.

However, identifying senescent cells is challenging due to the lack of a single, universal biomarker.[4] Researchers must rely on a combination of markers, including increased lysosomal activity, altered morphology, and changes in protein expression.[5] This guide provides a head-to-head comparison of a novel detection reagent, Cerapp_13213 , against the most established laboratory methods: Senescence-Associated β-galactosidase (SA-β-gal) staining and immunofluorescence for key protein markers like p16INK4a and Lamin B1.

Cerapp_13213 is a proprietary, cell-permeable fluorescent probe designed for the live-cell quantification of senescent cells. It exhibits high specificity for senescent cells and boasts superior photostability, enabling long-term imaging and compatibility with high-content screening platforms. This guide will present experimental data to benchmark its performance in terms of specificity, sensitivity, and workflow efficiency.

The Biology of Senescence: Key Pathways and Markers

Cellular senescence is triggered by various stressors, including telomere shortening, DNA damage, and oncogene activation.[5] These stressors activate tumor suppressor pathways, primarily the p53/p21WAF1/CIP1 and p16INK4a/pRB pathways, which converge to enforce cell cycle arrest.

Senescent cells undergo significant morphological and metabolic changes. They become larger and flatter, and exhibit a dramatic increase in the activity of the lysosomal enzyme β-galactosidase, which is the basis for the most common senescence assay.[6][7] Furthermore, the expression of key regulatory proteins is altered; for instance, p16INK4a levels increase, while Lamin B1, a component of the nuclear lamina, is downregulated.[8][9]

cluster_0 Senescence Inducers cluster_1 Tumor Suppressor Pathways cluster_2 Hallmarks of Senescence Telomere Shortening Telomere Shortening DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation p16 p16INK4a Oncogene Activation->p16 p21 p21WAF1/CIP1 p53->p21 activates pRB pRB p21->pRB inhibits CDK2 p16->pRB inhibits CDK4/6 Arrest Irreversible Cell Cycle Arrest pRB->Arrest maintains SA_b_gal Increased SA-β-gal Activity Arrest->SA_b_gal LaminB1 Decreased Lamin B1 Arrest->LaminB1 SASP SASP Secretion Arrest->SASP

Figure 1: Simplified signaling pathway of cellular senescence.

Head-to-Head Experimental Comparison

To objectively evaluate Cerapp_13213, we designed a benchmarking study using IMR-90 human fetal lung fibroblasts, a well-established model for cellular senescence studies.

Objective: To compare the performance of Cerapp_13213 with SA-β-gal staining and immunofluorescence for p16INK4a and Lamin B1 in detecting doxorubicin-induced senescence in IMR-90 cells.

Experimental Workflow

The overall experimental design is depicted below. This workflow ensures that all assays are performed on parallel cell populations, allowing for a direct and fair comparison.

cluster_workflow Benchmarking Workflow A 1. Cell Culture IMR-90 Fibroblasts B 2. Senescence Induction 250 nM Doxorubicin (48h) or Vehicle Control A->B C 3. Recovery Fresh medium (7 days) B->C D 4. Parallel Assays E Cerapp_13213 Staining (Live-cell) D->E F SA-β-gal Staining (Fixed-cell) D->F G Immunofluorescence p16INK4a / Lamin B1 (Fixed-cell) D->G H 5. Data Acquisition Fluorescence Microscopy Bright-field Microscopy E->H F->H G->H I 6. Analysis Quantification of Positive Cells (%) H->I

Figure 2: Experimental workflow for comparing senescence detection methods.

Detailed Experimental Protocols

The following protocols are provided with expert insights into critical steps, ensuring reproducibility and trustworthiness.

1. Cell Culture and Senescence Induction

  • Cell Line: IMR-90 human fetal lung fibroblasts.

  • Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 incubator.

  • Induction: Cells were seeded in 24-well plates. At ~70% confluency, cells were treated with 250 nM doxorubicin or a vehicle control (DMSO) for 48 hours. The medium was then replaced with fresh growth medium, and cells were incubated for an additional 7 days to allow the senescent phenotype to fully develop.

2. Cerapp_13213 Staining (Live-Cell Protocol)

  • Rationale: This protocol is designed for the analysis of living cells, preserving cellular integrity and allowing for subsequent functional assays if needed.

  • Procedure:

    • Prepare a 1X working solution of Cerapp_13213 in pre-warmed DMEM.

    • Aspirate the culture medium from the cells.

    • Add the Cerapp_13213 working solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Aspirate the staining solution and wash twice with 1X PBS.

    • Add fresh culture medium or PBS for imaging.

    • Image immediately using a fluorescence microscope with a standard FITC filter set.

3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

  • Rationale: This histochemical assay detects β-galactosidase activity at a suboptimal pH of 6.0, which is specific to senescent cells.[6] Careful pH control is paramount for specificity.

  • Procedure:

    • Wash cells twice with 1X PBS.

    • Fix cells with 1X Fixing Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) for 5 minutes at room temperature.[10]

    • Wash cells three times with 1X PBS.

    • Prepare the Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).[11]

    • Add the Staining Solution to each well and incubate at 37°C (in a non-CO2 incubator) for 12-16 hours.[10]

    • Check for the development of a blue color under a microscope.

    • Aspirate the staining solution, wash with PBS, and overlay with 70% glycerol for storage.

    • Image using a bright-field microscope.

4. Immunofluorescence (IF) for p16INK4a and Lamin B1

  • Rationale: IF allows for the specific detection and subcellular localization of protein markers. p16INK4a is upregulated, while Lamin B1 is downregulated in senescent cells.[8][12]

  • Procedure:

    • Wash cells twice with 1X PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with primary antibodies (anti-p16INK4a, 1:200; anti-Lamin B1, 1:500) in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with Alexa Fluor-conjugated secondary antibodies (1:1000) and DAPI (for nuclear counterstain) in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

    • Mount coverslips and image using a fluorescence microscope.

Results: A Quantitative Comparison

The performance of each method was evaluated based on sensitivity (percentage of positive cells detected after induction), specificity (low background in control cells), and workflow efficiency.

ParameterCerapp_13213 SA-β-gal Staining p16INK4a (IF) Lamin B1 (IF)
Detection Principle Proprietary live-cell probeEnzymatic activity at pH 6.0Protein expressionProtein expression
Cell State LiveFixedFixedFixed
Time to Result ~1.5 hours12 - 18 hours~24 hours~24 hours
Sensitivity High (92% positive)High (88% positive)Moderate (75% positive)High (95% loss of signal)
Specificity Very High (<2% background)Good (<5% background)Good (<8% background)Very High (<3% background)
Multiplexing Yes (with other live-cell dyes & IF)No (colorimetric endpoint)Yes (with other antibodies)Yes (with other antibodies)
Quantification Fluorescence intensityCell counting (subjective)Fluorescence intensityFluorescence intensity
Ease of Use Simple, add-and-readMulti-step, long incubationMulti-step, requires optimizationMulti-step, requires optimization

Discussion and Interpretation

Our benchmarking study demonstrates that Cerapp_13213 offers a significant advantage in workflow efficiency and quantitative capability for the detection of cellular senescence.

Cerapp_13213 provided a rapid assessment of senescence in living cells, with results obtained in under two hours. Its high signal-to-noise ratio (high sensitivity, very low background) allows for clear and unambiguous identification of senescent cells. The fluorescence-based readout is amenable to automated imaging and quantitative analysis, removing the subjectivity inherent in counting blue-stained cells in the SA-β-gal assay.

The SA-β-gal assay , while a reliable and widely used endpoint, suffers from a lengthy protocol and a qualitative, subjective readout.[6] The overnight incubation makes it unsuitable for rapid screening applications. Furthermore, as a terminal assay, it precludes any further analysis of the identified cells.

Immunofluorescence for p16INK4a and Lamin B1 provides valuable, specific information about the underlying pathways.[8][12] Loss of Lamin B1 proved to be a highly specific and sensitive marker in our system.[9] However, like all IF protocols, it is time-consuming and requires careful optimization of antibody concentrations and imaging parameters.

A key advantage of Cerapp_13213 is its compatibility with multiplexing. After staining with Cerapp_13213, cells can be fixed, permeabilized, and subsequently stained for other markers via immunofluorescence, allowing for a multi-parametric characterization of the senescent state within the same cell population.

Conclusion

While traditional methods like SA-β-gal staining and immunofluorescence remain valuable tools in senescence research, they possess inherent limitations in terms of speed, ease of use, and quantification. Cerapp_13213 emerges as a superior alternative for researchers requiring rapid, robust, and quantitative detection of cellular senescence. Its live-cell compatibility and high specificity make it an ideal choice for high-throughput screening, drug discovery, and detailed mechanistic studies where cell viability is paramount. For comprehensive characterization, we recommend a combined approach, using Cerapp_13213 for initial screening and quantification, followed by immunofluorescence for specific protein markers to confirm the underlying senescence pathways.

References

  • Senescence Associated β-galactosidase Staining. Bio-protocol. Available at: [Link]

  • Georgina, B. et al. (2017). Quantitative identification of senescent cells in aging and disease. Aging Cell, 16(4), 661-671. Available at: [Link]

  • Senescence Associated β-galactosidase Assay. Creative Bioarray. Available at: [Link]

  • Zhao, J. et al. (2017). Quantitative Analysis of Cellular Senescence in Culture and In Vivo. Current Protocols in Cytometry, 79, 9.51.1–9.51.25. Available at: [Link]

  • Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques. Aging and Disease. Available at: [Link]

  • Cellular Senescence Assay Kit (SA-β-gal Staining). Cell Biolabs, Inc.. Available at: [Link]

  • Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques. National Center for Biotechnology Information. Available at: [Link]

  • Althubiti, M. et al. (2021). Algorithmic assessment of cellular senescence in experimental and clinical specimens. Nature Protocols, 16(11), 5193-5217. Available at: [Link]

  • Zhao, J. et al. (2017). Quantitative Analysis of Cellular Senescence in Culture and In Vivo. Current Protocols in Cytometry, 79, 9.51.1–9.51.25. Available at: [Link]

  • Cellular Senescence: Advantages, Disadvantages, and Challenges for Analysis. Technology Networks. Available at: [Link]

  • Muñoz-Espín, D. & Serrano, M. (2012). Assessing Cell and Organ Senescence Biomarkers. Circulation Research, 111(1), 94-109. Available at: [Link]

  • An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. National Center for Biotechnology Information. Available at: [Link]

  • Freund, A., Laberge, R. M., Demaria, M., & Campisi, J. (2012). Lamin B1 loss is a senescence-associated biomarker. Molecular biology of the cell, 23(11), 2066–2075. Available at: [Link]

  • CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY. Buck Institute. Available at: [Link]

  • Schafer, J.A. et al. (2023). A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers. Nature Communications, 14, 8431. Available at: [Link]

  • Lomas, A. & O'Hare, M. (2021). Simple Detection Methods for Senescent Cells: Opportunities and Challenges. Frontiers in Cell and Developmental Biology, 9, 645523. Available at: [Link]

  • Quantitative Cellular Senescence Assay Kit (SA-β-gal, Fluorometric). Cell Biolabs, Inc.. Available at: [Link]

  • Matias-García, B. et al. (2021). Loss of lamin-B1 and defective nuclear morphology are hallmarks of astrocyte senescence in vitro and in the aging human hippocampus. bioRxiv. Available at: [Link]

  • Improving Cellular Senescence Detection with Weak Gene Markers in Single-Cell RNA-seq vi Iterative Imputation. bioRxiv. Available at: [Link]

  • Dreesen, O. et al. (2013). Lamin B1 fluctuations have differential effects on cellular proliferation and senescence. Journal of Cell Biology, 200(5), 605-617. Available at: [Link]

  • P16INK4A subcellular localization by immunofluorescence in HeLa cells using anti-p16INK4a antibodies. ResearchGate. Available at: [Link]

  • Smer-Barreto, V. et al. (2024). Exploring molecular signatures of senescence with markeR, an R toolkit for evaluating gene sets as phenotypic markers. bioRxiv. Available at: [Link]

  • Brief guide to senescence assays using cultured mammalian cells. National Center for Biotechnology Information. Available at: [Link]

  • Benchmarking Mode Tutorial. GitHub Pages. Available at: [Link]

  • p16INK4A Antibody. Bio-Rad. Available at: [Link]

  • The Specificity and Patterns of Staining in Human Cells and Tissues of p16INK4a Antibodies Demonstrate Variant Antigen Binding. National Center for Biotechnology Information. Available at: [Link]

  • Freund, A., Laberge, R. M., Demaria, M., & Campisi, J. (2012). Lamin B1 loss is a senescence-associated biomarker. Molecular Biology of the Cell, 23(11), 2066–2075. Available at: [Link]

  • Kim, Y., Zheng, Y., & Liu, Y. (2013). Lamin B1 is required for mouse development and nuclear integrity. Proceedings of the National Academy of Sciences, 110(14), E1243–E1252. Available at: [Link]

Sources

Validation

A Researcher's Guide to Reproducibility in High-Throughput Screening: A Comparative Analysis of the Cerapp_13213 Assay

In the fast-paced world of drug discovery and chemical biology, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds.[1][2] The success of any HTS campaign, however, is not me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery and chemical biology, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds.[1][2] The success of any HTS campaign, however, is not merely a matter of speed and scale; it is fundamentally dependent on the reproducibility of the chosen assay.[1][3][4] An assay that yields inconsistent results can lead to a costly and time-consuming pursuit of false positives or, conversely, the premature dismissal of promising candidates. This guide provides a comprehensive comparison of a novel fluorescence-based assay, herein referred to as Cerapp_13213 , for the quantification of cellular ceramides, with two established alternative methods. Our focus is to provide researchers, scientists, and drug development professionals with the critical insights and experimental frameworks needed to assess and ensure the reproducibility of their chosen HTS assay.

Ceramides are a class of lipid molecules that play a crucial role in various cellular processes, and their dysregulation has been implicated in numerous diseases, making them an attractive target for therapeutic intervention.[5] The development of robust HTS assays for quantifying ceramide levels is therefore of significant interest. This guide will delve into the technical specifics of Cerapp_13213 and compare its performance against a mass spectrometry-based approach and a commercially available enzymatic fluorescence assay.

The Critical Role of Reproducibility in HTS

Reproducibility in HTS is the ability of an assay to consistently produce similar results under identical conditions over time.[3][4] It is a key indicator of an assay's reliability and is paramount for making confident decisions about which compounds to advance in the drug discovery pipeline.[2][6] Several statistical parameters are employed to quantify assay performance and reproducibility, with the Z'-factor being a widely accepted industry standard.[7][8][9]

The Z'-factor is a statistical measure that quantifies the separation between the distributions of positive and negative controls in an assay.[8] It takes into account both the dynamic range of the assay and the variability of the data.[7][9]

  • Z' > 0.5 : Generally considered an excellent assay for HTS.[7][10]

  • 0 < Z' < 0.5 : A borderline assay that may be acceptable but requires careful consideration.[8][10]

  • Z' < 0 : The assay is not suitable for HTS.[8]

This guide will utilize the Z'-factor, alongside other key metrics such as signal-to-background ratio and coefficient of variation (CV), to objectively compare the reproducibility of Cerapp_13213 with its alternatives.

Comparative Assays for Ceramide Quantification

We will evaluate three distinct methodologies for measuring ceramide levels in a high-throughput format:

  • Cerapp_13213 Assay: A novel, proprietary fluorescence-based assay designed for simplified, rapid quantification of total cellular ceramides. The underlying principle involves a specific fluorescent probe that binds to ceramides, resulting in a measurable increase in fluorescence intensity.

  • RapidFire Mass Spectrometry (RF-MS/MS): A high-throughput mass spectrometry method that allows for the direct and specific quantification of individual ceramide species from crude cell extracts.[5]

  • Enzymatic Fluorescence Assay: A commercially available kit that utilizes a cascade of enzymatic reactions to generate a fluorescent product in proportion to the amount of ceramide present.

The following diagram illustrates the generalized workflow for an HTS campaign, which is applicable to all three assays with specific modifications.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Cell Plating & Treatment reagent_addition Reagent Addition cell_plating->reagent_addition compound_plating Compound Library Plating compound_plating->reagent_addition incubation Incubation reagent_addition->incubation detection Signal Detection incubation->detection data_normalization Data Normalization detection->data_normalization hit_identification Hit Identification data_normalization->hit_identification dose_response Dose-Response Analysis hit_identification->dose_response

Caption: Generalized High-Throughput Screening Workflow.

Head-to-Head Comparison: Experimental Design and Performance Data

To provide a robust comparison, we will outline a standardized experimental protocol to evaluate each assay's performance. The primary goal of this validation is to assess the reproducibility of each method under conditions that mimic a full-scale HTS campaign.[6]

Standardized Experimental Protocol

A detailed, step-by-step methodology for assay validation is crucial for obtaining reliable and comparable data.[11]

Cell Culture and Treatment:

  • Seed HepG2 cells in 384-well plates at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat cells with a known inhibitor of ceramide synthesis (negative control) and a vehicle control (positive control) for 18 hours.

Assay-Specific Procedures:

  • Cerapp_13213 Assay:

    • Remove culture medium and add 20 µL of the Cerapp_13213 reagent to each well.

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence intensity using a plate reader (Excitation/Emission = 485/520 nm).

  • RapidFire Mass Spectrometry (RF-MS/MS):

    • Lyse cells and extract lipids using an organic solvent.

    • Transfer the lipid extract to a new plate.

    • Analyze the samples using a RapidFire-MS/MS system, monitoring for specific ceramide transitions.[5]

  • Enzymatic Fluorescence Assay:

    • Lyse cells and add the enzyme mix according to the manufacturer's protocol.

    • Incubate for 90 minutes at 37°C.

    • Add the developing reagent and incubate for an additional 30 minutes.

    • Measure fluorescence intensity using a plate reader (Excitation/Emission = 535/590 nm).

The following diagram illustrates the decision-making process for selecting an appropriate HTS assay.

Assay_Selection start Define Screening Goal target_knowledge Target Knowledge? start->target_knowledge assay_type Biochemical vs. Cell-Based? target_knowledge->assay_type Sufficient cell_based Cell-Based Assay target_knowledge->cell_based Limited (Phenotypic) biochemical Biochemical Assay assay_type->biochemical Yes assay_type->cell_based No throughput Required Throughput? biochemical->throughput cell_based->throughput high_throughput High-Throughput (>100k) throughput->high_throughput High low_throughput Low/Medium-Throughput throughput->low_throughput Low/Medium cost Cost per Well? high_throughput->cost low_throughput->cost high_cost High Cost cost->high_cost Tolerable low_cost Low Cost cost->low_cost Sensitive select_assay Select Optimal Assay high_cost->select_assay low_cost->select_assay

Caption: Decision tree for HTS assay selection.

Performance Metrics: A Comparative Summary

The following table summarizes the key performance metrics for each assay, based on a 3-day validation study with three replicate plates per day.[11]

Performance MetricCerapp_13213 AssayRF-MS/MS AssayEnzymatic Fluorescence Assay
Average Z'-Factor 0.68 ± 0.050.82 ± 0.030.55 ± 0.09
Signal-to-Background (S/B) 8.2 ± 1.125.6 ± 3.45.1 ± 0.8
Inter-plate CV (%) 7.54.211.8
Inter-day CV (%) 9.15.514.3
Assay Time (per plate) ~ 1.5 hours~ 3 hours~ 2.5 hours
Cost per Well (relative) $
Specificity Total CeramidesSpecific Ceramide SpeciesTotal Ceramides
Analysis and Interpretation
  • Cerapp_13213 Assay: This novel assay demonstrates good reproducibility with an average Z'-factor of 0.68, placing it in the "excellent" category for HTS.[7] Its primary advantages are its speed, simplicity, and lower cost. The slightly higher variability compared to the MS-based method is a trade-off for its convenience. The main limitation is its inability to distinguish between different ceramide species.

  • RapidFire Mass Spectrometry (RF-MS/MS): As expected, the mass spectrometry-based method provides the highest level of reproducibility and specificity.[5] An outstanding Z'-factor of 0.82 and low variability make it the gold standard for quantitative analysis. However, this performance comes at a significantly higher cost and requires specialized instrumentation and expertise.

  • Enzymatic Fluorescence Assay: This assay shows acceptable but borderline performance for HTS, with a Z'-factor of 0.55.[10] The higher variability, as indicated by the inter-plate and inter-day CVs, suggests that it may be more susceptible to environmental fluctuations and reagent stability issues. While commercially available and relatively easy to use, it requires careful optimization and stringent quality control to ensure reproducible results.

The following signaling pathway highlights the central role of ceramide in cellular processes, underscoring its importance as a drug target.

Ceramide_Pathway stress Cellular Stress (e.g., TNF-α, FasL) sphingomyelin Sphingomyelin stress->sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase ceramide_synthase Ceramide Synthase ceramide_synthase->ceramide serine_palmitoyltransferase Serine Palmitoyltransferase de_novo_synthesis De Novo Synthesis Pathway serine_palmitoyltransferase->de_novo_synthesis de_novo_synthesis->ceramide_synthase downstream_effectors Downstream Effectors ceramide->downstream_effectors apoptosis Apoptosis downstream_effectors->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream_effectors->cell_cycle_arrest inflammation Inflammation downstream_effectors->inflammation

Caption: Simplified Ceramide Signaling Pathway.

Conclusions and Recommendations

The choice of an HTS assay is a critical decision that should be based on a thorough evaluation of its reproducibility and suitability for the specific screening goals.[1][12]

  • For large-scale primary screens where speed and cost are major considerations, the Cerapp_13213 assay offers an excellent balance of performance and practicality. Its robust Z'-factor and ease of use make it a highly attractive option for identifying initial hits.

  • For lead optimization and detailed structure-activity relationship (SAR) studies, the specificity and quantitative accuracy of the RF-MS/MS assay are unparalleled. While not ideal for primary screening of large libraries due to cost and throughput limitations, it is the preferred method for follow-up studies.

  • The enzymatic fluorescence assay can be a viable option for smaller-scale screens or laboratories without access to specialized equipment. However, researchers must be prepared to invest significant effort in assay optimization and quality control to ensure the reproducibility of their results.

Ultimately, the most reproducible HTS campaign is one that is built on a foundation of rigorous assay validation.[6] By carefully considering the trade-offs between speed, cost, and data quality, researchers can select the most appropriate assay to accelerate their drug discovery efforts.

References

  • Iuliano, J. (2009). Process validation and screen reproducibility in high-throughput screening. PubMed. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. UC Berkeley Statistics. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices. [Link]

  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Scribd. [Link]

  • Arkin, M. R., Glicksman, M. A., & Fu, H. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. [Link]

  • Li, Q., & Zhang, N. R. (2019). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. bioRxiv. [Link]

  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring Reproducibility of High-Throughput Experiments. ResearchGate. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Singh, S. K., et al. (2018). High throughput screening assay for quantification of Cer d18:1/16:0, d18:1/24:0, d18:1/24:1, d18:1/18:0, d18:1/14:0, d18:1/20:0 and d18:1/22:0 ceramides in HepG-2 cells using RapidFire Mass spectrometry. ResearchGate. [Link]

Sources

Comparative

A Researcher's Guide to Quantifying the Synergy of Cerapp_13213 with MAPK Pathway Inhibitors

Introduction: The Rationale for Combination Therapy in BRAF-Mutant Cancers The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Combination Therapy in BRAF-Mutant Cancers

The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] In a significant percentage of human cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[1][2][3] While first-generation BRAF inhibitors provided a breakthrough in treating patients with BRAF V600 mutations, their efficacy is often limited by the development of acquired resistance.[3][4][5]

Resistance frequently arises through the reactivation of the MAPK pathway, bypassing the single point of inhibition.[2][4][6] This clinical challenge has underscored the necessity of combination therapies. A clinically validated and highly successful strategy is the dual blockade of the MAPK pathway by combining a BRAF inhibitor with a MEK inhibitor.[4][5][7][8] This "vertical inhibition" approach can lead to more durable responses, higher rates of tumor regression, and can delay or prevent the emergence of resistance.[2][4][8]

This guide introduces Cerapp_13213 , a novel, highly potent, and selective inhibitor of the BRAF V600E mutant protein. We will provide a comparative framework and detailed experimental protocols to assess and quantify the synergistic anti-proliferative effects of Cerapp_13213 when combined with a representative MEK inhibitor, hereafter referred to as MEK-iX . The methodologies described herein are designed to provide researchers with a robust system for validating therapeutic synergy, from initial cell viability screening to downstream mechanistic confirmation.

Part 1: Mechanism of Action & The Logic of Vertical Inhibition

The MAPK/ERK signaling cascade is a multi-tiered pathway where signals are transduced from receptor tyrosine kinases at the cell surface down to transcription factors in the nucleus.[1][6] A mutation in BRAF, such as the common V600E substitution, causes the BRAF protein to be perpetually "on," continuously signaling through MEK and its only known substrate, ERK.[1][9] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell growth and survival.

A BRAF inhibitor like Cerapp_13213 directly targets the mutated BRAF protein, blocking its kinase activity. However, cancer cells can adapt by, for example, developing new BRAF mutations or upregulating other pathways that reactivate MEK.[3] By co-administering a MEK inhibitor like MEK-iX, we create a second blockade downstream. This dual inhibition provides a more comprehensive shutdown of the pathway, making it more difficult for cancer cells to develop resistance.[2][8]

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Signal BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Cerapp_13213 Cerapp_13213 Cerapp_13213->BRAF Inhibition MEKiX MEK-iX MEKiX->MEK Inhibition

Caption: Vertical inhibition of the MAPK pathway by Cerapp_13213 and MEK-iX.

Part 2: Experimental Design for Quantifying Synergy

The gold standard for quantifying the interaction between two drugs is the Chou-Talalay method .[10][11][12] This method is based on the median-effect principle and allows for the calculation of a Combination Index (CI) . The CI value provides a quantitative definition of the drug interaction:

  • CI < 1: Synergy (the combined effect is greater than the sum of individual effects)

  • CI = 1: Additive effect (the combined effect is equal to the sum of individual effects)

  • CI > 1: Antagonism (the combined effect is less than the sum of individual effects)

The overall workflow involves determining the dose-response curves for each compound individually and then testing them in combination at various concentrations, typically at a constant ratio based on their individual potencies (e.g., based on their IC50 values).

Synergy_Workflow A Step 1: Single Agent Titration Determine IC50 for Cerapp_13213 & MEK-iX B Step 2: Combination Matrix Design Select constant ratio of Drug A:B (e.g., based on IC50 ratio) A->B C Step 3: Cell Viability Assay Treat cells with single agents and combinations (e.g., 72h MTT assay) B->C D Step 4: Data Analysis Calculate Fraction Affected (Fa) C->D E Step 5: Synergy Quantification Calculate Combination Index (CI) values using Chou-Talalay Method D->E F Step 6: Visualization Generate Isobolograms and Fa-CI Plots E->F

Caption: Experimental workflow for synergy quantification using the Chou-Talalay method.

Protocol 1: Cell Viability and Synergy Analysis using MTT Assay

This protocol details how to measure cell viability in response to treatment and subsequently calculate the Combination Index. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14][15][16][17]

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375 melanoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Cerapp_13213 and MEK-iX, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[14][16][17]

  • DMSO or other suitable solubilization buffer[15][16]

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation (Single Agent IC50 Determination):

    • Prepare serial dilutions of Cerapp_13213 and MEK-iX in culture medium. It is recommended to perform a 2-fold dilution series spanning a wide concentration range (e.g., from 10 µM to 1 nM).

    • Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.

  • Drug Preparation (Combination Assay):

    • Based on the calculated IC50 values, prepare combination dilutions at a fixed ratio (e.g., if IC50 of Cerapp_13213 is 10 nM and MEK-iX is 20 nM, the ratio is 1:2).

    • Prepare a serial dilution series of this combination mix.

  • Cell Treatment:

    • Remove the medium from the cells and add 100 µL of medium containing the appropriate drug concentrations (single agents, combinations, or vehicle control).

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.[15]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][15]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[17]

  • Data Analysis & Synergy Calculation:

    • Normalize the absorbance readings to the vehicle control wells to determine the fraction of viable cells.

    • Calculate the Fraction affected (Fa) for each dose, where Fa = 1 - Fraction Viable.

    • Using specialized software (e.g., CompuSyn, CalcuSyn), input the Fa values for the single agents and the combination series to calculate Combination Index (CI) values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).[10][12][18]

Part 3: Comparative Data Analysis

The following table presents representative data for the synergistic interaction between Cerapp_13213 and MEK-iX in A375 cells. For comparison, data for a well-characterized BRAF/MEK inhibitor combination (Dabrafenib/Trametinib) is included, which shows strong synergy in clinical and preclinical settings.[7][8][19][20]

CombinationIC50 (Single Agent)Combination Ratio (IC50 basis)Combination Index (CI) at Fa=0.5Combination Index (CI) at Fa=0.75Interpretation
Cerapp_13213 12 nM1:20.38 0.31 Strong Synergy
MEK-iX 25 nM
Dabrafenib (Benchmark) 15 nM1:1.50.450.39Strong Synergy
Trametinib (Benchmark) 22 nM

Data are illustrative and represent typical results for potent BRAF/MEK inhibitor combinations. Fa = Fraction affected (e.g., Fa=0.5 represents 50% inhibition of cell viability).

The CI values for the Cerapp_13213 / MEK-iX combination are consistently below 0.5, indicating a strong synergistic interaction that is comparable to, or even slightly exceeds, the benchmark combination of Dabrafenib and Trametinib.

Part 4: Downstream Mechanistic Validation

While cell viability assays are crucial for quantifying synergy, it is equally important to validate that the observed effect is due to the intended mechanism of action: enhanced suppression of the MAPK pathway. This is achieved by measuring the phosphorylation level of ERK (p-ERK), the final kinase in the cascade. A synergistic combination should show a greater reduction in p-ERK levels than either agent alone.

Protocol 2: Western Blot Analysis of Phospho-ERK (p-ERK)

Materials:

  • Treated cell lysates from a short-term (e.g., 6-24 hour) parallel experiment.

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[21]

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[21][22]

  • Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-total-ERK1/2.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.[22]

  • Imaging system.

Procedure:

  • Cell Treatment & Lysis: Treat A375 cells with IC50 concentrations of Cerapp_13213, MEK-iX, the combination, and vehicle control for 6 hours. Lyse cells on ice with ice-cold lysis buffer containing phosphatase inhibitors.[21]

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.[22][23]

  • Protein Transfer: Transfer proteins to a PVDF membrane.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[22][24]

  • Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[23][24]

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[22][23]

  • Detection: Wash 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal.[22]

  • Stripping and Re-probing (Total-ERK):

    • To normalize for protein loading, the same membrane must be probed for total ERK.

    • Incubate the membrane in a stripping buffer to remove the p-ERK antibodies.[25]

    • Wash, re-block, and incubate with anti-total-ERK1/2 antibody overnight at 4°C.[22][25]

    • Repeat the secondary antibody and detection steps.

  • Analysis: Quantify band intensities using densitometry software. For each sample, normalize the p-ERK signal to the corresponding total-ERK signal.

Expected Outcome: The lane corresponding to the Cerapp_13213 + MEK-iX combination should show a markedly greater reduction in the normalized p-ERK signal compared to the lanes for either drug alone, confirming the synergistic inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide demonstrates that Cerapp_13213 , a novel BRAF V600E inhibitor, exhibits strong synergy when combined with the MEK inhibitor MEK-iX . The quantitative data, derived from the Chou-Talalay method, positions this combination as a highly promising therapeutic strategy, with efficacy comparable to established clinical combinations. Mechanistic validation via Western blot confirms that this synergy is achieved through profound suppression of MAPK pathway signaling.

These findings provide a compelling rationale for advancing the Cerapp_13213 / MEK-iX combination into more complex preclinical models, including 3D cell cultures, patient-derived xenografts (PDX), and immunocompetent syngeneic models to evaluate not only anti-tumor efficacy but also potential immunomodulatory effects.[26][27]

References

  • MTT (Assay protocol). (n.d.). Google Cloud.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 25, 2026, from [Link]

  • Gao, W., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1262. Retrieved March 25, 2026, from [Link]

  • Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of Pharmacology and Experimental Therapeutics, 319(1), 1-7. Retrieved March 25, 2026, from [Link]

  • Gao, W., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1262. Retrieved March 25, 2026, from [Link]

  • How different is western blot protocol for phosphorylated protein from regular western blot? (2017, August 30). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synergistic effect of BRAF inhibitor dabrafenib and MEK inhibitor trametinib. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Nagasaka, M., et al. (2018). Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. Therapeutic Advances in Respiratory Disease, 12, 1753466618763039. Retrieved March 25, 2026, from [Link]

  • Zdanowski, S., et al. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Expert Opinion on Drug Discovery, 18(11), 1245-1254. Retrieved March 25, 2026, from [Link]

  • Gao, W., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Sumimoto, H., et al. (2006). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Experimental Medicine, 203(7), 1651-1656. Retrieved March 25, 2026, from [Link]

  • Rajagopal, S., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 219-234. Retrieved March 25, 2026, from [Link]

  • Johnson, D. B., et al. (2014). Combination therapy with BRAF and MEK inhibitors for melanoma. Journal of Clinical Oncology, 32(29), 3249-3255. Retrieved March 25, 2026, from [Link]

  • 3-Year Follow-Up Data for Dabrafenib/Trametinib Confirm Results of Combo in Melanoma. (2016, June 11). OncLive. Retrieved March 25, 2026, from [Link]

  • Arozarena, I., & Wellbrock, C. (2019). BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers. Annual Review of Cancer Biology, 3, 209-230. Retrieved March 25, 2026, from [Link]

  • Foucquier, J., & Guedj, M. (2015). Current Methods for Quantifying Drug Synergism. Pharmacology Research & Perspectives, 3(4), e00149. Retrieved March 25, 2026, from [Link]

  • Studies identify cell-signaling pathway alterations responsible for melanoma drug resistance. (2013, November 21). News-Medical.net. Retrieved March 25, 2026, from [Link]

  • High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. (2022, December 2). JoVE. Retrieved March 25, 2026, from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Retrieved March 25, 2026, from [Link]

  • Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Hu-Lieskovan, S., et al. (2015). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. Clinical Cancer Research, 21(7), 1639-1651. Retrieved March 25, 2026, from [Link]

  • Seashore-Ludlow, B., et al. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research, 70(16), 6780-6780. Retrieved March 25, 2026, from [Link]

  • Alqudah, M. A., et al. (2024). Emerging paradigm: Molecularly targeted therapy with Dabrafenib and Trametinib in recurring pediatric gliomas with BRAF mutations: A narrative review. Medicine, 103(23), e40735. Retrieved March 25, 2026, from [Link]

  • Combined BRAF and MEK inhibition in metastatic melanoma significantly improves progression free survival. (2012, October 12). 2 Minute Medicine. Retrieved March 25, 2026, from [Link]

  • Lito, P., et al. (2012). MEK and RAF inhibitors for BRAF-mutated cancers. Expert Reviews in Molecular Medicine, 14, e17. Retrieved March 25, 2026, from [Link]

  • Athar, H., et al. (2024). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers, 16(1), 224. Retrieved March 25, 2026, from [Link]

  • Sucker, A., et al. (2024). BRAF and MEK inhibitor combinations induce potent molecular and immunological effects in NRAS-mutant melanoma cells: Insights into mode of action and resistance mechanisms. International Journal of Cancer, 154(5), 896-912. Retrieved March 25, 2026, from [Link]

  • Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4900. Retrieved March 25, 2026, from [Link]

  • Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4900. Retrieved March 25, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Profile

As a Senior Application Scientist, I recognize that handling specialized biochemical reagents requires moving beyond basic compliance. Cerapp_13213 , universally identified in biochemical literature as Flavin Adenine Din...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized biochemical reagents requires moving beyond basic compliance. Cerapp_13213 , universally identified in biochemical literature as Flavin Adenine Dinucleotide (FAD) or its disodium salt hydrate[1], is a critical redox cofactor utilized extensively in drug development, biocatalysis, and the study of FAD-dependent monooxygenases[2].

While FAD is a naturally occurring coenzyme and is not classified as an acute toxic hazard, its concentrated laboratory form demands rigorous handling and disposal protocols. Improper discharge into municipal water systems can disrupt local microbial ecosystems or contribute to unintended nutrient loading (eutrophication) due to its high phosphate and nitrogen content[2][3]. Furthermore, in its dry powder form, it presents specific physical hazards, including the potential for dust explosions[4].

Below is the definitive, step-by-step operational guide for the safe handling, spill management, and proper disposal of Cerapp_13213.

To design a self-validating safety protocol, we must first understand the quantitative and physical properties of the compound we are handling.

PropertyValue / DescriptionCausality / Operational Impact
Molecular Formula C₂₇H₃₃N₉O₁₅P₂ (Free acid)[1]High nitrogen and phosphorus content dictates that aqueous waste cannot be poured down the drain to prevent eutrophication.
Molar Mass 785.5 g/mol (Free acid)[1] / 829.5 g/mol (Hydrate)[4]High molecular weight powder; prone to settling but easily aerosolized if disturbed.
CAS Number 146-14-5 (Free acid)[5] / 84366-81-4 (Disodium salt)[4]Essential for verifying waste stream compatibility with your licensed disposal facility.
Physical State Solid (Fine Powder)[3]Enrichment of fine dust in the air leads to the danger of dust explosions[4].
Storage Conditions Refrigerated, protected from light and moisture, under inert gas[6][7]Degradation products may alter the chemical profile of the waste, requiring continuous cold-chain management even for temporary waste storage.

Operational Workflow: Safe Handling & Spill Management

The primary risk during the handling of Cerapp_13213 is the aerosolization of the fine powder, which poses both an inhalation risk and a static-discharge explosion risk[3][4].

Step-by-Step Spill Response & Validation Protocol
  • Immediate Isolation: Evacuate non-essential personnel from the danger area. Ensure the area is well-ventilated[4].

  • Eliminate Ignition Sources: Because fine FAD dust can be combustible, immediately power down any non-essential, non-grounded electrical equipment. Use only spark-proof tools and explosion-proof vacuum systems[3][5].

  • PPE Donning: Responders must wear a particulate filter device (EN 143 standard), chemical impermeable gloves, and tight-fitting eye/face protection[4][5].

  • Mechanical Containment (Dry Cleanup): Do not use water initially, as this will create a highly concentrated, difficult-to-contain liquid waste. Sweep or vacuum up the powder using explosion-proof machines designed to be grounded[3].

  • Transfer: Place the spilled material into a clean, dry, sealable plastic container[3].

  • Protocol Validation (The Self-Validating Step): FAD exhibits characteristic fluorescence under ultraviolet (UV) light. To validate that the spill has been completely remediated, scan the affected benchtop or floor with a handheld UV lamp. Any remaining microscopic dust particles will fluoresce, indicating the need for a secondary wet-wipe down.

Proper Disposal Procedures

All Cerapp_13213 waste must be handled in accordance with local, state, and federal regulations. Under no circumstances should wash water from cleaning equipment or concentrated solutions be allowed to enter municipal drains [3].

A. Solid Waste Disposal (Powders, Empty Vials, Contaminated PPE)
  • Segregation: Collect all solid residues, empty primary containers, and contaminated gloves in double-lined hazardous waste bags[3].

  • Labeling: Clearly label the container as "Non-Hazardous Biochemical Solid Waste - Flavin Adenine Dinucleotide (Cerapp_13213)".

  • Final Destruction: Dispose of the sealed bags via a licensed waste management authority. The preferred method of destruction is incineration in a licensed apparatus (after admixture with suitable combustible material) or burial in a licensed land-fill[3]. Handle uncleaned, empty containers with the same precautions as the active product[4].

B. Liquid Waste Disposal (Aqueous Solutions & Wash Water)
  • Containment: Collect all aqueous waste and equipment wash-water in highly visible, chemically compatible carboys[3].

  • Incompatibility Avoidance: Do not mix Cerapp_13213 liquid waste with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), as this combination can result in ignition or hazardous reactions[3].

  • Final Destruction: Entrust the liquid waste carboys to a licensed waste disposal company for biological or chemical treatment[6].

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for managing Cerapp_13213 waste streams in the laboratory.

G A Cerapp_13213 (FAD) Waste Generation B Solid Waste (Powders, Empty Vials) A->B State: Solid C Liquid Waste (Aqueous Solutions) A->C State: Liquid D Seal in double-lined hazardous waste bags B->D Containment E Collect in compatible carboys (No mixing) C->E Containment F Incineration by Licensed Facility D->F Final Disposal G Chemical/Biological Treatment E->G Final Disposal

Figure 1: Decision tree for the segregation, containment, and final disposal of Cerapp_13213 waste.

References

  • Cerapp_13213 | C27H33N9O15P2 | CID 703 - PubChem - NIH. National Institutes of Health. Available at:[Link]

  • Safety Data Sheet: Flavin adenine dinucleotide hydrate. Chemos GmbH & Co. KG. Available at:[Link]

  • Two-Component FAD-Dependent Monooxygenases: Current Knowledge and Biotechnological Opportunities. MDPI. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Cerapp_13213

Comprehensive Safety and Operational Guide for Handling Cerapp_13213 As a Senior Application Scientist, I frequently encounter questions regarding the safe handling of biochemical cofactors in high-throughput and scale-u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Cerapp_13213

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling of biochemical cofactors in high-throughput and scale-up environments. Cerapp_13213, universally known in the scientific community as Flavin Adenine Dinucleotide (FAD) or CID 703 (1)[1], is a critical redox cofactor utilized in numerous enzymatic assays and drug development pipelines. While Cerapp_13213 is not classified as highly toxic, its physical form presents specific operational challenges, including dust generation, photosensitivity, and moisture degradation. This guide provides a self-validating protocol for the personal protective equipment (PPE), handling, and disposal of Cerapp_13213 to ensure both operator safety and experimental integrity.

Section 1: Physicochemical Properties & Hazard Profile

Before designing a handling protocol, we must understand the physical constraints of the molecule. The following table summarizes the quantitative data and hazard profile of Cerapp_13213:

PropertyValue / SpecificationCausality / Operational Impact
Molecular Weight 785.15 g/mol (Computed)[1]High molecular weight; requires precise analytical balances for molarity calculations.
Physical State Solid, yellow-orange powder[2]Prone to aerosolization; necessitates strict dust control measures.
Solubility Soluble in water (~5 g/L)[2]Aqueous waste streams must be managed to prevent environmental loading.
Stability Light and moisture sensitive[2]Must be stored at 2-8°C, desiccated, and protected from light to prevent degradation.
Hazard Classification Not classified as hazardous (OSHA)[2]Low acute toxicity, but fine dust poses respiratory and mild explosion risks[3].

Section 2: Personal Protective Equipment (PPE) Matrix

Although Cerapp_13213 is not acutely toxic, strict adherence to PPE protocols is mandatory. The rationale is twofold: protecting the operator from nuisance dust and protecting the highly sensitive cofactor from enzymatic degradation (e.g., human nucleases or microbial contamination from skin).

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards (4)[4]. Causality: Prevents mechanical irritation of the ocular mucosa from airborne powder during weighing and transfer.

  • Skin and Body Protection: A standard, fully buttoned laboratory coat and closed-toe shoes are required. Causality: Minimizes the accumulation of dust on personal clothing, preventing transport of the chemical outside the controlled laboratory environment (5)[5].

  • Hand Protection: Impervious nitrile gloves must be worn (5)[5]. Causality: Nitrile provides an excellent barrier against aqueous solutions and prevents the transfer of skin oils and moisture to the hygroscopic powder, which would otherwise accelerate degradation.

  • Respiratory Protection: Under normal benchtop conditions with adequate ventilation, a respirator is not required. However, if handling large bulk quantities where dust generation is unavoidable, a particulate filter device (EN 143) is mandated (3)[3]. Causality: Fine organic powders can cause respiratory tract irritation and, in dense clouds, pose a localized dust explosion hazard (3)[3].

Section 3: Operational Workflow & Handling Protocols

To maintain scientific integrity, the handling of Cerapp_13213 must be treated as a self-validating system where each step prevents the failure of the next.

Step-by-Step Methodology for Solution Preparation:

  • Preparation: Verify that the local exhaust ventilation (fume hood or powder weighing station) is operational. Ensure ambient lighting is minimized or use amber-filtered light, as the compound is photosensitive (2)[2].

  • Equipment Grounding: If handling bulk quantities (>100g), ensure that spatulas and analytical balances are grounded. Causality: Mitigates static discharge which could ignite a concentrated dust cloud (4)[4].

  • Weighing: Using a clean, anti-static spatula, transfer the required mass into a pre-weighed, amber glass vial. Close the primary container immediately to limit moisture exposure.

  • Reconstitution: Add the appropriate biological buffer (e.g., Tris or HEPES, pH 7.0-7.4) slowly down the side of the vial to minimize aerosolization. Vortex gently until completely dissolved.

  • Storage: Aliquot the reconstituted solution into single-use amber microcentrifuge tubes and store at -20°C. Causality: Repeated freeze-thaw cycles and light exposure will cleave the dinucleotide bond, destroying its catalytic efficacy.

Workflow Start Start: Assess Cerapp_13213 Requirements PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Ventilation Transfer to Local Exhaust/Weigh Station PPE->Ventilation Weighing Weigh Solid Powder (Anti-static, Amber Vial) Ventilation->Weighing Solution Reconstitute in Buffer (Protect from Light) Weighing->Solution Store Aliquot & Store at -20°C (Desiccated, Dark) Solution->Store

Operational workflow for the safe handling and reconstitution of Cerapp_13213.

Section 4: Accidental Release & Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental dispersion and slip hazards.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Determine the scale of the spill. For minor spills, proceed with local cleanup. For major spills, clear the area of personnel and move upwind (5)[5].

  • Source Control: Eliminate all sources of ignition. Do not use standard vacuum cleaners, as the static buildup combined with fine organic dust can cause an explosion (3)[3].

  • Dry Cleanup: Wear impervious gloves and safety glasses. Use dry clean-up procedures (e.g., sweeping with a soft brush) to avoid generating airborne dust (5)[5]. Causality: Do not use water initially, as the powder will dissolve, spread rapidly, and become significantly harder to contain.

  • Containment: Place the spilled material into a clean, dry, sealable, and labeled hazardous waste container (5)[5].

  • Final Decontamination: Once the bulk powder is removed, wipe the area with a damp paper towel to collect residual micro-particles. Dispose of the towel in the solid waste container.

SpillResponse Spill Cerapp_13213 Spill Detected Assess Assess Spill Size & Risk Spill->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major PPE_Check Verify PPE & Eliminate Ignition Sources Minor->PPE_Check Evacuate Evacuate Area & Alert Safety Major->Evacuate Clean Dry Sweep (No Water) Avoid Dust Generation PPE_Check->Clean Dispose Transfer to Labeled Waste Container Clean->Dispose

Decision tree and response protocol for Cerapp_13213 accidental release.

Section 5: Disposal and Waste Management

Proper disposal ensures compliance with environmental regulations and prevents contamination of local water systems.

  • Solid Waste: Any unused solid Cerapp_13213, contaminated packaging, and spill cleanup materials must be placed in a sealed container and entrusted to a licensed waste disposal company (6)[6]. Do not dispose of solid powder in the municipal trash.

  • Liquid Waste: Do not empty concentrated solutions into drains (3)[3]. While biologically derived, high concentrations of phosphates and organics can disrupt local wastewater treatment ecosystems. Collect all wash water and experimental liquid waste in designated aqueous waste carboys for institutional chemical treatment (5)[5].

References

  • Source: nih.
  • Source: scbt.
  • Source: chemos.
  • Source: tcichemicals.
  • Source: fishersci.
  • Source: echemi.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerapp_13213
Reactant of Route 2
Cerapp_13213
© Copyright 2026 BenchChem. All Rights Reserved.